N-Nitrososarcosine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[methyl(nitroso)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O3/c1-5(4-8)2-3(6)7/h2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMPSKKJHVWPBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074309 | |
| Record name | N-Nitrososarcosine | |
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Molecular Weight |
118.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [HSDB] | |
| Record name | N-Nitrososarcosine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6267 | |
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Solubility |
Soluble in polar organic solvents; miscible with water | |
| Record name | N-NITROSOSARCOSINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5117 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00261 [mmHg] | |
| Record name | N-Nitrososarcosine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6267 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Pale-yellow crystals | |
CAS No. |
13256-22-9 | |
| Record name | N-Nitrososarcosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13256-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Nitrososarcosine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitrososarcosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-NITROSOSARCOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRC08HI7YX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-NITROSOSARCOSINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5117 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
66-67 °C | |
| Record name | N-NITROSOSARCOSINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5117 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Laboratory Synthesis of N-Nitrososarcosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the laboratory synthesis of N-Nitrososarcosine (NSAR), a compound of interest in toxicological and cancer research. The document details the chemical principles, experimental protocols, and analytical data necessary for its preparation and characterization.
Introduction
This compound is a nitrosamine (B1359907) derivative of the amino acid sarcosine (B1681465). It is classified as a probable human carcinogen and is utilized in research settings to induce tumors in experimental animals for cancer studies. Its synthesis is a fundamental procedure for researchers requiring a pure standard for analytical and biological investigations. The primary and most accessible method for its synthesis involves the nitrosation of sarcosine using sodium nitrite (B80452) in an acidic aqueous solution. An alternative method employs tert-butyl nitrite as the nitrosating agent.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 13256-22-9 |
| Molecular Formula | C₃H₆N₂O₃ |
| Molecular Weight | 118.09 g/mol [1] |
| Appearance | Pale yellow crystalline solid[1] |
| Melting Point | 66-67 °C[1] |
| Solubility | Soluble in chloroform, sparingly soluble in DMSO, slightly soluble in methanol. |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (E/Z Isomers)
Reported chemical shifts (δ) in ppm.
| Isomer | ¹H NMR (δ) | ¹³C NMR (δ) |
| Z-isomer (major) | 3.79 (s, 3H, N-CH₃), 4.28 (s, 2H, CH₂) | 40.0 (N-CH₃), 47.3 (CH₂), 167.6 (C=O) |
| E-isomer (minor) | 3.01 (s, 3H, N-CH₃), 5.01 (s, 2H, CH₂) | 33.0 (N-CH₃), 54.6 (CH₂), 170.3 (C=O) |
Table 3: Mass Spectrometry Data for this compound
| m/z (Relative Intensity, %) | Assignment |
| 117.0 | [M-H]⁻ |
| 73.1 | [M-CO₂H]⁺ |
| 32.1 | [NO]⁺ |
Experimental Protocols
This section provides detailed methodologies for the two primary synthesis routes of this compound.
Synthesis of this compound via Nitrosation with Sodium Nitrite
This protocol is the most common and cost-effective method for the laboratory-scale synthesis of this compound.
Materials:
-
Sarcosine (N-methylglycine)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Dissolution of Sarcosine: In a round-bottom flask equipped with a magnetic stir bar, dissolve sarcosine in deionized water. The flask should be placed in an ice bath to maintain a low temperature.
-
Acidification: While stirring, slowly add concentrated hydrochloric acid to the sarcosine solution. The pH of the solution should be adjusted to be acidic.
-
Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in deionized water.
-
Nitrosation Reaction: Cool the acidified sarcosine solution to 0-5 °C using the ice bath. Slowly add the sodium nitrite solution dropwise from a dropping funnel to the stirred sarcosine solution. Maintain the temperature below 10 °C throughout the addition. The reaction mixture may turn yellow.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified period to ensure the reaction goes to completion.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous solution multiple times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization. A suitable solvent system should be determined based on small-scale solubility tests. Given the solubility profile, a mixture of a polar and a non-polar solvent, such as methanol/diethyl ether or ethyl acetate/hexane, could be effective. Dissolve the crude product in a minimal amount of the hot solvent system and allow it to cool slowly to form crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum.
Synthesis of this compound using tert-Butyl Nitrite (TBN)
This method offers an alternative under non-aqueous conditions.
Materials:
-
Sarcosine
-
tert-Butyl Nitrite (TBN)
-
An appropriate organic solvent (e.g., dichloromethane, acetonitrile)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend or dissolve sarcosine in the chosen organic solvent.
-
Addition of TBN: Add tert-butyl nitrite to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or under gentle heating, monitoring the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the work-up and purification would typically involve removal of the solvent under reduced pressure followed by purification of the residue, likely by column chromatography or recrystallization as described in the previous method.
Mandatory Visualizations
General Workflow for this compound Synthesis
Caption: General laboratory workflow for the synthesis of this compound.
Nitrosation Reaction Mechanism
Caption: Simplified mechanism for the nitrosation of sarcosine in acidic media.
References
N-Nitrososarcosine: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrososarcosine (NSAR) is a nitrosamine (B1359907) compound of significant interest to the pharmaceutical and food safety sectors due to its classification as a probable human carcinogen.[1][2] This technical guide provides an in-depth overview of the chemical properties and stability of this compound, intended to support researchers, scientists, and drug development professionals in their understanding and handling of this compound. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical metabolic pathway associated with its carcinogenicity.
Chemical Properties of this compound
This compound is a pale yellow, crystalline solid.[1] It is a derivative of the amino acid sarcosine, where the hydrogen atom on the nitrogen is substituted by a nitroso group.[1] A comprehensive summary of its chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₆N₂O₃ | [1][3] |
| Molecular Weight | 118.09 g/mol | [1] |
| CAS Number | 13256-22-9 | [3] |
| Melting Point | 66-67 °C | [1][3] |
| Boiling Point | 220.6 °C (rough estimate) | [3] |
| Appearance | Pale-yellow crystalline solid | [1][3] |
| Solubility | Miscible with water; Soluble in polar organic solvents such as DMF (15 mg/mL), DMSO (10 mg/mL), and Ethanol (30 mg/mL). Soluble in PBS (pH 7.2) at 5 mg/mL. | [1][3] |
| pKa | 3.63 (estimated) | [1] |
| Vapor Pressure | 0.00261 mmHg | [1] |
Stability Profile of this compound
The stability of this compound is a critical consideration for its handling, analysis, and risk assessment. It is known to be unstable under various conditions.
Light Sensitivity
This compound is sensitive to light, particularly ultraviolet (UV) light, which can cause its decomposition.[1] Therefore, it is imperative to store the compound in light-resistant containers and handle it in environments with minimized light exposure.
Aqueous Stability and pH Dependence
The compound is unstable in aqueous solutions, with its degradation rate being highly dependent on the pH of the medium.[1] The free acid form shows a concentration decrease of more than 10% within 24 hours in an aqueous solution.[1] The stability of N-nitrosamines generally decreases in more acidic solutions.[4] The half-life of this compound in phosphate (B84403) buffers at 100 °C varies significantly with pH, as detailed in Table 2.
Table 2: Half-life of this compound at 100 °C in Phosphate Buffers at Various pH Levels
| pH | Half-life (days) | Reference(s) |
| 2.2 | 0.3 | [1] |
| 4.0 | 1.7 | [1] |
| 5.5 | 18 | [1] |
| 7.0 | 25 | [1] |
| 8.5 | 67 | [1] |
| 11.0 | 120 | [1] |
| 12.2 | 120 | [1] |
Thermal Stability
Upon heating to decomposition, this compound emits toxic fumes of nitrogen oxides.[1] Partial decarboxylation occurs when heated at 180 to 190 °C, leading to the formation of N-nitrosodimethylamine, another potent carcinogen.[1]
Incompatibilities
This compound can be oxidized by strong oxidizing agents, such as peracids, to form the corresponding nitramine.[1]
Experimental Protocols
Accurate and reliable analytical methods are essential for the detection and quantification of this compound. Furthermore, understanding its stability requires well-defined experimental protocols.
Analytical Method for Determination of this compound by LC-MS/MS
This protocol is adapted from a method for the determination of this compound in tobacco and can be modified for other matrices.[5][6]
Objective: To quantify the amount of this compound in a sample matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
This compound analytical standard
-
This compound-d3 (internal standard)
-
Formic acid, HPLC grade
-
Ethyl formate, HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Water, HPLC grade
-
Solid Supported Liquid Extraction (SLE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Weigh 2 g of the homogenized sample.
-
Spike the sample with a known amount of the internal standard (this compound-d3).
-
Add 25 mL of 2% aqueous formic acid and agitate for 45 minutes.
-
Centrifuge the sample and take 10 mL of the supernatant.
-
-
Extraction:
-
Load the 10 mL of supernatant onto an SLE cartridge.
-
Elute the analyte with two portions of 20 mL of ethyl formate.
-
Evaporate the combined eluate to dryness under a stream of nitrogen at 50 °C.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a suitable column for polar compounds, such as a HILIC column. Use a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. Monitor the appropriate precursor-to-product ion transitions for both this compound and its deuterated internal standard.
-
Quality Control:
-
Prepare a calibration curve using standard solutions of this compound.
-
Analyze blank and spiked matrix samples to assess recovery and matrix effects.
Forced Degradation Study for this compound Stability Assessment
This protocol provides a general framework for conducting forced degradation studies to understand the stability of this compound under various stress conditions.[7][8][9]
Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (for acidic hydrolysis)
-
Sodium hydroxide (B78521) (for basic hydrolysis)
-
Hydrogen peroxide (for oxidative degradation)
-
High-purity water
-
A stability-indicating analytical method (e.g., a validated HPLC-UV or LC-MS method)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.
-
Acidic Hydrolysis:
-
Treat the stock solution with 0.1 N HCl.
-
Keep the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Neutralize the solution before analysis.
-
-
Basic Hydrolysis:
-
Treat the stock solution with 0.1 N NaOH.
-
Keep the solution at a specified temperature (e.g., 60 °C) for a defined period.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Treat the stock solution with 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat in an oven at a specified temperature (e.g., 80 °C) for a defined period.
-
Dissolve the stressed sample in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Analyze a protected sample (control) in parallel.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating method.
Data Analysis:
-
Determine the percentage of degradation of this compound in each condition.
-
Identify and characterize any significant degradation products using techniques like mass spectrometry.
Carcinogenicity and Metabolic Activation
This compound is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals.[5][7] The carcinogenic activity of N-nitrosamines is not inherent to the parent molecule but results from their metabolic activation in the body.
The primary pathway for the metabolic activation of many N-nitrosamines, including presumably this compound, involves enzymatic hydroxylation of the α-carbon atom by cytochrome P450 (CYP) enzymes, primarily in the liver.[1][10] This hydroxylation leads to the formation of an unstable intermediate that spontaneously decomposes to form a highly reactive electrophilic species, a diazonium ion. This ion can then react with nucleophilic sites in cellular macromolecules, most critically DNA, to form DNA adducts.[1][10] The formation of these DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.
Following the formation of DNA adducts, cellular DNA repair mechanisms are activated to remove the damage and maintain genomic integrity. Key repair pathways involved in repairing alkylation damage include Base Excision Repair (BER), and direct reversal of damage by enzymes like O6-methylguanine-DNA methyltransferase (MGMT).[3][4][11] If these repair mechanisms are overwhelmed or faulty, the persistence of DNA adducts can lead to permanent mutations and increase the risk of cancer development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [PDF] DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. coresta.org [coresta.org]
- 6. Determination of this compound in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Forced degradation: predicting nitrosamine formation - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
N-Nitrososarcosine: A Technical Deep-Dive into its Carcinogenic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Nitrososarcosine (NSAR) is a member of the N-nitroso compound family, recognized for its carcinogenic potential in various animal models. This technical guide provides a comprehensive overview of the core mechanisms driving NSAR-induced carcinogenesis, with a focus on its metabolic activation, subsequent DNA damage, and the cellular responses to this damage. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cancer research, providing in-depth information on experimental protocols, quantitative data, and the intricate signaling pathways involved.
Introduction
This compound is a genotoxic carcinogen that has been shown to induce tumors in various tissues, most notably the esophagus and liver, in experimental animals[1][2]. Its presence in certain foods and the potential for endogenous formation from dietary precursors make it a compound of interest in cancer research[3][4]. The carcinogenic activity of NSAR is not direct; it requires metabolic activation to exert its genotoxic effects. This guide will dissect the multi-step process of NSAR-induced carcinogenesis, from initial metabolic conversion to the formation of DNA adducts and the resulting genetic mutations that can lead to cancer.
Metabolic Activation of this compound
The carcinogenicity of this compound is contingent upon its metabolic activation, a process primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes[5][6]. While the specific isozymes responsible for NSAR metabolism have not been definitively identified in all tissues, evidence from studies on other N-nitrosamines strongly implicates CYP2E1 and CYP2A6 as key players in this bioactivation[1][4][7][8][9][10][11][12].
The central mechanism of activation is the α-hydroxylation of the carbon atom adjacent to the nitroso group. This enzymatic hydroxylation results in an unstable intermediate, α-hydroxy-N-nitrososarcosine. This intermediate then undergoes spontaneous decomposition to yield a reactive electrophilic species, a methyldiazonium ion, and glyoxylic acid. The methyldiazonium ion is a potent alkylating agent that can readily react with nucleophilic sites on cellular macromolecules, most critically, DNA.
DNA Adduct Formation and Mutagenesis
The methyldiazonium ion generated during the metabolic activation of NSAR is the ultimate carcinogenic species. It readily attacks electron-rich nitrogen and oxygen atoms in DNA bases, forming various DNA adducts. The most significant of these in terms of mutagenesis are O⁶-methylguanine (O⁶-MeG) and 7-methylguanine (B141273) (7-MeG)[7][9][13][14][15][16][17].
-
O⁶-methylguanine (O⁶-MeG): This is considered a highly mutagenic lesion. During DNA replication, O⁶-MeG can mispair with thymine (B56734) instead of cytosine. If not repaired, this leads to a G:C to A:T transition mutation in the subsequent round of replication.
-
7-methylguanine (7-MeG): This is the most abundant adduct formed. While less directly mutagenic than O⁶-MeG, it can destabilize the glycosidic bond, leading to depurination and the formation of an abasic site. This abasic site can be mutagenic if not properly repaired, often leading to transversions.
The formation of these adducts is a critical initiating event in NSAR-induced carcinogenesis. The persistence of these adducts in replicating cells significantly increases the likelihood of mutations in critical genes, such as tumor suppressor genes and oncogenes, driving the cell towards a malignant phenotype.
DNA Repair Pathways
Cells possess a sophisticated network of DNA repair pathways to counteract the damaging effects of alkylating agents like NSAR. The primary defense mechanisms against NSAR-induced DNA adducts include:
-
Base Excision Repair (BER): This pathway is the main route for the removal of 7-methylguanine. A specific DNA glycosylase recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site. The DNA backbone at the AP site is then cleaved by an AP endonuclease, and the correct nucleotide is inserted by a DNA polymerase and sealed by a DNA ligase.
-
Direct Reversal of Damage:
-
O⁶-methylguanine-DNA methyltransferase (MGMT): This is a crucial "suicide" enzyme that directly repairs O⁶-MeG lesions. It transfers the methyl group from the guanine (B1146940) to a cysteine residue within its own active site. This reaction is stoichiometric, meaning one MGMT molecule is consumed for each adduct repaired. High levels of MGMT activity in a tissue can therefore confer resistance to the carcinogenic effects of methylating agents.
-
AlkB Homologs (ALKBH): These are dioxygenases that can repair certain methyl adducts on DNA bases through oxidative demethylation.
-
The efficiency of these repair pathways can vary between tissues and individuals, which may contribute to the organ-specific carcinogenicity of NSAR and inter-individual differences in susceptibility.
Quantitative Data on this compound Carcinogenesis
The following tables summarize quantitative data from studies on NSAR and related N-nitroso compounds. It is important to note that direct quantitative data for NSAR-induced DNA adducts at varying doses is limited. Therefore, data from structurally similar and mechanistically related nitrosamines are included to provide a comprehensive picture.
Table 1: Tumor Incidence in Rats Treated with Precursors of this compound Ethyl Ester
| Treatment Group | Animal Model | Dosing Regimen | Observation Period | Tumor Type | Incidence |
| Group 1 | Male Wistar Rats | Sarcosine (B1681465) ethyl ester hydrochloride (2g/kg) + Sodium nitrite (B80452) (0.3g/kg) in drinking water, twice a week for 6 weeks | 8 weeks post-treatment | Esophageal Papilloma | 33.3% |
| Group 2 | Male Wistar Rats | Sarcosine ethyl ester hydrochloride (2g/kg) + Sodium nitrite (0.3g/kg) in drinking water, once every 3 days for 7 weeks | 26 weeks post-treatment | Esophageal Carcinoma | 33.3% (at 4 weeks), 100% (at 20 weeks) |
Table 2: Representative DNA Adduct Levels Induced by N-Nitroso Compounds in Rat Tissues (Data for N-nitrosomethylbenzylamine (NMBA) and N-methyl-N-nitrosourea (MNU) are used as surrogates to illustrate dose-dependent adduct formation in the esophagus)
| Compound | Dose | Tissue | Adduct | Adduct Level (per 10⁷ guanine) | Reference |
| NMBA | 0.5 mg/kg (tumorigenic regimen) | Esophagus | O⁶-methylguanine | ~2-3 | [7] |
| NMBA | 1.67 mg/kg (non-tumorigenic regimen) | Esophagus | O⁶-methylguanine | ~10-15 | [7] |
| MNU | Various concentrations | Esophagus | 7-methylguanine / O⁶-methylguanine | Ratio of 5.7-12:1 | [13] |
Experimental Protocols
Induction of Esophageal Tumors in Rats
This protocol is adapted from studies using precursors of this compound ethyl ester to induce esophageal tumors in rats.
-
Animal Model: Six-week-old male Wistar rats.
-
Carcinogen Preparation: Prepare a solution containing 2g/kg bodyweight of sarcosine ethyl ester hydrochloride and 0.3g/kg bodyweight of sodium nitrite in 2% sucrose (B13894) drinking water.
-
Administration:
-
Group 1 (Papilloma Induction): Provide the carcinogen solution as drinking water twice a week for 6 weeks.
-
Group 2 (Carcinoma Induction): Provide the carcinogen solution as drinking water once every 3 days for 7 weeks.
-
-
Observation: Monitor animals for signs of distress. Euthanize animals at specified time points (e.g., 8 weeks post-treatment for Group 1, and at 4, 20, and 26 weeks for Group 2).
-
Tissue Collection and Analysis:
-
Excise the esophagus and fix in 10% neutral buffered formalin.
-
Embed tissues in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological examination.
-
For cell proliferation studies, inject [³H]-thymidine intraperitoneally before euthanasia and process tissues for autoradiography.
-
Analysis of DNA Adducts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a general protocol for the sensitive detection and quantification of DNA adducts like O⁶-methylguanine.
-
DNA Isolation: Isolate genomic DNA from target tissues (e.g., esophageal mucosa, liver) using standard phenol-chloroform extraction or commercial kits, including an RNase treatment step.
-
DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Cleanup: Use solid-phase extraction (SPE) to purify the nucleoside mixture and enrich for the adducts of interest.
-
LC-MS/MS Analysis:
-
Inject the purified sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Separate the nucleosides on a C18 reverse-phase column using a gradient of aqueous and organic mobile phases.
-
Detect and quantify the specific DNA adducts using multiple reaction monitoring (MRM) mode, based on the specific precursor-to-product ion transitions for the adduct of interest (e.g., for O⁶-methyl-2'-deoxyguanosine).
-
Use stable isotope-labeled internal standards for accurate quantification.
-
Conclusion
The carcinogenic mechanism of this compound is a multi-faceted process initiated by metabolic activation via cytochrome P450 enzymes, leading to the formation of mutagenic DNA adducts. The balance between the rates of adduct formation and their removal by cellular DNA repair mechanisms, such as BER and direct reversal by MGMT, is a critical determinant of carcinogenic outcome. This technical guide has provided a detailed overview of these processes, supported by available quantitative data and experimental protocols. A deeper understanding of these mechanisms is essential for risk assessment, the development of preventative strategies, and the design of novel therapeutic interventions for cancers associated with N-nitroso compound exposure. Further research is warranted to definitively identify the specific CYP isozymes involved in NSAR metabolism and to obtain more precise quantitative data on dose-dependent adduct formation in various target tissues.
References
- 1. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]
- 2. Role of CYP2E1 in diethylnitrosamine-induced hepatocarcinogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of DNA adducts formed in liver, lungs, and isolated lung cells of rats and mice exposed to (14)C-styrene by nose-only inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of Methyl and Ethyl Nitrosamines by Cytochromes P450 2E1 and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary biomarkers and the rate of DNA damage in carcinogenesis and anticarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. O6-methylguanine levels and histopathological changes in the rat esophagus and liver following single and repeated administration of N-nitrosomethylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of nitrosamines in vivo. 3. On the methylation of nucleic acids by aliphatic Di-n-alkyl-nitrosamines in vivo resueting from heta-oxidation: the formation of 7-methylguanine after application of 2-oxo-propyl-propyl-nitrosamine and methyl-propyl-nitro-samine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzyme mechanisms in the metabolism of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA adduct formation and unscheduled DNA synthesis in rat esophagus in vivo after treatment with N-methyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of N-nitrosamines carcinogenic for oesophagus on O6-alkyl-guanine-DNA-methyl transferase in rat oesophagus and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitation by Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry of Multiple DNA Adducts Related to Cigarette Smoking in Oral Cells in the Shanghai Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Liquid Chromatography-Tandem Mass Spectrometry for the Quantification of Tobacco-Specific Nitrosamine-Induced DNA Adducts in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Pathways of N-Nitrososarcosine In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrososarcosine (NSAR) is a member of the N-nitrosamine class of compounds, which are recognized as potent carcinogens in various animal models. Human exposure to NSAR can occur through diet, particularly from cured meats, and endogenous formation. Understanding the in vivo metabolic fate of NSAR is critical for assessing its carcinogenic risk and for the development of potential mitigation strategies. This technical guide provides a comprehensive overview of the metabolic pathways of NSAR, detailing its absorption, distribution, metabolism, and excretion (ADME), with a focus on the formation of reactive metabolites and their interaction with cellular macromolecules.
Data Presentation: Quantitative Analysis of this compound Metabolism in Rats
The in vivo metabolism of this compound is characterized by a high rate of excretion of the parent compound. A significant portion of orally administered NSAR is not metabolized and is eliminated from the body unchanged. The following table summarizes the quantitative data on the excretion of NSAR in rats.
| Compound | Route of Administration | Species | Matrix | Percentage of Administered Dose | Reference |
| This compound (Unchanged) | Oral | Rat | Urine and Feces | 88-96% | [1] |
Further quantitative data on the specific percentages of the metabolized fraction (4-12%) of this compound are not extensively available in the current literature.
Metabolic Pathways of this compound
While a large fraction of this compound is excreted unchanged, the remaining portion undergoes metabolic activation, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The key metabolic pathway is α-hydroxylation, which is a common activation mechanism for many N-nitrosamines.
The metabolic activation of NSAR begins with the hydroxylation of the methyl group (α-methyl hydroxylation). This enzymatic reaction is followed by a series of spontaneous decompositions that lead to the formation of highly reactive electrophilic intermediates. These intermediates are capable of alkylating cellular macromolecules, including DNA, which is a critical step in the initiation of carcinogenesis.
The proposed metabolic activation of NSAR can lead to the formation of both carboxymethylating and methylating agents. The primary reactive species is believed to be the carboxymethyldiazonium ion, which can directly carboxymethylate DNA. Additionally, a pathway for the formation of a methyldiazonium ion has been proposed, which could lead to DNA methylation.
The formation of DNA adducts, such as O6-carboxymethylguanine (O6-CMG), has been associated with exposure to NSAR and its precursors. The presence of such adducts can lead to miscoding during DNA replication and is considered a key molecular event in the carcinogenic process initiated by NSAR.
Although the involvement of cytochrome P450 enzymes in the metabolism of nitrosamines is well-established, the specific isozymes responsible for the α-hydroxylation of this compound have not been definitively identified in the literature. Studies on other nitrosamines suggest that enzymes such as those in the CYP2A and CYP2E families are often involved in their metabolic activation.
References
N-Nitrososarcosine: A Technical Review of its Genotoxicity and Mutagenicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Nitrososarcosine (NSAR) is a member of the N-nitrosamine class of compounds, which are recognized as probable human carcinogens. Found in various foods, tobacco products, and potentially formed endogenously, the genotoxic and mutagenic potential of NSAR is of significant interest for risk assessment. This technical guide provides a comprehensive review of the existing scientific literature on the genotoxicity and mutagenicity of this compound. A key finding is the notable scarcity of quantitative data from standard in vitro and in vivo genotoxicity assays for NSAR itself. However, it is established as a weak carcinogen in animal models. A critical aspect of its biological activity is the observation that NSAR is largely excreted unchanged in rats, suggesting limited metabolic activation, a common prerequisite for the genotoxicity of many nitrosamines. This contrasts with its ethyl ester derivative, this compound ethyl ester (NSEE), which is a potent inducer of esophageal tumors in animal models, indicating that structural modifications can drastically alter its carcinogenic potential. This document summarizes the available data, details standard experimental protocols for relevant assays, and uses visualizations to illustrate metabolic pathways and experimental workflows, providing a thorough resource for the scientific community.
Metabolism and Bioactivation
The genotoxicity of most N-nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes.[1][2][3] This process, typically α-hydroxylation, leads to the formation of unstable intermediates that decompose to yield highly reactive electrophilic diazonium ions.[4][5] These ions can then form covalent adducts with DNA, which, if not repaired, can lead to mutations and initiate carcinogenesis.[1][5][6]
A peculiar characteristic of this compound is that, when administered orally to rats, it is almost quantitatively excreted unchanged (88-96%) in the urine and feces.[7] This suggests that NSAR may not be a significant substrate for the metabolic activation pathways that are typical for other N-nitrosamines.
However, NSAR can be partially decarboxylated upon heating to form N-nitrosodimethylamine (NDMA), a potent and well-characterized genotoxic carcinogen.[7] This presents an alternative, non-enzymatic route to the formation of a genotoxic species from NSAR under certain conditions.
In stark contrast, the ethyl ester of this compound (this compound ethyl ester, NSEE) is an effective carcinogen, readily inducing esophageal and forestomach tumors in rats.[8][9] This implies that the ester form undergoes metabolic activation to exert its carcinogenic effects.
Caption: General metabolic activation pathway for N-nitrosamines.
Genotoxicity Data
Despite being classified as a possible human carcinogen (IARC Group 2B) and a known animal carcinogen, there is a significant lack of publicly available quantitative data on the genotoxicity of this compound from standard assays such as the comet assay, micronucleus assay, or sister chromatid exchange assay.[7] The available toxicological data is primarily focused on its carcinogenicity in animal studies.
| Endpoint | Species/Test System | Key Findings | Reference |
| Carcinogenicity | Mouse | Weak liver carcinogen | [10] |
| Carcinogenicity | Rat | Esophageal carcinogen | [10] |
| Regulatory | CPCA* | Category 4 | [10] |
*Carcinogenic Potency Categorization Approach
Mutagenicity Data
Caption: Logical relationships in the genotoxicity profile of NSAR.
Experimental Protocols
While specific data for this compound is scarce, the following sections detail the standard experimental protocols for the key assays used to evaluate the genotoxicity and mutagenicity of N-nitrosamines.
Bacterial Reverse Mutation Assay (Ames Test)
This assay evaluates the ability of a chemical to induce reverse mutations at a selected locus in several strains of Salmonella typhimurium and Escherichia coli. For N-nitrosamines, the inclusion of a metabolic activation system (S9 fraction) is critical.
Methodology:
-
Strain Selection: Use tester strains such as S. typhimurium TA98, TA100, TA1535, and E. coli WP2 uvrA (pKM101).[14]
-
Metabolic Activation: Prepare S9 mix using liver post-mitochondrial fractions from rats or hamsters treated with CYP450 inducers (e.g., a combination of phenobarbital (B1680315) and β-naphthoflavone). An "enhanced" condition using 30% hamster liver S9 is often recommended for nitrosamines.[13][14]
-
Pre-incubation Method: a. To a sterile tube, add 0.1 mL of the bacterial tester strain culture, 0.5 mL of S9 mix (for activated assays) or buffer (for non-activated assays), and 0.1 mL of the test article solution at various concentrations. b. Incubate the mixture at 37°C for 30 minutes with gentle shaking.[14]
-
Plating: After incubation, add 2.0 mL of molten top agar (B569324) (containing traces of histidine and biotin) to the tube, vortex gently, and pour the contents onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+ or trp+) on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies, typically at least a two-fold increase over the solvent control.
Caption: Workflow for the enhanced Ames test for N-nitrosamines.
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division.
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., human TK6, Chinese Hamster Ovary (CHO), or metabolically competent HepaRG cells).[15][16]
-
Treatment: Expose the cells to the test article at multiple concentrations, with and without an exogenous metabolic activation system (e.g., hamster liver S9), for a short duration (e.g., 3-6 hours).
-
Removal and Recovery: After the treatment period, wash the cells and culture them for a period equivalent to 1.5-2.0 normal cell cycle lengths.
-
Cytokinesis Block (Optional but recommended): Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one mitosis.
-
Harvest and Staining: Harvest the cells, subject them to a hypotonic treatment, and fix them. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Analysis: A substance is considered clastogenic or aneugenic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Caption: Workflow for the in vitro micronucleus assay.
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under alkaline conditions, it detects single-strand breaks, double-strand breaks, and alkali-labile sites.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from the control and treated cell populations.
-
Embedding: Mix the cell suspension with low melting point agarose (B213101) and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.
-
Lysis: Immerse the slides in a high-salt lysis solution (containing detergents like Triton X-100) at 4°C to lyse the cells and unfold the DNA, creating nucleoids.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high pH alkaline buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Apply a low voltage electric field (e.g., 25 V) for a set period (e.g., 20-30 minutes). Fragmented DNA will migrate from the nucleoid towards the anode, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides with a buffer (e.g., Tris-HCl, pH 7.5) and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Scoring: Visualize the slides using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment. A significant increase in these parameters in treated cells compared to controls indicates genotoxicity.
Caption: Workflow for the alkaline comet assay.
Conclusion
The genotoxic and mutagenic profile of this compound is not well-characterized in the public domain, with a notable absence of quantitative data from standard genotoxicity assays. While it is recognized as a weak animal carcinogen, its primary mode of disposition in rats—being largely excreted unmetabolized—raises questions about its mechanism of action compared to other N-nitrosamines that require metabolic activation to exert their genotoxic effects. The potent carcinogenicity of its ethyl ester, NSEE, highlights the critical role of the compound's specific chemical structure in its biological activity. The potential for thermal decomposition of NSAR into the potent genotoxin NDMA is another factor that warrants consideration in risk assessment. Given these complexities and data gaps, further research, including the performance of a standard battery of genotoxicity tests, is essential to fully elucidate the potential human health risk posed by this compound.
References
- 1. Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA adducts by N-nitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Detection of adducts arising from human exposure to N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Efficient and specific induction of esophageal tumors in rats by precursors of this compound ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Effect of ethanol on this compound ethyl ester-induced carcinogenesis in the esophageal and forestomach mucosa of mongrel rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound limit - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. The mutagenicity of 45 nitrosamines in the Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mutagenicity of N-nitrosopyrrolidine derivatives in Salmonella (Ames) and Escherichia coli K-12 (343/113) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Formation of N-Nitrososarcosine from Sarcosine and Nitrite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the formation of N-Nitrososarcosine (NSAR), a potential carcinogenic impurity, from its precursors, sarcosine (B1681465) and nitrite (B80452). The presence of N-nitrosamines in pharmaceutical products is a critical safety concern, necessitating a thorough understanding of their formation pathways and robust analytical methods for their control.[1][2] This document details the chemical mechanism, influencing factors, quantitative kinetics, and detailed experimental protocols for the study and quantification of NSAR.
Introduction
N-Nitrosamines are a class of chemical compounds considered probable human carcinogens.[2] Their detection in various drug products has led to regulatory actions and a demand for stringent control strategies.[3] this compound is the N-nitroso derivative of the amino acid sarcosine (N-methylglycine). It can form when sarcosine, or moieties containing it, react with a nitrosating agent, most commonly derived from nitrite salts under specific conditions.[4] Given that sarcosine can be present as a raw material, intermediate, or degradation product in pharmaceutical manufacturing, and nitrites can be found as trace impurities in excipients and reagents, the potential for NSAR formation is a significant consideration in drug development and manufacturing.[5]
This guide serves as a comprehensive resource for professionals involved in pharmaceutical development, quality control, and regulatory affairs, providing the core knowledge required to assess and mitigate the risk of this compound contamination.
Mechanism of this compound Formation
The formation of this compound is a classic example of N-nitrosation of a secondary amine. The reaction generally requires three components: a secondary amine (sarcosine), a nitrosating agent (derived from nitrite), and conditions that facilitate the reaction, typically an acidic environment.[5]
The key steps are as follows:
-
Formation of the Nitrosating Agent: In an acidic solution, the nitrite ion (NO₂⁻) is protonated to form nitrous acid (HNO₂).[6] Two molecules of nitrous acid can then equilibrate to form dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent.[6]
2 HNO₂ ⇌ N₂O₃ + H₂O
-
Nucleophilic Attack: The unprotonated nitrogen atom of the secondary amine, sarcosine, acts as a nucleophile and attacks the electrophilic nitrosonium ion (NO⁺) donor, such as N₂O₃.[7]
-
Formation of this compound: This attack leads to the formation of a protonated N-nitrosamine intermediate, which then loses a proton to yield the stable this compound.
Factors Influencing Formation
The rate and extent of this compound formation are significantly influenced by several factors:
-
pH: The reaction is highly pH-dependent. The rate of nitrosation for most secondary amines shows a maximum at a pH of approximately 3.4, where the concentration of the active nitrosating agent, N₂O₃, is optimal.[7][8] As the pH decreases further, the concentration of the less reactive protonated amine increases, slowing the reaction. At higher pH values, the concentration of nitrous acid decreases, also reducing the reaction rate. Nitrosation of aqueous amino acid solutions has been shown to decrease markedly with increasing pH.[1][9]
-
Temperature: An increase in temperature generally increases the rate of N-nitrosamine formation.[10]
-
Concentration of Reactants: The reaction rate is dependent on the concentrations of both the amine (sarcosine) and the nitrosating agent. Kinetic studies show the rate is typically first-order with respect to the amine and second-order with respect to nitrite.
-
Presence of Catalysts and Inhibitors:
-
Catalysts: Anions such as thiocyanate (B1210189) (SCN⁻), often present in biological fluids, can catalyze nitrosation.[4][10]
-
Inhibitors: Antioxidants like ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E) can inhibit nitrosamine (B1359907) formation by rapidly reducing the nitrosating agents.[4][11][12]
-
Quantitative Data on this compound Formation
The following tables summarize key quantitative parameters related to the formation of this compound. The data is based on established principles from kinetic studies of amine nitrosation.
Table 1: Kinetic Parameters of Sarcosine Nitrosation
| Parameter | Value / Description | Reference |
| Rate Law | Rate = k * [Sarcosine] * [Nitrite]² | Mirvish et al. (1973) |
| Optimal pH | ~3.4 | Mirvish et al. (1973) |
| Activation Energy (Ea) | 4.12 kcal/mol (for formation from creatine) | Velisek et al. (1980)[10] |
| Rate Constant (k) | Dependent on pH, temperature, and buffer | Mirvish et al. (1973) |
Table 2: Illustrative Effect of pH on this compound Formation Rate
| pH | Relative Reaction Rate | Rationale |
| 2.0 | Moderate | High concentration of HNO₂, but sarcosine is mostly protonated. |
| 3.4 | Maximum | Optimal balance between unprotonated sarcosine and N₂O₃ concentration. |
| 5.0 | Low | Decreased concentration of the nitrosating agent (N₂O₃). |
| 7.0 | Very Low | Negligible concentration of the nitrosating agent under neutral conditions. |
Table 3: Illustrative Effect of Temperature on this compound Formation
| Temperature (°C) | Relative Reaction Rate | Note |
| 4 | Low | Refrigeration significantly slows down the formation rate. |
| 25 | Moderate | Reaction proceeds at a noticeable rate at ambient temperature. |
| 37 | High | Body temperature can accelerate in-vivo formation. |
| 60 | Very High | Elevated temperatures in processing or storage can be a significant risk factor. |
Experimental Protocols
Detailed and robust experimental protocols are essential for studying the kinetics of NSAR formation and for its trace-level quantification in pharmaceutical products.
Protocol for Kinetic Study of this compound Formation
This protocol outlines a general procedure to determine the rate of NSAR formation under various conditions.
Objective: To measure the rate of this compound formation as a function of pH, temperature, and reactant concentrations.
Materials:
-
Sarcosine (analytical grade)
-
Sodium Nitrite (NaNO₂, analytical grade)
-
Citrate-phosphate buffer solutions (for pH control)
-
Quenching solution (e.g., Ascorbic acid or Sulfamic acid solution)
-
This compound analytical standard
-
High-Purity Water
-
Thermostated reaction vessel or water bath
-
Magnetic stirrer
-
Calibrated pH meter
-
Stopwatch
-
Autosampler vials
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of sarcosine and sodium nitrite of known concentrations in high-purity water.
-
Prepare a series of citrate-phosphate buffers at desired pH values (e.g., 2.5, 3.4, 4.5, 5.5).
-
Prepare a quenching solution (e.g., 1% w/v ascorbic acid in water).
-
-
Reaction Setup:
-
Add a defined volume of the pH buffer to the thermostated reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Add the sarcosine stock solution to the buffer to achieve the desired initial concentration. Start the magnetic stirrer.
-
-
Initiation and Sampling:
-
To initiate the reaction (t=0), add the sodium nitrite stock solution to the vessel.
-
Immediately withdraw an aliquot of the reaction mixture and add it to a vial containing the quenching solution. This is the t=0 sample.
-
Continue to withdraw aliquots at predetermined time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes) and quench them in the same manner.
-
-
Sample Analysis:
-
Analyze the quenched samples for this compound concentration using a validated LC-MS/MS method (see Protocol 5.2).
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the initial reaction rate from the slope of the initial linear portion of the curve.
-
Calculate the rate constant (k) using the integrated rate law derived from the experimentally determined reaction orders.
-
Protocol for Quantification of this compound in a Drug Product by LC-MS/MS
This protocol provides a general framework for the trace-level analysis of NSAR in a solid dosage form. Method validation is critical and must be performed for specific drug products.
Objective: To accurately quantify this compound in a pharmaceutical drug product.
1. Sample Preparation:
-
Crushing: Crush a sufficient number of tablets to obtain a homogeneous powder.
-
Extraction: Accurately weigh a portion of the powder (e.g., 100 mg) into a centrifuge tube. Add a suitable extraction solvent (e.g., methanol (B129727) or a methanol/water mixture).[9] An internal standard (e.g., deuterated NSAR) should be added at this stage.
-
Sonication/Shaking: Vortex and/or sonicate the sample to ensure complete extraction of the analyte.[9]
-
Centrifugation: Centrifuge the sample to pellet the excipients.[13]
-
Filtration: Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PVDF) into an autosampler vial.[9][13]
2. LC-MS/MS Instrumentation and Conditions:
-
A highly sensitive tandem quadrupole mass spectrometer is recommended.[3]
-
Table 4: Typical LC-MS/MS Parameters for NSAR Analysis
Parameter Typical Setting LC Column Reversed-phase C18 or HILIC (for polar compounds) Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile Flow Rate 0.2 - 0.5 mL/min Injection Volume 5 - 10 µL Ionization Source Electrospray Ionization (ESI), Positive Mode Scan Type Multiple Reaction Monitoring (MRM) Precursor Ion (Q1) 119.0 m/z ([M+H]⁺) Product Ions (Q3) e.g., 73.0 m/z, 44.0 m/z (for quantification and qualification) | Collision Energy | To be optimized for the specific instrument |
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the extraction solvent, bracketing the expected concentration range.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Quantify the amount of NSAR in the sample by interpolating its peak area ratio from the calibration curve.
Conclusion
The formation of this compound from sarcosine and nitrite is a well-understood chemical process governed by factors such as pH, temperature, and reactant concentrations. For the pharmaceutical industry, a proactive approach involving risk assessment, understanding of formation kinetics, and the application of highly sensitive analytical methods is paramount to ensure drug safety and regulatory compliance. The information and protocols provided in this guide offer a foundational framework for researchers and drug development professionals to address the potential risk of this compound contamination in their products.
References
- 1. Nitrosation of sarcosine, proline and 4-hydroxyproline by exposure to nitrogen oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. waters.com [waters.com]
- 4. This compound | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Influence of amine structural characteristics on N-nitrosamine formation potential relevant to postcombustion CO2 capture systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-response studies with concurrent administration of piperazine and sodium nitrite to strain A mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of N-nitroso compounds: chemistry, kinetics, and in vivo occurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH modification - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Kinetics of nitrosation of the amino acids proline, hydroxyproline, and sarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The rate of nitrosation of sarcosine in the presence of hydrophile and lipophilic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
An In-Depth Technical Guide to the Physical and Chemical Characteristics of N-Nitrososarcosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrososarcosine (NSAR), a derivative of the amino acid sarcosine (B1681465), is a member of the N-nitroso compound family, a class of potent carcinogens.[1][2] Its presence in various cured meats, tobacco products, and certain industrial settings has prompted significant research into its chemical behavior and biological effects. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its analysis, and an exploration of its carcinogenic mechanism of action.
Physical and Chemical Properties
This compound is a pale yellow crystalline solid.[1] It is soluble in polar organic solvents and miscible with water.[1] The compound is known to be light-sensitive, particularly to ultraviolet light, and is unstable in aqueous solutions.[1] Upon heating to 180-190 °C, it partially decarboxylates to form the volatile carcinogen N-nitrosodimethylamine.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₆N₂O₃ | [2] |
| Molecular Weight | 118.09 g/mol | [1][2] |
| Melting Point | 66-67 °C | [1][2] |
| Boiling Point | 220.6 °C (rough estimate) | [2] |
| Density | 1.5267 g/cm³ (rough estimate) | [2] |
| pKa | 3.40 ± 0.10 (Predicted) | [2] |
| Log Kow | -0.78 | [3] |
| Water Solubility | 1000 g/L at 25°C | [3] |
| Vapor Pressure | 0.00261 mmHg at 25°C | [1][3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 15 mg/mL | [2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL | [2] |
| Ethanol | 30 mg/mL | [2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 mg/mL | [2] |
| Chloroform | Soluble | [4] |
| Methanol (B129727) | Slightly Soluble | [4] |
Spectral Characteristics
The spectral properties of this compound are crucial for its identification and quantification.
Table 3: Spectral Data for this compound
| Spectral Data | Wavelength/Shift | Reference |
| UV Absorption (λmax) | 324 nm | [1] |
| ¹H NMR (Major Signals) | δ 3.79 and 4.28 ppm | [1] |
| ¹H NMR (Minor Signals) | δ 3.01 and 5.01 ppm | [1] |
| ¹³C NMR (Major Signals) | δ 40.0, 47.3, and 167.6 ppm | [1] |
| ¹³C NMR (Minor Signals) | δ 33.0, 54.6, and 170.3 ppm | [1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of sarcosine with a nitrosating agent, such as sodium nitrite (B80452), in an acidic solution.[2]
Materials:
-
Sarcosine
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Ice
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvent for recrystallization (e.g., ethanol, hexane/acetone)
Procedure:
-
Dissolve sarcosine in water and cool the solution in an ice bath to 0-5 °C.
-
Slowly add a concentrated solution of hydrochloric acid to the sarcosine solution while maintaining the low temperature.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the acidic sarcosine solution with constant stirring, ensuring the temperature remains below 10 °C.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete.
-
Extract the reaction mixture with dichloromethane three times.
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
Purification of this compound
Purification of the crude product is typically achieved by recrystallization.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, hexane/acetone).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly.
-
Hot-filter the solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the pale-yellow crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Analytical Methods
Instrumentation: HPLC system with a UV detector. Column: C18 reversed-phase column. Mobile Phase: A gradient of methanol and water is commonly used.[5] Detection: UV detection at 230 nm or 324 nm.[1] Sample Preparation: Dissolve the sample in the mobile phase.
Due to the non-volatile nature of this compound, derivatization is often required for GC-MS analysis.
Derivatization (Esterification):
-
React this compound with a suitable esterifying agent (e.g., diazomethane (B1218177) or BF₃/methanol) to form the more volatile methyl ester. Instrumentation: GC-MS system. Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms). Carrier Gas: Helium. Injection Mode: Splitless. MS Detection: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode.
This is a highly sensitive and selective method for the quantification of this compound in complex matrices.[6][7]
Instrumentation: LC-MS/MS system. Ionization: Electrospray ionization (ESI), often in negative ion mode.[5] Mass Analysis: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.
Carcinogenic Mechanism of Action
The carcinogenicity of N-nitroso compounds, including this compound, is attributed to their metabolic activation into reactive electrophilic intermediates that can alkylate DNA.[2][8][9] This process can lead to DNA damage, mutations, and ultimately, the initiation of cancer.[8][9]
While the specific signaling pathways directly dysregulated by this compound are not extensively detailed in the available literature, the general mechanism for N-nitrosamines involves metabolic activation by cytochrome P450 enzymes. This activation generates unstable intermediates that spontaneously decompose to form carbocations. These highly reactive species can then attack nucleophilic sites on DNA bases, forming DNA adducts. The formation of these adducts, if not repaired by cellular DNA repair mechanisms, can lead to miscoding during DNA replication, resulting in permanent mutations.
Conclusion
This compound is a well-characterized carcinogenic compound with distinct physical, chemical, and spectral properties. Its analysis requires specific and sensitive analytical techniques, often involving derivatization or advanced mass spectrometry. Understanding its mechanism of action, which is shared by other N-nitroso compounds, is crucial for assessing its risk to human health. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals working with this compound. Further research is warranted to elucidate the specific signaling pathways directly targeted by this compound to better understand its carcinogenic potential and to develop targeted therapeutic interventions.
References
- 1. Sigma-Aldrich [sigmaaldrich.com]
- 2. Reaction of sodium nitrite with dimethlglycine produces nitrososarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. coresta.org [coresta.org]
- 7. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
N-Nitrososarcosine: A Technical Guide on its Potential as a Human Carcinogen
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Nitrososarcosine (NSAR), a nitrosamine (B1359907) compound, is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and is listed as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans.[1][2] This classification is primarily based on sufficient evidence of carcinogenicity in experimental animals. This technical guide provides an in-depth overview of the current scientific understanding of NSAR, focusing on its carcinogenic potential, mechanisms of action, and the experimental evidence supporting these findings. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Introduction
This compound is a chemical compound that can be formed from the reaction of sarcosine (B1681465) (N-methylglycine) with a nitrosating agent, such as nitrite (B80452). It has been detected in various consumer products, including tobacco, and can also be formed endogenously in the human body.[1] Concerns over its potential carcinogenicity stem from its structural similarity to other potent N-nitroso carcinogens and robust evidence from animal studies demonstrating its ability to induce tumors in multiple organs.
Carcinogenicity in Experimental Animals
Studies in animal models have consistently demonstrated the carcinogenic effects of this compound. Administration of NSAR to rodents has been shown to induce tumors in the esophagus, nasal cavity, and liver.
Quantitative Data from Animal Studies
The following tables summarize the key quantitative findings from carcinogenicity studies of this compound and its precursors in rodents.
Table 1: Carcinogenicity of this compound Precursors in Male Wistar Rats (Esophageal Tumors) [3]
| Treatment Group | Dosing Regimen | Observation Period | Tumor Type | Incidence (%) | Time to 100% Incidence |
| Group 1 | 2g/kg SEEH + 0.3g/kg NaNO₂ (twice a week) | 14 weeks | Papilloma | 33.3% | - |
| Group 2 | 2g/kg SEEH + 0.3g/kg NaNO₂ (once every 3 days) | 33 weeks | Carcinoma | 33.3% (at 4 weeks post-treatment), 100% (at 20 weeks post-treatment) | 20 weeks |
| SEEH: Sarcosine ethyl ester hydrochloride; NaNO₂: Sodium nitrite |
Table 2: Summary of this compound Carcinogenicity in Rodents [1]
| Species | Route of Administration | Target Organ | Tumor Type |
| Rat | Drinking Water | Esophagus | Papilloma and Squamous-cell carcinoma |
| Mouse (both sexes) | Dietary | Nasal Cavity | Squamous-cell carcinoma |
| Newborn Mouse (male) | Intraperitoneal Injection | Liver | Hepatocellular carcinoma |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the typical experimental protocols used in the carcinogenicity studies of this compound.
Oral Administration in Rats (Esophageal Carcinogenesis Model)
This protocol is based on studies inducing esophageal tumors in rats through the administration of NSAR precursors in drinking water.[3]
-
Animal Model: Male Wistar rats, 6 weeks old.
-
Test Substance Preparation: Sarcosine ethyl ester hydrochloride (SEEH) and sodium nitrite (NaNO₂) are dissolved in a 2% sucrose (B13894) solution to serve as precursors for this compound ethyl ester.
-
Dosing Regimen:
-
Group 1: Animals receive 2 g/kg body weight of SEEH and 0.3 g/kg body weight of NaNO₂ in their drinking water twice a week for 6 weeks.
-
Group 2: Animals receive the same doses once every 3 days for 7 weeks.
-
-
Observation Period: Following the treatment period, animals are observed for tumor development. Group 1 is observed for 8 weeks, and Group 2 for 26 weeks.
-
Endpoint Analysis: At the end of the observation period, animals are euthanized, and the esophagus is examined macroscopically and histopathologically for the presence of papillomas and carcinomas. [3H]-thymidine labeling indices can be used to assess cell proliferation.
Dietary Administration in Mice (Nasal Cavity Carcinogenesis Model)
This protocol describes a general approach for assessing the carcinogenicity of NSAR administered through the diet in mice.[1]
-
Animal Model: Male and female mice of a specified strain (e.g., C57BL/6).
-
Test Substance Preparation: this compound is mixed into the standard rodent chow at a predetermined concentration.
-
Dosing Regimen: Animals are fed the diet containing NSAR ad libitum for a significant portion of their lifespan (e.g., 18-24 months).
-
Observation Period: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.
-
Endpoint Analysis: At the end of the study, a complete necropsy is performed. The nasal cavity is decalcified, sectioned, and examined histopathologically for the presence of tumors, particularly squamous-cell carcinomas.
Intraperitoneal Injection in Newborn Mice (Liver Carcinogenesis Model)
This protocol outlines the methodology for inducing liver tumors in newborn mice via intraperitoneal injection of NSAR.[1][4][5]
-
Animal Model: Newborn male mice (within 24 hours of birth).
-
Test Substance Preparation: this compound is dissolved in a sterile vehicle suitable for injection (e.g., saline or tricaprylin).
-
Dosing Regimen: A single or multiple intraperitoneal injections of a specified dose of NSAR are administered to the pups.
-
Observation Period: The mice are weaned and observed for a long period (e.g., up to 1 year) for tumor development.
-
Endpoint Analysis: Animals are euthanized at the end of the observation period or when they become moribund. The liver is examined for the presence of hepatocellular carcinomas.
Mechanism of Action: From Metabolic Activation to Carcinogenesis
The carcinogenic activity of this compound, like other N-nitroso compounds, is contingent upon its metabolic activation to a reactive electrophilic species that can damage cellular macromolecules, primarily DNA.
Metabolic Activation
The initial and critical step in the carcinogenesis of NSAR is its metabolic activation, which is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver and other tissues.[6][7][8] This enzymatic process involves the α-hydroxylation of the nitrosamine. The resulting α-hydroxy-N-nitrososarcosine is an unstable intermediate that spontaneously decomposes to form a highly reactive electrophile, a diazonium ion.
DNA Adduct Formation and Genotoxicity
The reactive electrophile generated from NSAR metabolism can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts.[9][10][11] These adducts, if not repaired, can lead to miscoding during DNA replication, resulting in mutations. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, is a key event in the initiation of cancer. The genotoxic effects of nitrosamines can trigger cellular stress responses, including the activation of DNA repair pathways and, in cases of extensive damage, apoptosis.[12][13][14]
Signaling Pathways in N-Nitroso Compound-Induced Carcinogenesis
While the specific signaling pathways perturbed by this compound are not fully elucidated, studies on other N-nitroso compounds provide insights into the potential molecular events. The genotoxic stress induced by DNA adducts can activate various signaling cascades.
Key pathways potentially involved include:
-
p53 Signaling: DNA damage can lead to the activation of the p53 tumor suppressor protein, which can induce cell cycle arrest to allow for DNA repair or trigger apoptosis if the damage is irreparable.[14]
-
Inflammatory Signaling: Chronic exposure to N-nitroso compounds can induce a pro-inflammatory response, involving pathways such as NF-κB and the production of cytokines like IL-1 and IL-6, which can contribute to a tumor-promoting microenvironment.[12]
-
Oxidative Stress Response: The metabolism of nitrosamines can generate reactive oxygen species (ROS), leading to oxidative stress and the activation of antioxidant response pathways.[13]
Conclusion and Future Directions
The available scientific evidence strongly supports the classification of this compound as a potential human carcinogen. Animal studies have unequivocally demonstrated its ability to induce tumors in multiple organs through a mechanism involving metabolic activation and subsequent genotoxicity. For professionals in drug development, this necessitates rigorous assessment of the potential for NSAR formation as an impurity in pharmaceutical products.
Future research should focus on several key areas:
-
Dose-Response Modeling: More detailed dose-response studies for NSAR itself are needed to refine risk assessments.
-
Human Relevance: Further investigation into the metabolic pathways of NSAR in human tissues is crucial to better understand its potential effects in humans.
-
Signaling Pathway Elucidation: Identifying the specific signaling pathways dysregulated by NSAR will provide a more complete picture of its carcinogenic mechanism and may reveal potential targets for intervention.
-
Biomarker Development: The development of sensitive biomarkers of NSAR exposure and effect could aid in monitoring human populations and assessing risk.
By continuing to investigate the carcinogenic properties of this compound, the scientific community can provide a more robust foundation for regulatory decision-making and the protection of public health.
References
- 1. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient and specific induction of esophageal tumors in rats by precursors of this compound ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Treatment of Neonatal and Juvenile Mice to Study Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. conservancy.umn.edu [conservancy.umn.edu]
- 7. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Carcinogenicity of N-Nitrososarcosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitroso compounds (NOCs) are a class of chemical carcinogens found in various environmental sources, including tobacco smoke, certain foods, and some industrial settings.[1] N-Nitrososarcosine (NSAR), a member of this class, is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity in experimental animals.[1] Understanding the in vitro carcinogenic potential of NSAR is crucial for risk assessment and the development of preventative strategies. This technical guide provides a comprehensive overview of the available in vitro studies on N-nitrosamine carcinogenicity, with a focus on methodologies applicable to NSAR, to support researchers and professionals in drug development and toxicology. While specific quantitative in vitro data for NSAR is limited in the current literature, this guide leverages data from closely related and well-studied N-nitrosamines to illustrate the principles and experimental approaches for assessing its carcinogenic risk.
Metabolic Activation: The Gateway to Carcinogenicity
N-nitrosamines, including presumably NSAR, are not directly carcinogenic. They require metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to be converted into reactive electrophilic intermediates that can damage cellular macromolecules, including DNA.[2][3] This process, known as bioactivation, is a critical initial step in N-nitrosamine-induced carcinogenesis.[4]
The generally accepted mechanism of metabolic activation for N-nitrosamines involves α-hydroxylation, a reaction catalyzed by CYP enzymes.[3] This hydroxylation occurs on the carbon atom adjacent to the nitroso group. The resulting α-hydroxynitrosamine is an unstable intermediate that spontaneously decomposes to form an aldehyde and an alkylating agent, typically a diazonium ion.[2][3] This highly reactive diazonium ion can then go on to alkylate DNA bases, forming DNA adducts, which, if not repaired, can lead to mutations and the initiation of cancer.[2]
Several CYP isoenzymes have been implicated in the metabolic activation of N-nitrosamines, with CYP2E1, CYP2A6, CYP2B6, CYP2C19, and CYP3A4 being among the key enzymes.[2][5] The specific CYP enzymes involved can vary depending on the structure of the N-nitrosamine.
Data Presentation: In Vitro Genotoxicity of N-Nitrosamines
Quantitative data from in vitro genotoxicity assays are essential for comparing the carcinogenic potential of different compounds. Due to the limited availability of specific data for NSAR, the following tables present representative data from studies on other N-nitrosamines to illustrate the types of quantitative information generated in these assays.
Table 1: Comparative Mutagenicity of N-Nitrosamines in the Ames Test
| Compound | Tester Strain | Metabolic Activation (S9) | Lowest Effective Concentration (µ g/plate ) | Fold Increase over Control | Reference |
| N-Nitrosodimethylamine (NDMA) | TA1535 | Hamster Liver S9 (30%) | 10 | >2 | [6] |
| N-Nitrosodiethylamine (NDEA) | TA100 | Hamster Liver S9 (30%) | 1 | >2 | [6] |
| N-Nitroso-nortriptyline | TA100 | Hamster Liver S9 | 10 | Not Specified | [5] |
| N-Nitroso-fluoxetine | TA100 | Hamster Liver S9 | 1 | Not Specified | [5] |
Table 2: DNA Damage Induced by N-Nitrosamines in the Comet Assay (in vitro)
| Compound | Cell Line | Concentration | % Tail DNA (Mean ± SD) | Fold Increase over Control | Reference |
| N-Nitrosodimethylamine (NDMA) | 3D HepaRG | 10 mM | Not Specified | ~10 | [7] |
| N-Nitrosodiethylamine (NDEA) | 3D HepaRG | 10 mM | Not Specified | ~12 | [7] |
| N-Nitrosodibutylamine (NDBA) | 3D HepaRG | 1 mM | Not Specified | ~4 | [7] |
| N-Methyl-N-nitrosourea (MNU) | Rat Liver Cells | 50 µM | 35.2 ± 5.6 | ~7 | [8] |
Table 3: Micronucleus Induction by N-Nitrosamines in Cultured Mammalian Cells
| Compound | Cell Line | Metabolic Activation (S9) | Concentration | % Micronucleated Cells (Mean ± SD) | Fold Increase over Control | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | N-Nitroso-nortriptyline | TK6 | Hamster Liver S9 | 100 µM | ~1.5 | ~3 |[5] | | N-Nitroso-duloxetine | TK6 | Hamster Liver S9 | 300 µM | ~2.0 | ~4 |[5] | | N-Nitroso propranolol (B1214883) (NNP) | TK6 | Hamster Liver S9 | 1000 µM | Not Specified | Significant increase |[9] |
Experimental Protocols
Detailed and standardized protocols are critical for the reproducibility and reliability of in vitro carcinogenicity studies. The following sections outline the methodologies for key genotoxicity assays commonly used to evaluate N-nitrosamines.
Enhanced Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenicity of a chemical. For N-nitrosamines, an enhanced protocol is recommended to improve sensitivity.[6]
Objective: To determine the ability of a test compound to induce reverse mutations at the histidine locus in specially designed strains of Salmonella typhimurium and/or the tryptophan locus in Escherichia coli.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)[6]
-
Escherichia coli tester strain (e.g., WP2 uvrA (pKM101))[6]
-
Metabolic activation system: Aroclor 1254-induced rat or hamster liver S9 fraction and cofactors (NADP, G6P). A higher concentration of S9 (e.g., 30%) is often recommended for nitrosamines.[6]
-
Top agar (B569324) (0.6% agar, 0.5% NaCl, 50 µM L-histidine, 50 µM D-biotin)
-
Minimal glucose agar plates
-
Test compound (NSAR) dissolved in a suitable solvent (e.g., water or DMSO)
-
Positive and negative controls
Procedure:
-
Preparation: Prepare overnight cultures of the bacterial tester strains. Prepare the S9 mix and dilutions of the test compound.
-
Pre-incubation: In a test tube, add 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (or buffer for experiments without metabolic activation), and 0.1 mL of the test compound solution. Incubate at 37°C for 20-30 minutes.[6]
-
Plating: Add 2 mL of molten top agar to the pre-incubation mixture, vortex briefly, and pour onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertants to at least twice the background (spontaneous revertant) count.[6]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Objective: To quantify DNA single- and double-strand breaks, and alkali-labile sites in individual cells exposed to a test compound.
Materials:
-
Mammalian cells in suspension (e.g., primary hepatocytes, TK6, HepaRG)[7]
-
Microscope slides pre-coated with normal melting point agarose (B213101)
-
Low melting point agarose (LMPA)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralizing buffer
-
DNA staining dye (e.g., SYBR Green, propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters and imaging software
Procedure:
-
Cell Treatment: Expose cells in culture to various concentrations of the test compound (NSAR) for a defined period.
-
Cell Embedding: Mix a suspension of treated cells with molten LMPA and pipette onto a pre-coated slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (fragments) will migrate away from the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head using specialized software. The percentage of DNA in the tail is a common metric for DNA damage.[8]
In Vitro Micronucleus Assay
The micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects of a test substance.
Objective: To determine if a test compound induces the formation of micronuclei in cultured mammalian cells. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Materials:
-
Mammalian cell line with a stable karyotype and low background frequency of micronuclei (e.g., TK6, CHO, HepaRG)[5]
-
Cell culture medium and supplements
-
Test compound (NSAR)
-
Metabolic activation system (S9 fraction), if required
-
Cytochalasin B (an agent that blocks cytokinesis, resulting in binucleated cells)
-
Fixative (e.g., methanol/acetic acid)
-
Staining solution (e.g., Giemsa, acridine (B1665455) orange, or a fluorescent DNA stain)
-
Microscope
Procedure:
-
Cell Treatment: Treat cell cultures with various concentrations of the test compound, with and without metabolic activation.
-
Cytokinesis Block: Add cytochalasin B to the cultures to allow for nuclear division without cell division. This allows for the identification of cells that have completed one round of mitosis.
-
Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, and fix. Drop the cell suspension onto microscope slides.
-
Staining: Stain the slides with a suitable DNA stain.
-
Scoring: Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration. A positive response is a significant, dose-dependent increase in the frequency of micronucleated cells.[5]
Signaling Pathways Implicated in N-Nitrosamine Carcinogenicity
The carcinogenic effects of N-nitrosamines extend beyond direct DNA damage. The resulting cellular stress and DNA damage can activate complex signaling pathways that influence cell fate, including cell cycle arrest, apoptosis, and DNA repair. Chronic exposure and failed repair can lead to the accumulation of mutations and the activation of pro-survival pathways that contribute to cancer development. For instance, the tobacco-specific nitrosamine (B1359907) NNK has been shown to induce reactive oxygen species (ROS), which in turn can activate the Wnt signaling pathway, a pathway often dysregulated in cancer.[10]
Conclusion
The in vitro assessment of this compound's carcinogenicity is a critical component of its overall risk profile. While direct quantitative data for NSAR is currently sparse, the established methodologies for testing other N-nitrosamines provide a robust framework for its evaluation. The Ames test, comet assay, and micronucleus assay are powerful tools for detecting the mutagenic and genotoxic potential of such compounds after metabolic activation. Understanding the underlying signaling pathways provides further insight into the mechanisms of carcinogenesis. This technical guide serves as a foundational resource for researchers and professionals, outlining the necessary experimental approaches and data interpretation frameworks to advance our understanding of the in vitro carcinogenicity of this compound. Further research focusing specifically on NSAR is warranted to generate the quantitative data needed for a more precise risk assessment.
References
- 1. This compound | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimal dose selection of N-methyl-N-nitrosourea for the rat comet assay to evaluate DNA damage in organs with different susceptibility to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tobacco nitrosamine NNK increases ALDH-positive cells via ROS-Wnt signaling pathway in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Nitrososarcosine: A Technical Guide to its Discovery, History, and Carcinogenic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrososarcosine (NSAR) is a non-volatile N-nitrosamine that has been the subject of scientific scrutiny for decades due to its carcinogenic properties. This technical guide provides an in-depth overview of the discovery and history of NSAR research, detailing its formation, presence in various consumer products, and the evolution of analytical methods for its detection. A significant focus is placed on its carcinogenic effects, with a comprehensive summary of key animal studies, detailed experimental protocols, and an elucidation of its metabolic activation and DNA adduction pathways. This document aims to be a core resource for researchers, scientists, and professionals in drug development by presenting quantitative data in structured tables and illustrating complex biological and experimental workflows through detailed diagrams.
Discovery and History of Research
The scientific journey of N-nitrosamines, including this compound, began with their chemical synthesis in the 19th century. However, their biological significance, particularly their carcinogenicity, was not recognized until the mid-20th century. Research interest in N-nitrosamines as a class of potent carcinogens grew significantly following the discovery of the hepatotoxic and carcinogenic effects of N-nitrosodimethylamine (NDMA).
This compound itself was identified as a component in various consumer products, notably in cured meats and tobacco products.[1] Its formation is primarily due to the reaction of the amino acid sarcosine (B1681465) with nitrosating agents, such as nitrites, which are commonly used as preservatives in cured meats.[2] The presence of NSAR in these products raised public health concerns and spurred the development of sensitive analytical methods for its detection and quantification. Early research focused on identifying the sources of exposure and understanding the conditions that favor its formation. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans," based on sufficient evidence of carcinogenicity in experimental animals.[3]
Carcinogenicity and Toxicological Profile
The carcinogenic potential of this compound has been demonstrated in various animal models, with the primary target organs being the esophagus and nasal cavity.
Esophageal Carcinogenesis in Rats
Oral administration of this compound or its precursors has been shown to induce esophageal tumors in rats. A notable study demonstrated the efficient induction of esophageal cancers and precancerous lesions in Wistar rats through the administration of sarcosine ethyl ester hydrochloride (SEEH) and sodium nitrite (B80452) (NaNO2), the precursors of this compound ethyl ester (NSEE).[4] In this study, rats receiving the precursors in their drinking water developed papillomas and carcinomas of the esophagus. The tumor incidence reached 100% in one group after 20 weeks of observation, highlighting the potent carcinogenic effect of NSAR on the esophageal epithelium.[4]
Nasal Cavity Carcinogenesis in Mice
Dietary administration of this compound has been linked to the development of nasal cavity tumors in mice.[2] These studies have been crucial in establishing the carcinogenicity of NSAR and understanding its organ-specific effects.
Quantitative Data from Carcinogenicity Studies
The following table summarizes key quantitative data from a pivotal study on esophageal tumor induction in rats using this compound precursors.
| Parameter | Group 1 | Group 2 | Control Group |
| Treatment | SEEH + NaNO2 twice a week for 6 weeks | SEEH + NaNO2 once every 3 days for 7 weeks | 2% Sucrose (B13894) in drinking water |
| Observation Period | 8 weeks post-treatment | 26 weeks post-treatment | - |
| Tumor Incidence (Papillomas) | 33.3% | Not specified | 0% |
| Tumor Incidence (Carcinomas) | Rare | 33.3% (at 4 weeks), 100% (at 20 weeks) | 0% |
| [3H]-thymidine Labeling Index (Basal Layer) | Higher than control | Not specified | Baseline |
| [3H]-thymidine Labeling Index (Superficial Layer) | Higher than control | Not specified | Baseline |
Data sourced from a study on the efficient and specific induction of esophageal tumors in rats by precursors of this compound ethyl ester.[4]
Experimental Protocols
Induction of Esophageal Carcinoma in Rats with NSAR Precursors
This protocol is based on a study that successfully induced esophageal tumors in Wistar rats.[4]
Objective: To induce esophageal papillomas and carcinomas in rats through the oral administration of this compound precursors.
Materials:
-
Six-week-old male Wistar rats
-
Sarcosine ethyl ester hydrochloride (SEEH)
-
Sodium nitrite (NaNO2)
-
Sucrose
-
Drinking water
-
Animal housing facilities compliant with ethical guidelines
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the start of the experiment.
-
Preparation of Treatment Solution: Prepare a 2% sucrose solution in drinking water. For the treatment groups, dissolve SEEH (2g/kg body weight) and NaNO2 (0.3g/kg body weight) in the 2% sucrose solution.
-
Administration:
-
Group 1: Provide the treatment solution to the rats as their drinking water twice a week for a duration of 6 weeks.
-
Group 2: Provide the treatment solution to the rats as their drinking water once every three days for a duration of 7 weeks.
-
Control Group: Provide only the 2% sucrose solution as drinking water.
-
-
Observation:
-
Group 1: After the 6-week treatment period, switch to regular drinking water and observe the animals for an additional 8 weeks.
-
Group 2: After the 7-week treatment period, switch to regular drinking water and observe the animals for an additional 26 weeks.
-
-
Monitoring: Monitor the animals regularly for any signs of toxicity or tumor development.
-
Histopathological Analysis: At the end of the observation period, euthanize the animals and perform a thorough histopathological examination of the esophagus to identify and classify any lesions or tumors.
Analytical Protocol for this compound in Cured Meat by GC-TEA
This protocol outlines a general procedure for the determination of this compound in cured meat products using Gas Chromatography with a Thermal Energy Analyzer (TEA) detector.
Objective: To quantify the concentration of this compound in a cured meat sample.
Materials:
-
Cured meat sample
-
Internal standard (e.g., N-nitrosodipropylamine)
-
Dichloromethane
-
Sodium sulfate (B86663) (anhydrous)
-
Diatomaceous earth
-
Diazomethane (for esterification)
-
Gas chromatograph equipped with a Thermal Energy Analyzer (GC-TEA)
-
Chromatography column (e.g., packed with Carbowax 20M)
-
Liquid-liquid extractor
-
Ion exchange column
Procedure:
-
Sample Preparation:
-
Homogenize a known weight of the cured meat sample.
-
Spike the sample with a known amount of the internal standard.
-
-
Extraction:
-
Perform a liquid-liquid extraction of the homogenized sample using a mixture of methanol and dichloromethane.
-
Separate the organic layer.
-
-
Clean-up:
-
Pass the organic extract through a column of anhydrous sodium sulfate to remove any residual water.
-
Further purify the extract using an ion exchange separation column to remove interfering compounds.
-
-
Derivatization:
-
Concentrate the cleaned extract.
-
Convert the this compound to its more volatile methyl ester by reacting it with diazomethane. This step is crucial for GC analysis.
-
-
GC-TEA Analysis:
-
Inject an aliquot of the derivatized sample into the GC-TEA system.
-
The GC separates the components of the sample, and the TEA detector selectively detects the N-nitroso compounds.
-
-
Quantification:
-
Identify the peak corresponding to the this compound methyl ester based on its retention time.
-
Quantify the concentration of NSAR in the original sample by comparing its peak area to that of the internal standard.
-
Signaling Pathways and Experimental Workflows
Metabolic Activation of this compound
This compound, like other N-nitrosamines, requires metabolic activation to exert its carcinogenic effects. The primary pathway involves the enzymatic α-hydroxylation of the carbon atom adjacent to the nitroso group, a reaction catalyzed by cytochrome P450 enzymes. This hydroxylation leads to the formation of an unstable intermediate that spontaneously decomposes to yield a reactive alkylating agent, a methyldiazonium ion, and formaldehyde. This electrophilic species can then react with nucleophilic sites in cellular macromolecules, including DNA.
Caption: Metabolic activation of this compound to a reactive alkylating agent.
DNA Adduct Formation
The reactive alkylating agent generated from the metabolic activation of this compound can form covalent adducts with DNA. These adducts can lead to miscoding during DNA replication, resulting in mutations. If these mutations occur in critical genes, such as proto-oncogenes or tumor suppressor genes, they can initiate the process of carcinogenesis.
Caption: Pathway of DNA adduct formation and initiation of carcinogenesis.
Experimental Workflow for Carcinogenicity Study
The following diagram illustrates the general workflow for an in vivo carcinogenicity study of this compound.
Caption: General experimental workflow for an this compound carcinogenicity study.
Conclusion
The discovery and subsequent research on this compound have significantly contributed to our understanding of chemical carcinogenesis. From its identification in everyday consumer products to the elucidation of its metabolic activation and DNA-damaging mechanisms, the study of NSAR has underscored the importance of monitoring and regulating carcinogenic compounds in our environment. The experimental protocols and data presented in this guide provide a valuable resource for the scientific community to continue investigating the toxicological effects of N-nitrosamines and to develop strategies for mitigating human exposure and cancer risk. The detailed signaling pathways and workflows offer a visual and conceptual framework for further research in this critical area of public health.
References
- 1. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-N′-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and specific induction of esophageal tumors in rats by precursors of this compound ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Health and Safety Considerations for Handling N-Nitrososarcosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety considerations essential for the handling of N-Nitrososarcosine (NSAR). Given its classification as a probable human carcinogen, stringent safety protocols and a thorough understanding of its toxicological profile are imperative for all personnel involved in its use. This document outlines its physicochemical properties, toxicological data, handling procedures, and relevant experimental methodologies.
Physicochemical and Toxicological Profile
This compound is a pale yellow, crystalline solid.[1] It is classified as reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP) and as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC).[2][3] Its carcinogenic activity stems from its nature as an N-nitroso compound, which can damage DNA following metabolic activation.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. It is soluble in polar organic solvents and miscible with water.[1] The compound is sensitive to light, especially ultraviolet light, and is unstable in aqueous solutions, with a notable decrease in concentration observed over 24 hours.[1] Upon heating to decomposition, it emits toxic fumes of nitrogen oxides.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₆N₂O₃ | [5] |
| Molecular Weight | 118.09 g/mol | [1] |
| Melting Point | 66-67 °C | [1] |
| Appearance | Pale yellow crystalline solid | [1] |
| Water Solubility | 1000 g/L at 25 °C | |
| Vapor Pressure | 0.00261 mmHg at 25 °C | [1] |
| Log Kₒw | -0.78 |
Toxicological Data
This compound is toxic if swallowed and causes skin and serious eye irritation.[3] The primary toxicological concern is its carcinogenicity, which has been demonstrated in multiple animal studies. Dietary and drinking water administration in rodents has been shown to cause tumors in the nasal cavity and esophagus, respectively. Intraperitoneal injection in newborn mice resulted in liver cancer.
Table 2: Acute Toxicity and Carcinogenicity Data for this compound
| Parameter | Species | Route | Value | Reference(s) |
| LD₅₀ | Mouse | Intraperitoneal | 184 mg/kg | [1] |
| LD₅₀ | Rat | Oral | >5 g/kg | [3] |
| Carcinogenic Dose | Mouse | Intraperitoneal | 225 mg/kg (total dose) | [1] |
| Tumor Incidence | Mouse | Intraperitoneal | 8 of 14 animals developed liver cell carcinomas | [1] |
| Carcinogenicity | Mouse | Dietary | Nasal cavity (squamous-cell carcinoma) | |
| Carcinogenicity | Rat | Drinking water | Esophagus (papilloma and squamous-cell carcinoma) |
Health and Safety Precautions
Due to its carcinogenic nature, all work with this compound must be conducted with strict adherence to safety protocols for handling hazardous chemicals.
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving with nitrile rubber gloves is recommended.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn.
-
Eye Protection: Safety goggles or a face shield are mandatory.
-
Respiratory Protection: When handling the solid material outside of a contained system, a NIOSH-approved respirator is necessary.
Engineering Controls
-
All weighing and preparation of this compound solutions must be performed in a certified chemical fume hood or a glove box.
-
For animal studies, all procedures, including administration and cage changes, should be conducted in a biological safety cabinet.
Storage and Disposal
-
This compound should be stored in a cool, dark, and well-ventilated area, away from strong oxidizing agents.[3] The container should be tightly sealed.
-
All waste materials, including contaminated PPE and animal bedding, must be disposed of as hazardous waste in accordance with institutional and national regulations. Incineration is a potential disposal method for contaminated lab waste.[1]
Experimental Protocols
Detailed methodologies are crucial for the safe and reproducible use of this compound in research. Below are representative protocols for key experiments.
Carcinogenicity Bioassay in Rodents (Drinking Water Administration)
This protocol is a generalized representation based on studies of N-nitrosamines.
-
Animal Model: Use a well-characterized rodent strain, such as Fischer 344 rats, with an equal number of males and females per group (typically 50 animals/sex/group).
-
Dose Preparation: Prepare fresh solutions of this compound in drinking water at the desired concentrations. The stability of the compound in the water should be periodically verified.
-
Administration: Administer the this compound solutions as the sole source of drinking water to the treatment groups. The control group receives untreated drinking water.
-
Duration: The study duration should cover the majority of the animal's lifespan (e.g., 24 months for rats).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity. Record body weight and water consumption regularly.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect a comprehensive set of tissues, with a particular focus on the esophagus, liver, and nasal cavity. Tissues should be preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic examination.
-
Data Analysis: Analyze the incidence, multiplicity, and latency of tumors in the treated groups compared to the control group using appropriate statistical methods.
Enhanced Ames Test for Mutagenicity
This protocol is based on the recommended "Enhanced Ames Test" for N-nitrosamines.
-
Bacterial Strains: Use Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA (pKM101).
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system. For N-nitrosamines, a higher concentration of S9 fraction (e.g., 30% v/v) from the liver of rats or hamsters induced with phenobarbital (B1680315) and β-naphthoflavone is recommended.
-
Assay Procedure (Pre-incubation method): a. In a test tube, mix the test compound (dissolved in a suitable solvent), the bacterial culture, and the S9 mix (or buffer for the non-activation condition). b. Pre-incubate the mixture at 37°C for a defined period (e.g., 30 minutes). c. Add molten top agar (B569324) to the tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertants that is at least two- to three-fold higher than the solvent control.
Quantitative Analysis by LC-MS/MS
This is a representative protocol for the analysis of this compound in a complex matrix like a food product.
-
Sample Preparation: a. Homogenize a known weight of the sample. b. Spike the sample with an isotope-labeled internal standard (e.g., this compound-d₃). c. Extract the sample with a suitable solvent, such as an acidic aqueous solution. d. Perform a cleanup step, such as supported liquid-liquid extraction or solid-phase extraction, to remove interfering matrix components.
-
LC-MS/MS Analysis: a. Chromatography: Use a reverse-phase C18 column with a gradient elution of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), both containing a small amount of an acid (e.g., formic acid). b. Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both this compound and its internal standard.
-
Quantification: Create a calibration curve using standards of known concentrations. Quantify the amount of this compound in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
Mechanistic Pathways and Logical Relationships
The carcinogenicity of this compound is initiated by its metabolic activation, leading to the formation of DNA adducts and subsequent cellular damage.
Metabolic Activation and DNA Damage Pathway
The primary pathway for the bioactivation of N-nitrosamines involves cytochrome P450 enzymes in the liver. This process is depicted in the following diagram.
Caption: Metabolic activation of this compound leading to DNA damage.
Cellular Response to this compound-Induced DNA Damage
The formation of DNA adducts by activated this compound triggers a complex cellular response, primarily orchestrated by the p53 tumor suppressor protein. This can lead to cell cycle arrest to allow for DNA repair, or if the damage is too severe, apoptosis (programmed cell death).
Caption: Logical flow of cellular responses to DNA damage induced by this compound.
Experimental Workflow for Carcinogenicity Bioassay
The following diagram outlines the typical workflow for a long-term rodent carcinogenicity study.
Caption: Generalized workflow for a long-term rodent carcinogenicity bioassay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nitric oxide and ionizing radiation synergistically promote apoptosis and growth inhibition of cancer by activating p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
N-Nitrososarcosine (NSAR): A Technical Guide on its Occurrence in Food and Tobacco Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrososarcosine (NSAR) is a non-volatile N-nitrosamine that has garnered significant attention from the scientific community due to its classification as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is "possibly carcinogenic to humans."[1] N-nitrosamines are a class of chemical compounds formed by the reaction of a nitrosating agent, such as nitrite, with a secondary or tertiary amine.[2] NSAR is specifically formed from the nitrosation of sarcosine (B1681465), an N-methyl derivative of the amino acid glycine.
The presence of NSAR in various consumer products, particularly certain foods and tobacco, is a public health concern. This technical guide provides an in-depth overview of the occurrence of NSAR in these products, detailed experimental protocols for its detection and quantification, and an exploration of the molecular mechanisms underlying its potential carcinogenicity. All quantitative data is summarized in structured tables for ease of comparison, and key processes are visualized using diagrams.
Occurrence of this compound in Food and Tobacco Products
The formation of this compound in food is often associated with the use of nitrites as preservatives, particularly in cured meats.[1] In tobacco, NSAR is one of the many N-nitroso compounds that can be formed during the curing, fermentation, and aging processes.[3] The following tables summarize the quantitative data on NSAR levels found in various food and tobacco products.
Table 1: Quantitative Data on this compound (NSAR) in Food Products
| Food Category | Specific Product | NSAR Concentration (µg/kg) | Reference(s) |
| Cured Meats | Smoked Meat | 10 | [4] |
| Boiled Ham | 2 | [4] | |
| Bologna | 2 - 56 | [4] | |
| Meatloaf | 2 - 15 | [4] | |
| Smoked Bacon | <10 - 210 | [4] | |
| Unsmoked Bacon | <10 - 74 | [4] | |
| Cured Meat Product | ~10 | [1] | |
| Fish Products | Smoked Cod | Up to 64 (total N-nitrosopiperidine) | [1] |
| Salt-dried Fish | 1,200 - 21,000 (N-nitrosodiethylamine) | [1] | |
| Cheese | Various Cheeses | 0.5 - 30 (N-nitrosodiethylamine) | [1] |
| Beverages | Beer | Not Detected - 0.60 (N-nitrosodimethylamine) | [5] |
Note: Data for some categories may refer to other nitrosamines where specific NSAR data is limited, providing a broader context of nitrosamine (B1359907) contamination.
Table 2: Quantitative Data on this compound (NSAR) in Tobacco Products
| Tobacco Product | NSAR Concentration (ng/g) | Reference(s) |
| Dry Snuff (Reference 1S2) | 550.5 ± 43.7 | [6] |
| Moist Snuff (Reference 2S3) | Low amount detected | [6] |
| Cigarette Tobacco (KY 3R4F) | Not Detected | [6] |
| Cigarette Tobacco | 22 - 460 (ng/cig) | [6] |
Experimental Protocols
Accurate quantification of NSAR in complex matrices like food and tobacco requires sensitive and specific analytical methods. The most common techniques are Gas Chromatography-Thermal Energy Analysis (GC-TEA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Analysis of this compound in Tobacco by Gas Chromatography-Thermal Energy Analysis (GC-TEA)
This protocol is a composite based on established methods for the analysis of tobacco-specific nitrosamines.[7][8]
1. Sample Preparation and Extraction:
-
Weigh 1 gram of homogenized whole tobacco into a 250 mL Erlenmeyer flask.
-
Add 50 mL of a citrate-phosphate buffer (pH 4.5) containing 20 mM L-ascorbic acid to prevent artifactual nitrosamine formation.
-
Spike the sample with an appropriate internal standard, such as N-nitrosoguvacoline (NG).
-
Shake the flask on a wrist-action shaker for 60 minutes.
-
Load the entire extract onto a pre-conditioned Chem-Elut cartridge.
-
Elute the nitrosamines with 2 x 20 mL of dichloromethane.
-
Collect the eluate and concentrate it to 1 mL under a gentle stream of nitrogen at 50°C.
2. Gas Chromatography-Thermal Energy Analysis (GC-TEA):
-
GC Column: Use a capillary column suitable for nitrosamine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Programmable temperature vaporizer (PTV) injector, with a temperature program from 35°C to 220°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 170°C.
-
Ramp 2: 5°C/min to 212°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 2.8 mL/min.
-
TEA Interface Temperature: 240°C.
-
TEA Furnace Temperature: 500-525°C.
-
Injection Volume: 1.5 µL.
3. Quantification:
-
Prepare a series of calibration standards of NSAR and the internal standard in dichloromethane.
-
Inject the standards to generate a calibration curve.
-
Inject the concentrated sample extract and determine the peak areas for NSAR and the internal standard.
-
Quantify the amount of NSAR in the sample using the calibration curve and the internal standard for correction.
Protocol 2: Analysis of this compound in Cured Meat by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a generalized procedure based on current LC-MS/MS methods for nitrosamine analysis in food.[9][10]
1. Sample Preparation and Extraction:
-
Weigh 5 grams of homogenized meat sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) and an internal standard (e.g., ¹³C-NSAR).
-
Homogenize the sample using a high-speed blender for 3 minutes.
-
Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the acetonitrile supernatant to a new tube containing 150 mg of primary secondary amine (PSA) sorbent and 50 mg of C18 sorbent.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant, evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-7 min: 90% B
-
7.1-10 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometer: Triple quadrupole.
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor at least two specific precursor-to-product ion transitions for both NSAR and its internal standard for accurate identification and quantification.
3. Quantification:
-
Prepare matrix-matched calibration standards by spiking blank meat extract with known concentrations of NSAR and the internal standard.
-
Construct a calibration curve based on the peak area ratios of the analyte to the internal standard.
-
Analyze the sample extracts and quantify NSAR using the calibration curve.
Visualizations
Formation of this compound
The formation of this compound is a chemical reaction between sarcosine (N-methylglycine) and a nitrosating agent, typically nitrous acid, which is formed from nitrites in acidic conditions.
Experimental Workflow for NSAR Analysis
The analytical process for determining NSAR levels in a sample involves several key steps, from initial sample preparation to final data analysis.
Molecular Mechanism: DNA Damage Response Pathway
N-nitrosamines, including NSAR, are known to be genotoxic, meaning they can damage DNA.[2] This damage triggers a complex cellular signaling network known as the DNA Damage Response (DDR). A key pathway in the DDR involves the ATM and ATR kinases, which are activated by DNA double-strand breaks and single-strand DNA, respectively.[11]
Conclusion
The presence of this compound in certain food and tobacco products warrants continued monitoring and research. The data presented in this guide highlights the variability of NSAR concentrations across different products, emphasizing the need for robust and sensitive analytical methods for accurate risk assessment. The detailed experimental protocols provided serve as a valuable resource for researchers in this field. Furthermore, understanding the molecular mechanisms of NSAR-induced genotoxicity, particularly the activation of DNA damage response pathways, is crucial for elucidating its carcinogenic potential and for the development of potential mitigation strategies. This technical guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to address the challenges associated with this compound in consumer products.
References
- 1. Identification and quantitative determination of nitrosoproline and nitrososarcosine and preliminary investigations on nitrosohydroxyproline in cured meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. This compound | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Nitrosamines in Whole Tobacco [healthycanadians.gc.ca]
- 7. Determination of tobacco specific nitrosamines in whole tobacco by GC-TEA: T-309A - Canada.ca [canada.ca]
- 8. openpub.fmach.it [openpub.fmach.it]
- 9. Analysis of Nitrosamines in Processed Meat Products in Medan City by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of N-Nitrososarcosine in Tobacco using a Validated LC-MS/MS Method
Abstract
This application note describes a robust and sensitive method for the quantification of N-Nitrososarcosine (NSAR) in various tobacco products, including cigarette tobacco and smokeless tobacco. The method utilizes a simple supported liquid-liquid extraction (SL-L) for sample cleanup, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). An isotope-labeled internal standard, this compound-d3 (NSAR-d3), is employed to ensure high accuracy and precision. The method has been validated, demonstrating excellent linearity, sensitivity, and reproducibility for the determination of NSAR in complex tobacco matrices.
Introduction
This compound (NSAR) is a carcinogenic compound that can be found in tobacco products. Accurate and reliable quantification of NSAR is crucial for assessing the potential health risks associated with tobacco use. This application note presents a detailed protocol for a validated LC-MS/MS method that offers high selectivity and sensitivity for NSAR analysis, overcoming the challenges posed by the complex matrix of tobacco. The method avoids the need for derivatization, which was often required in older gas chromatography-based methods.[1][2]
Experimental Workflow
Caption: Experimental workflow for NSAR quantification in tobacco.
Materials and Reagents
-
This compound (NSAR) standard
-
This compound-d3 (NSAR-d3) internal standard
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ethyl formate
-
Ammonium (B1175870) formate
-
Supported Liquid-Liquid (SL-L) extraction cartridges
-
Tobacco samples (e.g., cigarette filler, smokeless tobacco)
Equipment
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Mechanical shaker
-
Centrifuge
-
Nitrogen evaporator
Detailed Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of NSAR and NSAR-d3 in methanol.
-
Secondary Stock Solutions: From the primary stocks, prepare secondary stock solutions at a concentration of approximately 40 µg/mL for NSAR and a suitable concentration for the NSAR-d3 internal standard spiking solution in acetonitrile or a mixture of acetonitrile and water.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the secondary NSAR stock solution with the mobile phase to create a calibration curve.[3] A typical range is 3–2000 ng/mL.[1][2] Spike each calibration standard with the NSAR-d3 internal standard solution to a constant concentration.
Sample Preparation
-
Homogenization: Grind the tobacco sample to a fine powder.
-
Weighing and Spiking: Weigh 2.0 g of the homogenized tobacco sample into a polypropylene (B1209903) tube.[2] Spike the sample with a known amount of the NSAR-d3 internal standard solution (e.g., 75 µL).[2]
-
Extraction: Add 25 mL of 2% formic acid in water to the tube.[2][4]
-
Agitation: Agitate the sample for 45 minutes using a mechanical shaker.[2][4]
-
Centrifugation: Centrifuge the sample to pellet the solid material.
-
Supported Liquid-Liquid Extraction (SL-L):
-
Evaporation: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 50 °C.[4]
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase.[4] The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | Obelisc N (HILIC) or equivalent |
| Mobile Phase A | 5 mM ammonium formate and 0.1% formic acid in 95:5 water:acetonitrile[4] |
| Mobile Phase B | 5 mM ammonium formate and 0.1% formic acid in 5:95 water:acetonitrile[4] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
| Gradient | Optimized for the separation of NSAR and its internal standard |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode (method dependent) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 400 °C[5] |
| Curtain Gas | 25 psi[5] |
| Collision Gas | Medium[5] |
| Ion Source Gas 1 | 50 psi[5] |
MRM Transitions:
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) |
| NSAR | To be determined empirically | To be determined empirically |
| NSAR-d3 | To be determined empirically | To be determined empirically |
Note: The specific m/z values for precursor and product ions, as well as collision energies and other compound-dependent parameters, should be optimized for the specific instrument being used. It is recommended to use at least two MRM transitions per analyte for confirmation and quantification.[6]
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for NSAR and the NSAR-d3 internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of NSAR to the peak area of NSAR-d3 against the concentration of the calibration standards.
-
Quantification: Determine the concentration of NSAR in the tobacco samples by applying the peak area ratio to the linear regression equation of the calibration curve. The final concentration in the tobacco sample is calculated using the following formula: Concentration (ng/g) = (Concentration from curve (ng/mL) * Final volume (mL)) / Initial sample weight (g)
Method Validation Data
The described method has been validated for its performance in analyzing NSAR in various tobacco matrices.[1][2]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | ≥ 0.999[1][2] |
| Concentration Range | 3–2000 ng/mL[1][2] |
| Limit of Detection (LOD) | 27.3 ng/g[1][2][7] |
| Limit of Quantification (LOQ) | 91.0 ng/g[1][2][7] |
| Precision (RSD) | 7.94% for 1S2 dry snuff reference tobacco (n=100)[1][2][7] |
| Recovery | Data not explicitly provided in the search results, but the use of an isotope-labeled internal standard corrects for recovery losses. |
Table 2: Quantification of NSAR in Reference Tobacco Products
| Tobacco Product | NSAR Concentration (ng/g) |
| Kentucky Reference Cigarette (3R4F) | Not Detected[1][2][7] |
| Smokeless Research Tobacco (1S2 Dry Snuff) | 550.5 ± 43.7[1][2][7] |
| Smokeless Research Tobacco (2S3 Moist Snuff) | Low Amount Detected[1][2][7] |
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in a variety of tobacco products. The simple sample preparation procedure and the use of an isotope-labeled internal standard ensure the accuracy and robustness of the results. This method is well-suited for routine analysis in a commercial laboratory environment for monitoring the levels of this carcinogen in tobacco.[1][2][7]
References
- 1. Determination of this compound in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of tobacco specific nitrosamines in whole tobacco by LC-MS/MS: T-309B - Canada.ca [canada.ca]
- 4. coresta.org [coresta.org]
- 5. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for the Detection of N-Nitrososarcosine (NSAR) by Gas Chromatography-Thermal Energy Analyzer (GC-TEA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of the non-volatile nitrosamine, N-Nitrososarcosine (NSAR), using Gas Chromatography coupled with a Thermal Energy Analyzer (GC-TEA). Due to the non-volatile nature of NSAR, a derivatization step is mandatory to convert it into a volatile compound suitable for GC analysis. This document outlines the necessary procedures for sample preparation, derivatization, and GC-TEA analysis.
Principle of GC-TEA for this compound Detection
Gas Chromatography-Thermal Energy Analysis is a highly selective and sensitive technique for the detection of N-nitroso compounds. The methodology for this compound involves the following key steps:
-
Sample Preparation and Extraction: The initial step involves the extraction of NSAR from the sample matrix, typically a pharmaceutical substance. This is often achieved through liquid-liquid extraction with pH adjustments to selectively isolate the acidic N-nitrosamino acids.
-
Derivatization: As this compound is a non-volatile amino acid, it cannot be directly analyzed by gas chromatography. Therefore, a chemical derivatization step is employed to convert the carboxylic acid group into a more volatile ester. The most common method is methylation to form the this compound methyl ester.
-
Gas Chromatographic Separation: The derivatized sample is injected into a gas chromatograph, where the volatile this compound methyl ester is separated from other components in the sample matrix based on its boiling point and interaction with the GC column's stationary phase.
-
Thermal Energy Analyzer (TEA) Detection: Following separation in the GC column, the eluent enters the Thermal Energy Analyzer. The TEA pyrolyzes the N-nitroso compounds, cleaving the relatively weak N-NO bond. This process releases a nitric oxide (NO) radical. The liberated NO radical then reacts with ozone (O₃) within the detector to form electronically excited nitrogen dioxide (NO₂*). As the excited nitrogen dioxide returns to its ground state, it emits light (chemiluminescence) in the near-infrared region. This light is detected by a photomultiplier tube, and the resulting signal is proportional to the amount of the N-nitroso compound present.[1][2][3][4][5]
The high specificity of the TEA detector for the N-nitroso functional group significantly reduces matrix interference, making it a robust method for trace-level analysis of nitrosamines in complex matrices like pharmaceutical products.[5]
Experimental Protocols
The following protocols are provided as a comprehensive guide. Researchers should perform appropriate method validation for their specific sample matrix and instrumentation.
2.1. Sample Preparation and Extraction
This protocol is adapted from methods used for the extraction of similar non-volatile N-nitrosamino acids from complex matrices and is suitable for pharmaceutical samples.
-
Reagents and Materials:
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Methanol, HPLC grade
-
Deionized water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Sodium sulfate (B86663) (anhydrous)
-
Centrifuge tubes (50 mL)
-
pH meter or pH indicator strips
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
-
Procedure:
-
Weigh 1 gram of the pharmaceutical sample into a 50 mL centrifuge tube.
-
Add 20 mL of deionized water and vortex thoroughly to dissolve the sample.
-
Adjust the pH of the aqueous solution to 2 with HCl.
-
Add 20 mL of dichloromethane, cap the tube, and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (lower) layer to a clean flask.
-
Repeat the extraction of the aqueous layer two more times with 20 mL of dichloromethane each time.
-
Combine all organic extracts.
-
Dry the combined dichloromethane extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
2.2. Derivatization: Methylation of this compound
This protocol describes the methylation of the carboxylic acid group of NSAR to its methyl ester using diazomethane (B1218177). Note: Diazomethane is a toxic and explosive gas. This procedure must be performed in a well-ventilated fume hood by trained personnel using appropriate safety precautions and specialized glassware.
-
Reagents and Materials:
-
Diazomethane in diethyl ether solution (prepared fresh using a diazomethane generation kit)
-
Small reaction vials (2 mL) with Teflon-lined caps
-
Nitrogen gas supply
-
-
Procedure:
-
Transfer the 1 mL concentrated sample extract from the previous step into a 2 mL reaction vial.
-
Carefully add the ethereal diazomethane solution dropwise to the extract at room temperature. Continue addition until a faint yellow color persists, which indicates a slight excess of diazomethane.
-
Loosely cap the vial and allow the reaction to proceed for 15-20 minutes in a fume hood.
-
After the reaction is complete, gently bubble nitrogen gas through the solution to remove the excess diazomethane until the yellow color disappears.
-
The sample is now ready for GC-TEA analysis.
-
2.3. GC-TEA Analysis
The following are typical instrumental parameters for the analysis of nitrosamines. These should be optimized for the specific instrument and the analysis of this compound methyl ester.
-
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector
-
Thermal Energy Analyzer (TEA)
-
-
GC Conditions:
-
Column: DB-1701 or similar mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1-2 mL/min
-
Injector Temperature: 200°C
-
Injection Volume: 1-2 µL
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 20°C/min to 240°C, hold for 5 minutes
-
-
-
TEA Conditions:
-
Pyrolyzer Temperature: 500-550°C
-
Interface Temperature: 220-240°C
-
Oxygen Flow: As per manufacturer's recommendation
-
Ozone: Generated in situ
-
Quantitative Data
The following table summarizes typical performance data for the analysis of nitrosamines by GC-TEA. It is important to note that this data is for a range of volatile and some derivatized non-volatile nitrosamines. The specific performance for this compound methyl ester should be established through method validation in the user's laboratory.
| Parameter | Typical Value Range | Source(s) |
| Limit of Detection (LOD) | 0.05 - 10 ng/g (ppb) | [6][7][8] |
| Limit of Quantification (LOQ) | 0.1 - 30 ng/g (ppb) | [6][7][8] |
| Linearity (R²) | > 0.995 | [6] |
| Recovery | 70 - 120% | [6][7] |
| Precision (RSD) | < 15% | [6] |
Note: The actual LOD and LOQ are dependent on the sample matrix, extraction efficiency, and instrument sensitivity.
Visualizations
Experimental Workflow for NSAR Detection by GC-TEA
Caption: Workflow for this compound analysis by GC-TEA.
Principle of TEA Detection
Caption: Principle of N-Nitroso compound detection by TEA.
References
- 1. benchchem.com [benchchem.com]
- 2. Identifying nitrosamines in pharmaceutical products [nutraceuticalbusinessreview.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. filab.fr [filab.fr]
- 5. Anybody using Thermal Energy Analysis for Nitrosamine testing? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Determination of tobacco specific nitrosamines in whole tobacco by GC-TEA: T-309A - Canada.ca [canada.ca]
Application Notes and Protocols for the Analysis of N-Nitrososarcosine in Meat Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrososarcosine (NSAR) is a non-volatile N-nitrosamine that can be found in various food products, particularly cured and processed meats. Due to the potential carcinogenic nature of N-nitrosamines, accurate and reliable analytical methods for their detection and quantification are crucial for food safety and human health risk assessment. These application notes provide detailed protocols and data for the analysis of NSAR in meat matrices, targeting researchers and scientists in the field.
Chemical Formation of this compound in Meat
This compound is formed from the reaction of sarcosine (B1681465) (N-methylglycine), a naturally occurring amino acid derivative found in muscle tissue, with a nitrosating agent. In cured meat products, the primary nitrosating agent is nitrous acid, which is derived from the sodium nitrite (B80452) used as a preservative and color-fixing agent. The reaction is typically favored under acidic conditions and at elevated temperatures, such as those encountered during the processing and cooking of meat.
Analytical Methodologies
The analysis of NSAR in the complex matrix of meat products requires robust sample preparation to remove interfering substances, followed by sensitive and selective detection techniques. The most common and reliable methods for the quantification of NSAR are Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow Overview
The general workflow for the analysis of this compound in meat samples involves several key stages, from sample receipt to data analysis. Each step is critical for achieving accurate and reproducible results.
Quantitative Data Summary
The performance of different analytical methods for the determination of this compound in meat products is summarized in the table below. This data is compiled from various studies and provides a comparative overview of the achievable limits of detection (LOD), limits of quantification (LOQ), and recovery rates.
| Analytical Method | Sample Preparation | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| LC-MS/MS | Acetonitrile Extraction | Processed Meat | - | 2.3 - 4.2 | - | [1] |
| GC-MS | Liquid-Liquid Extraction, Ion Exchange, Derivatization | Cured Meat | - | ~10 | - | [2] |
| LC-MS/MS | Supported Liquid-Liquid Extraction | Tobacco | 27.3 | 91.0 | - | [3] |
| GC-CI/MS/MS | NaOH/Methanol (B129727) Extraction, SPE | Cured Meat | - | 0.3 - 0.4 | 95 - 110 | [4] |
Note: Data from tobacco is included to provide additional context for NSAR analysis by LC-MS/MS, as specific quantitative data for meat matrices can be limited in publicly available literature.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
This protocol is a comprehensive procedure for the extraction and cleanup of this compound from a meat matrix prior to LC-MS/MS analysis.
1. Materials and Reagents
-
Homogenizer (e.g., Ultra-Turrax)
-
Centrifuge
-
SPE manifold and cartridges (e.g., C18 or mixed-mode cation exchange)
-
Evaporation system (e.g., nitrogen evaporator)
-
Vortex mixer
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., N-Nitroso-[13C2, 15N]sarcosine)
2. Sample Homogenization
-
Weigh 5 g of the meat sample into a centrifuge tube.
-
Add a known amount of the isotopically labeled internal standard solution.
-
Add 20 mL of acetonitrile.
-
Homogenize the sample for 2 minutes at high speed.
3. Extraction
-
Centrifuge the homogenate at 5000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant into a clean tube.
-
Re-extract the pellet with another 10 mL of acetonitrile, vortex, and centrifuge again.
-
Combine the supernatants.
4. Solid-Phase Extraction (SPE) Cleanup
-
Condition the SPE cartridge: Sequentially pass 5 mL of methanol followed by 5 mL of water through the C18 SPE cartridge.
-
Load the sample: Load the combined supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte: Elute the this compound with 10 mL of methanol.
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Analytical Conditions for LC-MS/MS
1. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
2. Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for this compound (NSAR):
-
Precursor Ion (m/z): 119.0
-
Product Ion 1 (Quantifier, m/z): 73.0
-
Product Ion 2 (Qualifier, m/z): 45.0
-
-
Collision Energy: Optimize for the specific instrument, typically in the range of 10-20 eV.
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity.
Protocol 3: Sample Preparation using Derivatization for GC-TEA Analysis
For GC-based analysis, the non-volatile this compound must be derivatized to increase its volatility. A common approach is esterification of the carboxylic acid group.
1. Materials and Reagents
-
All materials from Protocol 1, plus:
-
Diazomethane (B1218177) solution (or other methylating agent like BF3-methanol)
-
Dichloromethane (DCM)
-
Sodium sulfate (B86663) (anhydrous)
2. Extraction and Cleanup
-
Follow steps 2 and 3 from Protocol 1 (Sample Homogenization and Extraction).
-
Perform a liquid-liquid extraction on the supernatant by partitioning with dichloromethane.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL.
3. Derivatization
Caution: Diazomethane is explosive and highly toxic. This procedure must be performed in a well-ventilated fume hood by trained personnel.
-
Cool the extract in an ice bath.
-
Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.
-
Allow the reaction to proceed for 10 minutes.
-
Remove the excess diazomethane by bubbling a gentle stream of nitrogen through the solution.
4. Final Preparation
-
Adjust the final volume to 1 mL with dichloromethane.
-
The sample is now ready for GC-TEA analysis.
Protocol 4: Analytical Conditions for GC-TEA
1. Gas Chromatography
-
Column: Mid-polarity capillary column (e.g., DB-1701 or equivalent)
-
Injector Temperature: 220°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp: 10°C/min to 240°C
-
Hold: 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
2. Thermal Energy Analyzer (TEA)
-
Pyrolyzer Temperature: 550°C
-
Interface Temperature: 250°C
-
Ozone Flow: Optimize according to manufacturer's instructions.
-
Detector: Photomultiplier tube, monitor the chemiluminescent signal.
Conclusion
The choice of analytical method for this compound in meat products depends on the available instrumentation and the specific requirements of the analysis, such as required detection limits and sample throughput. LC-MS/MS offers high sensitivity and specificity without the need for derivatization, making it a preferred method for many laboratories. GC-TEA remains a robust and reliable technique, particularly for its specificity to nitroso compounds. The provided protocols offer a detailed guide for the successful analysis of this compound in meat, contributing to the assurance of food safety.
References
- 1. Determination of nitrosamines in preserved sausages by solid-phase extraction-micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Nine N-Nitroso Compounds in Meat Products by Solid Phase Extraction Purification and High Performance Liquid Chromatography [spkx.net.cn]
- 3. researchgate.net [researchgate.net]
- 4. openpub.fmach.it [openpub.fmach.it]
Application Note: Quantitative Analysis of N-Nitrososarcosine in Complex Matrices by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrososarcosine (NSAR) is a non-volatile N-nitrosamine that has been identified as a potential human carcinogen.[1] Its presence in various consumer products, including tobacco and potentially pharmaceuticals, necessitates sensitive and robust analytical methods for its quantification to ensure consumer safety and regulatory compliance. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of nitrosamines due to its high sensitivity, selectivity, and ability to correct for matrix effects and variations in sample preparation through the use of stable isotope-labeled internal standards.[2] This application note provides a detailed protocol for the quantification of this compound using this advanced analytical technique.
Principle of Isotope Dilution
Isotope dilution mass spectrometry is a highly accurate quantification method. It involves adding a known amount of an isotopically labeled version of the analyte (in this case, this compound-d3) to the sample at the beginning of the analytical process. This "internal standard" is chemically identical to the analyte but has a different mass. By measuring the ratio of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, as any loss of analyte during sample preparation or analysis will be mirrored by a proportional loss of the internal standard.
Caption: Logical workflow of the isotope dilution method.
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis of this compound.
Sample Preparation: Supported Liquid-Liquid Extraction (SLLE)
This protocol is adapted from methodologies developed for complex matrices like tobacco and is suitable for adaptation to pharmaceutical formulations.[3]
-
Sample Weighing and Spiking: Accurately weigh 2 grams of the homogenized sample (e.g., powdered tablets, tobacco) into a centrifuge tube. Spike the sample with a known amount of this compound-d3 (NSAR-d3) internal standard solution.
-
Extraction: Add 25 mL of 2% aqueous formic acid to the tube. Agitate the sample for 45 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample to pellet solid excipients or matrix components.
-
SLLE Cartridge Loading: Load 10 mL of the supernatant onto a conditioned supported liquid-liquid extraction cartridge.
-
Elution: Elute the analyte and internal standard from the cartridge with 2 x 20 mL of ethyl formate.
-
Evaporation: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase for subsequent LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following conditions are a robust starting point for the analysis of this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase Column |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | 0.1% Acetic Acid in Methanol |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic elution with 20% Mobile Phase B for 7.5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for this compound (NSAR) and Internal Standard (NSAR-d3)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| NSAR | 117.0 | 73.1 | Quantifier |
| NSAR | 117.0 | 32.1 | Qualifier |
| NSAR-d3 | 120.0 | 76.1 | Quantifier |
| NSAR-d3 | 120.0 | 32.1 | Qualifier |
Note: MRM transitions for NSAR-d3 are proposed based on the known fragmentation of the unlabeled compound, assuming a +3 Da shift in the precursor and relevant product ions.
Quantitative Data
The following table summarizes the performance characteristics of the described method, as validated in tobacco matrices. Similar performance is expected in pharmaceutical matrices with appropriate method validation.[2][4]
Table 4: Method Performance Characteristics
| Parameter | Result |
| Linearity (R²) | ≥ 0.999 |
| Concentration Range | 3–2000 ng/mL |
| Limit of Detection (LOD) | 27.3 ng/g |
| Limit of Quantification (LOQ) | 91.0 ng/g |
| Precision (%RSD, n=100) | 7.94% |
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: Step-by-step workflow for NSAR analysis.
Conclusion
The described isotope dilution liquid chromatography-tandem mass spectrometry method provides a robust, sensitive, and accurate means for the quantification of this compound in complex matrices. The use of a stable isotope-labeled internal standard ensures high-quality data, making this method well-suited for both research and quality control applications in the pharmaceutical and other relevant industries. Adherence to the detailed protocols and proper method validation are crucial for achieving reliable results.
References
- 1. This compound | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of this compound in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. coresta.org [coresta.org]
- 4. researchgate.net [researchgate.net]
N-Nitrososarcosine as a Positive Control in Carcinogenicity Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrososarcosine (NSAR) is a well-established N-nitroso compound recognized for its carcinogenic properties in various animal models. Its consistent and organ-specific tumorigenicity makes it a valuable positive control in carcinogenicity studies. These studies are critical in the safety assessment of new drugs and chemicals, providing a benchmark against which the carcinogenic potential of a test substance can be measured. NSAR has been shown to reliably induce esophageal tumors in rats and nasal cavity tumors in mice, making it a suitable positive control for studies investigating these target organs.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a positive control in carcinogenicity studies.
Mechanism of Carcinogenic Action
Like other N-nitrosamines, this compound requires metabolic activation to exert its carcinogenic effects.[2][3] This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes. The metabolic process involves the formation of reactive electrophilic intermediates that can form covalent adducts with DNA.[2][3] These DNA adducts, if not repaired by cellular DNA repair mechanisms, can lead to mutations in critical genes that regulate cell growth and differentiation, such as tumor suppressor genes (e.g., p53) and oncogenes (e.g., Ras).[4][5] The accumulation of these genetic alterations can disrupt normal cellular processes, including cell cycle control and apoptosis, ultimately leading to neoplastic transformation and tumor development.[6]
DOT script for this compound's Carcinogenic Mechanism
Data Presentation: Carcinogenicity of this compound
The following tables summarize the carcinogenic effects of this compound in rats and mice, providing key quantitative data for its use as a positive control.
Table 1: Esophageal Carcinogenesis in Rats Induced by this compound Precursors
This study utilized the in-situ formation of this compound ethyl ester (NSEE) from its precursors, sarcosine (B1681465) ethyl ester hydrochloride (SEEH) and sodium nitrite (B80452) (NaNO2), administered in drinking water to male Wistar rats.[7]
| Group | Treatment | Duration of Treatment | Observation Period | Tumor Incidence (Papillomas) | Tumor Incidence (Carcinomas) | Time to Carcinoma Detection |
| 1 | 2g/kg SEEH + 0.3g/kg NaNO2 (twice a week) | 6 weeks | 8 weeks | 33.3% | Rare | - |
| 2 | 2g/kg SEEH + 0.3g/kg NaNO2 (once every 3 days) | 7 weeks | 26 weeks | - | 33.3% | Within 4 weeks |
| 2 (prolonged) | 2g/kg SEEH + 0.3g/kg NaNO2 (once every 3 days) | 7 weeks | 26 weeks | - | 100% | By week 20 |
Table 2: General Carcinogenicity Profile of this compound in Rodents
This table provides a summary of the known target organs for this compound-induced tumors in rats and mice through different routes of administration.[1][2]
| Animal Model | Route of Administration | Target Organ | Tumor Type |
| Rat | Drinking Water | Esophagus | Papilloma, Squamous-cell carcinoma |
| Mouse | Dietary | Nasal Cavity | Squamous-cell carcinoma |
| Newborn Mouse | Intraperitoneal Injection | Liver | Hepatocellular carcinoma |
Experimental Protocols
Detailed methodologies for inducing tumors in rats and mice using this compound or its precursors are provided below. These protocols are intended to serve as a guide and may require optimization based on specific study objectives and laboratory conditions.
Protocol 1: Induction of Esophageal Squamous Cell Carcinoma in Rats with this compound Precursors
This protocol is adapted from a study that efficiently induced esophageal tumors in rats.[7]
1. Animal Model:
-
Species: Rat
-
Strain: Wistar (male, 6 weeks old)
2. Materials:
-
Sarcosine ethyl ester hydrochloride (SEEH)
-
Sodium nitrite (NaNO2)
-
2% Sucrose (B13894) solution
-
Drinking water bottles
3. Dosing Solution Preparation:
-
Dissolve SEEH (2g/kg body weight) and NaNO2 (0.3g/kg body weight) in a 2% sucrose solution. The sucrose helps to improve the palatability of the solution.
4. Administration:
-
Provide the dosing solution as the sole source of drinking water.
-
For induction of papillomas and early-stage carcinomas: Administer the solution twice a week for 6 weeks.
-
For induction of a high incidence of carcinomas: Administer the solution once every 3 days for 7 weeks.
5. Observation and Endpoint:
-
Monitor the animals for clinical signs of toxicity and tumor development.
-
For the 6-week treatment group, the observation period is an additional 8 weeks.
-
For the 7-week treatment group, the observation period is up to 26 weeks.
-
At the end of the study, euthanize the animals and perform a thorough necropsy. The esophagus should be carefully examined for the presence of tumors.
DOT script for Esophageal Carcinogenesis Protocol Workflow
Protocol 2: Induction of Nasal Cavity Tumors in Mice with this compound
This protocol is based on established findings of NSAR-induced nasal carcinogenesis in mice.[1][2]
1. Animal Model:
-
Species: Mouse
-
Strain: (e.g., A/J or other susceptible strain)
2. Materials:
-
This compound (NSAR)
-
Standard rodent diet
-
Appropriate mixing equipment to ensure homogenous distribution of the test article in the feed.
3. Diet Preparation:
-
Determine the target dose of NSAR.
-
Thoroughly mix the calculated amount of NSAR into the rodent diet to achieve the desired concentration. It is crucial to ensure a uniform mixture to provide consistent dosing.
4. Administration:
-
Provide the NSAR-containing diet to the mice ad libitum.
-
The duration of administration will depend on the study design but typically lasts for several months.
5. Observation and Endpoint:
-
Regularly monitor the mice for any signs of toxicity or respiratory distress, which could indicate tumor development in the nasal cavity.
-
Perform a detailed necropsy with a specific focus on the nasal cavity. The head should be sectioned to allow for a thorough histopathological examination of the nasal turbinates and surrounding tissues.
Logical Framework for Positive Control Use
The use of this compound as a positive control serves to validate the experimental system and confirm the sensitivity of the animal model to a known carcinogen.
DOT script for the Logic of Using a Positive Control
Conclusion
This compound is a reliable and well-characterized carcinogen that serves as an effective positive control in carcinogenicity studies, particularly for esophageal and nasal tumors in rodents. The provided application notes and protocols offer a comprehensive guide for researchers to incorporate NSAR into their study designs, thereby ensuring the validity and robustness of their findings in the assessment of chemical and drug safety. Adherence to detailed experimental protocols and careful data analysis is paramount for the successful use of this compound as a positive control.
References
- 1. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. academic.oup.com [academic.oup.com]
- 7. Efficient and specific induction of esophageal tumors in rats by precursors of this compound ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of N-Nitrososarcosine (NSAR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and drug manufacturers worldwide due to their classification as probable human carcinogens.[1] N-Nitrososarcosine (NSAR), an N-nitroso derivative of the amino acid sarcosine, is one such impurity that requires sensitive and robust analytical methods for its detection and quantification at trace levels.[2] These impurities can form during the synthesis of the active pharmaceutical ingredient (API) or during the manufacturing and storage of the final drug product.[1]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of nitrosamine (B1359907) impurities in medicines, necessitating the development and validation of highly sensitive analytical procedures.[3] This document provides detailed application notes and protocols for the analysis of this compound in pharmaceutical matrices, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.
Analytical Standards
For accurate quantification, certified reference materials of this compound and its isotopically labeled internal standard, such as this compound-d3, are required. These standards are available from various commercial suppliers.[4][5]
-
This compound (NSAR): CAS # 13256-22-9
-
This compound-d3 (NSAR-d3): Used as an internal standard for quantification by isotope dilution mass spectrometry.[4][5]
Experimental Protocols
The following protocols provide detailed methodologies for the analysis of NSAR in pharmaceutical samples. While a specific validated method for NSAR in a pharmaceutical matrix is not widely published, the following protocols are based on established methods for nitrosamine analysis in similar matrices and can be adapted and validated for specific drug products.
Protocol 1: Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from a validated method for the analysis of NSAR in a complex matrix and is suitable for drug products.[6][7]
1. Sample Preparation (Solid Dosage Forms)
-
Weigh and grind a sufficient number of tablets to obtain a homogenous powder.
-
Accurately weigh a portion of the powdered sample equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.
-
Add 5 mL of a suitable extraction solvent (e.g., methanol (B129727) or a mixture of methanol and water).[5][8]
-
Spike the sample with an appropriate amount of this compound-d3 internal standard solution.
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Place the sample in a mechanical shaker or sonicator for 30-45 minutes to facilitate extraction.[7][9]
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the excipients.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.[5][8]
2. Liquid Chromatography Conditions
-
LC System: UHPLC system
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for retaining the polar NSAR. An alternative is a C18 reversed-phase column.[2][10]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Optimize the gradient to ensure separation of NSAR from matrix components. A typical gradient might start at a high percentage of Mobile Phase B and gradually decrease.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 - 10 µL
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
NSAR: Precursor ion m/z 119.1 → Product ion m/z 74.1 (quantifier), Precursor ion m/z 119.1 → Product ion m/z 44.1 (qualifier)
-
NSAR-d3: Precursor ion m/z 122.1 → Product ion m/z 77.1
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general procedure for nitrosamine analysis by GC-MS and can be adapted for NSAR.[11][12] Derivatization is typically required for the analysis of non-volatile nitrosamines like NSAR by GC.
1. Sample Preparation and Derivatization
-
Follow the sample extraction steps 1-7 from the LC-MS/MS protocol.
-
Evaporate the filtered supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for derivatization (e.g., dichloromethane).
-
Add a derivatizing agent (e.g., diazomethane (B1218177) or a silylating agent like BSTFA) to convert NSAR into a volatile ester. Note: Diazomethane is highly toxic and carcinogenic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.
-
After the reaction is complete, the sample is ready for GC-MS analysis.
2. Gas Chromatography Conditions
-
GC System: Gas chromatograph with a split/splitless injector
-
Column: A polar capillary column, such as a wax-type column (e.g., DB-WAX), is suitable for separating nitrosamine derivatives.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 220 °C
-
Oven Temperature Program: Optimize the temperature program to achieve good separation. A typical program might start at 50 °C, hold for 1 minute, then ramp up to 240 °C.
-
Injection Mode: Splitless injection for trace analysis.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole or single quadrupole mass spectrometer
-
Ionization Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
-
SIM ions for NSAR-derivative: Determine the characteristic ions of the derivatized NSAR.
-
MRM transitions for NSAR-derivative: Determine the precursor and product ions for the derivatized NSAR.
-
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of this compound from the cited literature.
Table 1: Performance of LC-MS/MS Method for this compound Analysis
| Parameter | Result | Matrix | Reference |
| Limit of Detection (LOD) | 27.3 ng/g | Tobacco | [6] |
| Limit of Quantitation (LOQ) | 91.0 ng/g | Tobacco | [6] |
| **Linearity (R²) ** | ≥ 0.999 | Tobacco | [6] |
| Precision (RSD) | 7.94% | Tobacco | [6] |
Table 2: General Performance of GC-MS/MS Methods for Nitrosamine Analysis in Pharmaceuticals
| Parameter | Typical Range | Matrix | Reference |
| LOD | 0.02 - 0.03 ppm | Valsartan | [11] |
| LOQ | 0.06 - 0.09 ppm | Valsartan | [11] |
| Recovery | 80 - 120% | Valsartan | [11] |
Note: Data in Table 2 is for other nitrosamines but provides an expected performance range for a validated GC-MS/MS method.
Visualizations
Experimental Workflow for NSAR Analysis by LC-MS/MS
Caption: General workflow for the analysis of this compound in solid dosage forms by LC-MS/MS.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of genotoxic nitrosamines in Valsartan with GC–MS | Separation Science [sepscience.com]
- 5. agilent.com [agilent.com]
- 6. Determination of this compound in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. fda.gov [fda.gov]
- 10. Simultaneous analysis of carcinogenic N-nitrosamine impurities in metformin tablets using on-line in-tube solid-phase microextraction coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of N-Nitrosamines in Valsartan | Separation Science [sepscience.com]
Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of N-Nitrososarcosine
[AN-HPLC-NSAR-001]
Abstract
This application note details a robust and sensitive method for the separation and quantification of N-Nitrososarcosine (NSAR) using High-Performance Liquid Chromatography (HPLC). The described protocols are applicable for the analysis of NSAR in various matrices, including tobacco products, food, and cosmetics.[1][2] This document provides comprehensive experimental protocols for both HPLC with UV detection and HPLC coupled with tandem mass spectrometry (LC-MS/MS) for enhanced selectivity and sensitivity.
Introduction
This compound (NSAR) is a non-volatile N-nitroso compound that has been identified as a potential carcinogen.[3][4] Its presence in consumer products such as tobacco, food items, and cosmetics is a significant safety concern.[1][2][5][6] Regulatory bodies worldwide necessitate strict monitoring of N-nitrosamine levels, requiring highly sensitive and validated analytical methods for their quantification.[7][8][9] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and determination of N-nitrosamines. When coupled with detectors like UV or mass spectrometry, it provides the necessary selectivity and sensitivity for trace-level analysis.[10] This application note presents optimized HPLC methods for the reliable determination of NSAR.
Experimental
Method 1: Reversed-Phase HPLC with UV Detection
This method is suitable for the routine screening of NSAR in samples with relatively simple matrices.
-
Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of a buffer (e.g., 10 mM ammonium (B1175870) hydroxide, pH 8.9) and an organic modifier (e.g., acetonitrile).[11] The exact ratio should be optimized for best separation. A gradient elution can also be employed for complex samples.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 10 - 20 µL
-
Column Temperature: 30 - 40 °C
-
Detection: UV detector at 230-245 nm.[12]
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For complex matrices and lower detection limits, LC-MS/MS is the preferred method due to its high selectivity and sensitivity.[1][13]
-
Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm).[14]
-
Mobile Phase: A gradient elution is typically used with:
-
Solvent A: Water with 0.1% formic acid.[14]
-
Solvent B: Acetonitrile or methanol (B129727) with 0.1% formic acid.[14]
-
-
Flow Rate: 0.2 - 0.5 mL/min.[14]
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 35 - 45 °C
-
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.[15]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M-H]⁻ for NSAR
-
Product Ions: Specific fragment ions of NSAR (to be determined by direct infusion of a standard solution).
-
Data Presentation
The following table summarizes the quantitative performance data for the analysis of this compound and other N-nitrosamines using HPLC-based methods as reported in various studies.
| Parameter | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| This compound (NSAR) | LC-MS/MS | Tobacco | 27.3 ng/g | 91.0 ng/g | ≥ 0.999 | [1][13] |
| This compound (NSAR) | LC-ESI-MS/MS | Tobacco Products | - | ~20 ng/g | - | [3][4] |
| Various N-Nitrosamines | HPLC-UV | Valsartan | - | 10-20 ng/mL | ≥ 0.999 | |
| Seven Volatile N-Nitrosamines | RP-HPLC | Meat | - | - | - | [11] |
| Nine N-Nitrosamines | UHPLC-HRAM-MS | Water | 0.4 - 12 ng/L | - | - | [14] |
Protocols
Protocol 1: Sample Preparation
The sample preparation procedure is critical for accurate and reproducible results and should be adapted based on the sample matrix.
-
Weigh a homogenized sample of the tobacco product.
-
Add an extraction solution (e.g., an aqueous buffer) and an isotopically labeled internal standard (e.g., NSAR-d3).
-
Shake or sonicate the mixture to ensure efficient extraction.
-
Centrifuge the sample to pellet solid material.
-
Perform a cleanup step using Supported Liquid-Liquid Extraction (SLLE) or Solid-Phase Extraction (SPE) to remove interfering matrix components.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
For Food and Beverage Samples: [2][16][17]
-
Homogenize solid or semi-solid food samples.
-
For liquid samples, a direct injection may be possible after filtration, or a concentration step may be required.
-
Perform an extraction using an appropriate solvent or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
A cleanup step using SPE is often necessary to remove fats, proteins, and other interferences.
-
Concentrate the sample and reconstitute it in the mobile phase.
-
Disperse or dissolve the cosmetic sample in a suitable solvent.
-
Perform a liquid-liquid extraction or a dispersive liquid-liquid microextraction to isolate the N-nitrosamines.[5]
-
A cleanup step may be necessary depending on the complexity of the cosmetic formulation.
-
Concentrate the extract and reconstitute it in the mobile phase.
Protocol 2: HPLC-UV Analysis
-
System Preparation:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Ensure the UV detector is warmed up and set to the appropriate wavelength (230-245 nm).[12]
-
-
Calibration:
-
Prepare a series of calibration standards of NSAR in the mobile phase at different concentrations.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration.
-
-
Sample Analysis:
-
Inject the prepared sample extract into the HPLC system.
-
Identify the NSAR peak based on its retention time compared to a standard.
-
Quantify the amount of NSAR in the sample using the calibration curve.
-
Protocol 3: LC-MS/MS Analysis
-
System Preparation:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Optimize the mass spectrometer parameters (e.g., cone voltage, collision energy) for NSAR by infusing a standard solution.
-
-
Calibration:
-
Prepare a series of calibration standards containing NSAR and the internal standard.
-
Inject each standard and record the peak area ratios of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration.
-
-
Sample Analysis:
-
Inject the prepared sample extract.
-
Identify NSAR based on its retention time and the specific MRM transitions.
-
Quantify the amount of NSAR using the calibration curve.
-
Visualizations
Experimental Workflow for HPLC Analysis of this compound
Caption: Workflow for this compound analysis.
Logical Relationship for Method Selection
Caption: Decision tree for HPLC method selection.
References
- 1. Determination of this compound in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. food.gov.uk [food.gov.uk]
- 3. Stereospecific Response of E/Z-isomers of this compound in LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of nine prohibited N-nitrosamines in cosmetic products by vortex-assisted dispersive liquid–liquid microextraction prior to gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Rapid, Validated RP-HPLC Method for the Determination of Seven Volatile N-Nitrosamines in Meat [file.scirp.org]
- 12. Analysis of N-nitrosamines by high-performance liquid chromatography with post-column photohydrolysis and colorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. Separation of N-nitrosoamino acids by C18 reversed-phase ion-pair high-performance liquid chromatography and compatible detection by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. grupobiomaster.com [grupobiomaster.com]
- 17. Distribution of Seven N-Nitrosamines in Food - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of N-Nitrososarcosine for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of N-Nitrososarcosine (NSAR) for analysis by Gas Chromatography (GC). Due to its low volatility, derivatization is a crucial step to enable the analysis of NSAR by GC. This guide covers two primary derivatization methods: Esterification (Methylation) and Silylation .
Introduction
This compound (NSAR) is a non-volatile N-nitrosamine that is of significant interest due to its potential carcinogenicity. Accurate and sensitive quantification of NSAR in various matrices, such as food, cosmetics, and pharmaceutical products, is essential for risk assessment and quality control. Gas chromatography, a powerful analytical technique, can be employed for this purpose, but only after converting the polar and non-volatile NSAR into a more volatile derivative.
This document outlines the principles and provides detailed protocols for the two most common derivatization approaches for NSAR:
-
Esterification: This method converts the carboxylic acid group of NSAR into an ester, typically a methyl ester. This is a well-established technique for the analysis of non-volatile N-nitrosoamino acids by GC.[1]
-
Silylation: This technique replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, increasing the volatility of the analyte.
Derivatization Methods: A Comparative Overview
Choosing the appropriate derivatization method depends on several factors, including the sample matrix, available reagents, and instrumentation. The following table summarizes the key quantitative parameters for the described methods.
| Derivatization Method | Reagent(s) | Typical Recovery | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Esterification (Methylation) | Diazomethane (B1218177) or BF₃-Methanol | 84-90% (for N-nitrosoamino acids)[2] | Data not available for NSAR | Data not available for NSAR |
| Silylation (as TMS derivative) | BSTFA (+ TMCS) | Data not available for NSAR | Data not available for NSAR | Data not available for NSAR |
Experimental Protocols
Method 1: Esterification of this compound (Methylation)
This protocol describes the conversion of NSAR to its more volatile methyl ester, this compound methyl ester, for GC analysis. Two common reagents for this purpose are diazomethane and boron trifluoride-methanol (BF₃-Methanol).
1.A. Methylation with Diazomethane
Warning: Diazomethane is explosive, toxic, and a potent carcinogen. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
This compound (NSAR) standard or sample extract
-
Diazomethane solution (freshly prepared in diethyl ether)
-
Diethyl ether, anhydrous
-
Nitrogen gas, high purity
-
Glassware for diazomethane generation (if applicable)
-
Conical reaction vials with screw caps (B75204)
Protocol:
-
Sample Preparation: Ensure the NSAR standard or sample extract is completely dry. If in solution, evaporate the solvent under a gentle stream of nitrogen.
-
Derivatization:
-
To the dried residue, add an excess of freshly prepared ethereal diazomethane solution dropwise until a faint yellow color persists.
-
Cap the vial and let the reaction proceed at room temperature for 10-15 minutes.
-
-
Work-up:
-
Gently bubble nitrogen gas through the solution to remove excess diazomethane. The yellow color should disappear.
-
Carefully evaporate the diethyl ether under a gentle stream of nitrogen to the desired final volume.
-
-
Analysis: The resulting this compound methyl ester solution is now ready for GC-MS analysis.
1.B. Methylation with Boron Trifluoride-Methanol (BF₃-Methanol)
Warning: Boron trifluoride is a toxic and corrosive gas. BF₃-Methanol solution is also corrosive. Handle with care in a fume hood.
Materials:
-
This compound (NSAR) standard or sample extract
-
BF₃-Methanol reagent (typically 10-14% w/v)
-
Methanol, anhydrous
-
Hexane (B92381), GC grade
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Reaction vials with screw caps
-
Heating block or water bath
Protocol:
-
Sample Preparation: Ensure the NSAR standard or sample extract is dry.
-
Derivatization:
-
To the dried residue, add 1-2 mL of BF₃-Methanol reagent.
-
Seal the vial tightly and heat at 60-80°C for 10-30 minutes. The optimal time and temperature may need to be determined empirically.
-
-
Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex the mixture vigorously for 1 minute.
-
Allow the layers to separate.
-
-
Work-up:
-
Carefully transfer the upper hexane layer containing the this compound methyl ester to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to dry the extract.
-
-
Analysis: The hexane solution is ready for injection into the GC-MS.
Method 2: Silylation of this compound
This protocol describes the formation of the trimethylsilyl (TMS) derivative of NSAR using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The addition of a catalyst such as trimethylchlorosilane (TMCS) can enhance the reaction rate.
Warning: BSTFA and TMCS are moisture-sensitive and corrosive. Handle in a dry environment and in a fume hood.
Materials:
-
This compound (NSAR) standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS) (optional, as a catalyst)
-
Pyridine (B92270), anhydrous (optional, as a catalyst and solvent)
-
Acetonitrile or other suitable aprotic solvent, anhydrous
-
Reaction vials with screw caps and PTFE-lined septa
-
Heating block or oven
Protocol:
-
Sample Preparation: The sample containing NSAR must be completely free of water. Lyophilize or evaporate the sample to dryness under a stream of dry nitrogen.
-
Derivatization:
-
To the dried sample in the reaction vial, add 100 µL of BSTFA (with 1% TMCS, if desired) and 50 µL of anhydrous pyridine. The pyridine acts as a catalyst and helps to dissolve the sample.
-
Seal the vial tightly.
-
Heat the mixture at 60-70°C for 30-60 minutes.
-
-
Analysis:
-
Cool the vial to room temperature.
-
The reaction mixture can be directly injected into the GC-MS. Alternatively, it can be diluted with an anhydrous aprotic solvent if necessary.
-
Experimental Workflows
Caption: Workflow for Esterification (Methylation) of this compound.
Caption: Workflow for Silylation of this compound.
Concluding Remarks
The choice between esterification and silylation for the GC analysis of this compound will depend on the specific requirements of the analysis and the laboratory's capabilities. Esterification, particularly with BF₃-Methanol, is a robust and widely cited method for this class of compounds. Silylation offers a powerful alternative, especially when analyzing multiple classes of compounds in a metabolomics context. Both methods require careful optimization of reaction conditions to ensure complete derivatization and accurate quantification. It is highly recommended to use an internal standard, such as an isotopically labeled analog of NSAR, to correct for variations in derivatization efficiency and injection volume. Given the limited availability of specific quantitative data for derivatized NSAR, initial method development should include a thorough validation to determine the limit of detection, limit of quantification, linearity, accuracy, and precision for the chosen method and sample matrix.
References
Application Notes and Protocols for N-Nitrososarcosine-Induced Tumorigenesis in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Nitrososarcosine (NSAR) and its derivatives to induce tumors in laboratory animals. The protocols detailed below are intended to serve as a guide for establishing reproducible animal models of carcinogenesis for research and preclinical studies.
Mechanism of Action
N-nitroso compounds, including this compound, are potent carcinogens that typically require metabolic activation to exert their effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes. The metabolic activation leads to the formation of highly reactive electrophilic intermediates, which can then form covalent adducts with DNA. These DNA adducts, if not repaired, can lead to mutations in critical genes, such as oncogenes (e.g., Ras) and tumor suppressor genes (e.g., p53), initiating the process of carcinogenesis. Downstream signaling pathways, including the PI3K/Akt and MAPK pathways, are often aberrantly activated, promoting cell proliferation, survival, and ultimately, tumor growth.
Protocol for N-Nitrososarcosine Administration in Rodent Studies: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of N-Nitrososarcosine (NSAR) in rodent models for cancer research. The following sections outline methodologies for inducing tumorigenesis, quantitative data from relevant studies, and a summary of the carcinogenic mechanism.
Introduction
This compound (NSAR) is a potent N-nitroso compound recognized for its carcinogenic properties in various animal models.[1][2] It serves as a valuable tool in experimental oncology to induce tumor formation, particularly in the esophagus, nasal cavity, and liver, allowing for the study of carcinogenesis and the evaluation of potential therapeutic agents.[2][3] NSAR requires metabolic activation to exert its carcinogenic effects, acting as a genotoxic agent that forms DNA adducts.[1][4]
Experimental Protocols
The administration of NSAR to rodents can be achieved through several routes, including oral ingestion via drinking water or diet, and intraperitoneal injection. The choice of protocol depends on the research objectives and the target organ for tumor induction.
Oral Administration in Drinking Water (Rat Model)
This protocol is adapted from studies inducing esophageal tumors in rats and is suitable for long-term carcinogenicity studies.
Materials:
-
This compound (NSAR)
-
Drinking water (autoclaved, purified)
-
Glass water bottles
-
Appropriate Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Preparation of NSAR Solution:
-
Calculate the required concentration of NSAR in the drinking water. A common concentration for inducing esophageal tumors in rats is in the range of 0.01% to 0.05% (w/v).
-
Dissolve the calculated amount of NSAR in drinking water. Prepare fresh solutions weekly to ensure stability. Protect the solution from light.
-
-
Animal Housing and Acclimation:
-
House male F344 or Wistar rats individually to monitor water consumption accurately.
-
Allow for an acclimation period of at least one week before the start of the treatment.
-
-
Administration:
-
Provide the NSAR-containing drinking water ad libitum.
-
Replace the drinking water bottles with fresh NSAR solution twice a week.
-
Measure water consumption per cage to estimate the daily intake of NSAR.
-
-
Duration of Study:
-
The administration period can range from 20 weeks to the lifetime of the animal, depending on the desired tumor latency and incidence.[5]
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and moribundity.
-
Palpate for tumors if applicable to the tumor model.
-
At the end of the study, euthanize the animals and perform a thorough necropsy. Collect target tissues for histopathological analysis.
-
Dietary Administration (Mouse Model)
This protocol is designed for studies investigating nasal cavity tumors in mice.
Materials:
-
This compound (NSAR)
-
Powdered rodent chow
-
A suitable vehicle for mixing (e.g., corn oil)
-
Appropriate PPE
Procedure:
-
Preparation of NSAR-Containing Diet:
-
Calculate the required concentration of NSAR in the diet.
-
Dissolve the NSAR in a small amount of the vehicle.
-
Thoroughly mix the NSAR solution with the powdered chow to ensure a homogenous distribution. Prepare fresh diet weekly.
-
-
Animal Housing and Acclimation:
-
House mice (e.g., Swiss mice) in cages that minimize spillage of the diet.
-
Acclimate the animals for at least one week prior to the study.
-
-
Administration:
-
Provide the NSAR-containing diet ad libitum.
-
Measure food consumption to estimate the daily intake of NSAR.
-
-
Duration and Monitoring:
-
The duration of dietary administration will vary based on the study design.
-
Follow the monitoring procedures outlined in Protocol 2.1.
-
Intraperitoneal Injection (Newborn Mouse Model)
This protocol is effective for inducing liver tumors in newborn mice.[3]
Materials:
-
This compound (NSAR)
-
Sterile saline or other suitable vehicle
-
Tuberculin syringes with a 30-gauge needle
-
Appropriate PPE
Procedure:
-
Preparation of NSAR Solution:
-
Dissolve NSAR in the sterile vehicle to the desired concentration. Ensure complete dissolution and sterility.
-
-
Animal Handling:
-
Use newborn mice (within 24 hours of birth).
-
-
Administration:
-
Administer a single intraperitoneal (i.p.) injection of the NSAR solution. The dose will need to be optimized based on the specific mouse strain and study goals.
-
-
Post-Injection Care and Monitoring:
-
Return the pups to their mother immediately after injection.
-
Monitor the pups for any acute toxicity.
-
Wean the mice at the appropriate age and continue to monitor them for tumor development over their lifespan.
-
Follow the general monitoring procedures as described in Protocol 2.1.
-
Quantitative Data from Rodent Studies
The following tables summarize quantitative data from representative studies on this compound and related compounds.
Table 1: Carcinogenicity of this compound (NSAR) in Rodents
| Species | Strain | Route of Administration | Target Organ(s) | Observed Tumors | Citation(s) |
| Rat | - | Drinking Water | Esophagus | Papilloma, Squamous-cell carcinoma | [2] |
| Mouse | Both sexes | Dietary | Nasal Cavity | Squamous-cell carcinoma | [2] |
| Mouse | Newborn | Intraperitoneal Injection | Liver | Hepatocellular carcinoma | [3] |
Table 2: Tumor Induction in Rats with Precursors of this compound Ethyl Ester in Drinking Water
| Group | Dosing Schedule | Observation Period | Tumor Type | Tumor Incidence | Citation(s) |
| 1 | Twice a week for 6 weeks | 8 weeks | Papillomas | 33.3% | [6] |
| 2 | Once every 3 days for 7 weeks | 26 weeks | Carcinomas | 100% (by week 20) | [6] |
Mechanism of Action: Carcinogenesis
This compound, like other N-nitroso compounds, is a genotoxic carcinogen that requires metabolic activation to exert its carcinogenic effects.[1][4] The primary mechanism involves the enzymatic hydroxylation of the α-carbon atom by cytochrome P450 enzymes.[7] This metabolic activation leads to the formation of a highly reactive electrophilic species, a diazonium ion. This reactive intermediate can then alkylate DNA bases, forming DNA adducts. If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication. The accumulation of these mutations in critical genes, such as oncogenes and tumor suppressor genes, can initiate the process of carcinogenesis, leading to uncontrolled cell proliferation and tumor development.
Visualizations
The following diagrams illustrate the experimental workflow for NSAR administration and the proposed signaling pathway for its carcinogenic action.
Caption: Experimental workflow for this compound administration in rodent studies.
Caption: Proposed signaling pathway of this compound-induced carcinogenesis.
References
- 1. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]
- 5. Dose-response study with N-nitrosodiethanolamine in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies of Cancer in Experimental Animals - Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications [mdpi.com]
Application Note: Solid-Phase Extraction for N-Nitrososarcosine Cleanup
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrososarcosine (NSAR) is a nitrosamine (B1359907) compound of significant concern due to its classification as a probable human carcinogen.[1] Its presence as an impurity in various consumer products, including tobacco and certain pharmaceuticals, necessitates sensitive and robust analytical methods for its detection and quantification. Effective sample preparation is critical to remove matrix interferences and concentrate the analyte prior to instrumental analysis, thereby ensuring accurate and reliable results. Solid-phase extraction (SPE) has emerged as a widely adopted technique for the cleanup of N-nitrosamines from complex matrices. This application note provides a detailed protocol for the solid-phase extraction of this compound, leveraging a supported liquid extraction (SLE) methodology, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
This section details the methodology for the cleanup of this compound from a given sample matrix using a supported liquid extraction (SLE) approach, which is a type of solid-phase extraction.
Materials and Reagents:
-
This compound (NSAR) analytical standard
-
This compound-d3 (NSAR-d3) internal standard
-
Formic acid (≥98%)
-
Deionized water
-
Ethyl formate (B1220265)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) formate
-
Supported Liquid Extraction (Diatomaceous Earth) cartridges
-
Nitrogen gas supply for evaporation
Equipment:
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Sample concentrator/evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh 2 grams of the homogenized sample into a 50 mL polypropylene (B1209903) tube.
-
Spike the sample with an appropriate amount of this compound-d3 (NSAR-d3) internal standard solution.[2][3]
-
Add 25 mL of 2% aqueous formic acid to the sample tube.[2][3]
-
Agitate the sample for 45 minutes using a mechanical shaker.[2][4]
-
Centrifuge the sample to pellet solid material.
-
-
Solid-Phase Extraction (SLE) Cleanup:
-
Load 10 mL of the supernatant from the previous step onto a supported liquid extraction (SLE) cartridge (diatomaceous earth).[3][5]
-
Allow the sample to absorb into the sorbent for at least 5 minutes.
-
Elute the this compound from the cartridge with two 20 mL aliquots of ethyl formate.[2][3]
-
Collect the eluate in a clean collection tube.
-
-
Eluate Concentration and Reconstitution:
-
LC-MS/MS Analysis:
-
Analyze the reconstituted sample using a validated LC-MS/MS method for the detection and quantification of this compound.
-
A Hydrophilic Interaction Liquid Chromatography (HILIC) column can be effective for retaining the polar this compound.[2]
-
Data Presentation
The following table summarizes the quantitative data for the analysis of this compound using the described methodology.
| Parameter | Value | Reference |
| **Linearity (R²) ** | ≥ 0.999 | [4][6] |
| Concentration Range | 3–2000 ng/mL | [4][6] |
| Limit of Detection (LOD) | 27.3 ng/g | [4][6] |
| Limit of Quantification (LOQ) | 91.0 ng/g | [4][6] |
| Precision (RSD%) | 7.94% | [4][6] |
Note: Specific recovery data for this compound using this exact SPE method was not explicitly available in a tabulated format in the searched literature. However, methods for other nitrosamines using SPE show recoveries generally ranging from 70% to 130%.[7]
Visualizations
Experimental Workflow for this compound Cleanup
Caption: Experimental workflow for the solid-phase extraction cleanup of this compound.
General Carcinogenic Pathway of N-Nitroso Compounds
Caption: General metabolic activation pathway for N-nitroso compounds leading to carcinogenesis.
References
- 1. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. coresta.org [coresta.org]
- 4. researchgate.net [researchgate.net]
- 5. coresta.org [coresta.org]
- 6. Determination of this compound in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note: Quantification of N-Nitrososarcosine (NSAR) in Complex Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Nitrososarcosine (NSAR) is a non-volatile N-nitroso compound classified as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1] It can be found in various consumer products, including tobacco and some foods, and can also be formed endogenously.[2][3] The carcinogenic properties of N-nitrosamines are linked to their metabolic activation by cytochrome P450 (CYP) enzymes into reactive electrophiles that can form DNA adducts, leading to mutations if not repaired.[3][4] Given its toxicological relevance, the accurate and sensitive quantification of NSAR in complex biological matrices such as plasma, urine, and tissue is critical for toxicological studies, biomarker discovery, and drug safety assessment.
This document provides detailed protocols and methodologies for the quantification of NSAR, focusing on modern analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Analytical Techniques Overview
The quantification of NSAR in biological samples presents analytical challenges due to its high polarity and the complexity of the matrices.[1] Historically, Gas Chromatography coupled with a Thermal Energy Analyzer (GC-TEA) was a common method.[5][6][7] The TEA detector is highly specific for nitroso-containing compounds, providing excellent selectivity.[8][9] However, GC-based methods often require time-consuming derivatization steps to make NSAR sufficiently volatile.[5][7]
Currently, LC-MS/MS is the preferred method for NSAR analysis. It offers several advantages:
-
High Sensitivity and Specificity: Achieves low limits of detection (LOD) and quantification (LOQ).[10][11]
-
No Derivatization Required: Simplifies sample preparation and reduces analytical variability.[5][7]
-
High Throughput: Modern UHPLC systems allow for rapid analysis.[12]
A key consideration in NSAR analysis is the presence of E/Z stereoisomers, which can exhibit different responses in mass spectrometry and may require specific chromatographic conditions or standard preparation to ensure accurate quantification.[1][2] The use of a stable, isotopically labeled internal standard, such as this compound-d3 (NSAR-D3), is essential to correct for matrix effects and variations in extraction recovery and instrument response.[1][5]
Data Presentation: Performance of Analytical Methods
The following tables summarize the quantitative performance of various methods used for the analysis of nitrosamines in different matrices. This data is compiled from multiple studies to provide a comparative overview.
Table 1: Quantitative Performance for NSAR and Other Nitrosamines
| Analyte(s) | Matrix | Method | Sample Preparation | LOQ | Recovery (%) | Linearity (R²) | Reference(s) |
|---|---|---|---|---|---|---|---|
| NSAR | Tobacco | LC-MS/MS | Supported Liquid-Liquid Extraction (SL-L) | 91.0 ng/g | Not Reported | ≥ 0.999 | [5][7] |
| 8 N-Nitrosamines | Human Urine | LC-APCI-MS/MS | Solid Phase Extraction (SPE) | 0.0007 - 0.26 ng/mL* | 85.8 - 108.7 | > 0.999 | [13][14] |
| 7 N-Nitrosamines | Human Urine | UHPLC-MS/MS | Sorbent Supported Liquid Extraction (SLE) | 0.22 - 2.06 ng/mL | 74.3 - 110 | 0.987 - 0.996 | [12] |
| 9 N-Nitrosamines | Biological Samples (Urine/Plasma) | UPLC-QTRAP-MS | Protein Precipitation & SPE | 0.06 - 0.3 µg/L | 79.4 - 108.0 | ≥ 0.9991 | [15] |
| 12 N-Nitrosamines | Sartan APIs | LC-MS/MS | Methanol/Water Extraction & Filtration | 50 ng/g | 80 - 120 | Not Reported | [16] |
*Calculated from LOD; specific LOQ values not provided.
Key Experimental Protocols
This section provides a detailed protocol for the extraction and analysis of NSAR from a biological matrix (e.g., plasma or urine) using LC-MS/MS. This protocol is a composite based on established methods for nitrosamine (B1359907) analysis.[1][13]
Protocol 1: NSAR Quantification in Urine/Plasma by LC-MS/MS
1. Materials and Reagents
-
Standards: this compound (NSAR) and this compound-d3 (NSAR-D3) internal standard (IS).
-
Solvents: Acetonitrile, Methanol, Ethyl Formate (LC-MS grade). Formic Acid (reagent grade).
-
Water: Ultrapure, 18 MΩ·cm.
-
Sample Preparation: Supported Liquid-Liquid Extraction (SL-L) or Solid Phase Extraction (SPE) cartridges.
-
Biological Matrix: Human plasma or urine.
2. Standard Solution Preparation
-
Prepare a 1 mg/mL primary stock solution of NSAR in methanol.
-
Prepare a 100 µg/mL primary stock solution of NSAR-D3 (IS) in methanol.
-
Create a series of working standard solutions by serially diluting the primary stock with 50:50 methanol:water to build a calibration curve (e.g., 0.1 to 100 ng/mL).
-
Prepare a working IS solution at 50 ng/mL in 2% aqueous formic acid.
3. Sample Preparation (SL-L Method)
-
Thaw biological samples (urine or plasma) to room temperature.
-
Aliquot 1 mL of the sample into a 15 mL polypropylene (B1209903) tube.
-
Add 100 µL of the 50 ng/mL NSAR-D3 internal standard solution and vortex for 10 seconds.
-
Add 4 mL of 2% aqueous formic acid, vortex for 30 seconds, and centrifuge at 4000 rpm for 10 minutes.
-
Load the supernatant onto a pre-conditioned SL-L extraction cartridge.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analyte with two 5 mL aliquots of ethyl formate.
-
Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 45-50°C.
-
Reconstitute the residue in 500 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
LC System: UHPLC system.
-
Column: A column suitable for polar compounds, such as a HILIC column or an embedded polar group C18 column (e.g., Hypersil GOLD C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 60% B
-
5-6 min: 60% to 95% B
-
6-8 min: Hold at 95% B
-
8.1-10 min: Return to 5% B (equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions (example):
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) NSAR 119.1 73.1 (Quantifier) 15 NSAR 119.1 44.1 (Qualifier) 20 | NSAR-D3 (IS) | 122.1 | 76.1 | 15 |
5. Data Analysis
-
Integrate the chromatographic peaks for NSAR and NSAR-D3.
-
Calculate the peak area ratio (NSAR / NSAR-D3).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of NSAR in the biological samples using the linear regression equation from the calibration curve.
Visualizations: Pathways and Workflows
Metabolic Activation of this compound
N-nitrosamines require metabolic activation to exert their carcinogenic effects.[17] The process is initiated by cytochrome P450 enzymes, which hydroxylate the carbon atom alpha to the N-nitroso group.[4][18] This intermediate is unstable and decomposes to form a reactive diazonium ion, which is a potent electrophile capable of alkylating DNA bases (e.g., guanine), leading to the formation of DNA adducts and potentially initiating carcinogenesis.[3]
Caption: Metabolic activation pathway of this compound (NSAR).
General Experimental Workflow for NSAR Quantification
The quantification of NSAR from biological matrices follows a standardized workflow that includes sample collection, preparation to isolate the analyte and remove interferences, instrumental analysis for detection, and finally, data processing to determine the concentration.
Caption: General experimental workflow for NSAR quantification.
Logical Diagram for Analytical Method Selection
The choice of analytical method depends on several factors, including the required sensitivity, sample throughput needs, and the availability of instrumentation. This diagram outlines a decision-making process for selecting the appropriate technique for nitrosamine analysis.
Caption: Decision tree for selecting an analytical method.
References
- 1. coresta.org [coresta.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of this compound in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Trace analysis of volatile N-nitroso compounds by combined gas chromatography and thermal energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. filab.fr [filab.fr]
- 9. Anybody using Thermal Energy Analysis for Nitrosamine testing? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. khu.elsevierpure.com [khu.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. Rapid and selective determination of 9 nitrosamines in biological samples using ultra-high performance liquid chromatography-triple quadrupole linear ion trap mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. conservancy.umn.edu [conservancy.umn.edu]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Real-Time Monitoring of N-Nitrososarcosine (NSAR) Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of N-nitrosamines, a class of probable human carcinogens, is a significant concern in the pharmaceutical industry. N-Nitrososarcosine (NSAR) can form from the reaction of sarcosine (B1681465), a common amino acid derivative, and nitrosating agents such as nitrite (B80452) salts, particularly under acidic conditions that can be present during drug formulation or in physiological environments like the stomach.[1] Real-time monitoring of NSAR formation is crucial for understanding its kinetics, identifying critical process parameters that influence its formation, and developing effective mitigation strategies. This document provides detailed application notes and protocols for three distinct methods for the real-time monitoring of NSAR formation: Online High-Performance Liquid Chromatography (HPLC), Stopped-Flow UV-Vis Spectroscopy, and In-Situ Raman Spectroscopy.
Reaction Pathway: this compound Formation
The formation of this compound occurs through the nitrosation of sarcosine. This reaction is typically initiated by the protonation of a nitrite ion (NO₂⁻) in an acidic environment to form nitrous acid (HNO₂). Nitrous acid can then exist in equilibrium with other nitrosating species, such as dinitrogen trioxide (N₂O₃), which then reacts with the secondary amine group of sarcosine to form the N-nitroso derivative, NSAR.
I. Online High-Performance Liquid Chromatography (HPLC) for Real-Time Monitoring
Online HPLC is a powerful Process Analytical Technology (PAT) tool that enables the automated, near real-time analysis of reaction mixtures.[2][3] This technique involves the automated sampling of a reaction, followed by quenching, dilution, and injection into an HPLC system for separation and quantification of reactants and products.
Experimental Workflow
Protocol: Online HPLC Monitoring of NSAR Formation
1. Materials and Reagents:
-
Sarcosine standard
-
Sodium nitrite
-
This compound (NSAR) reference standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
Quenching solution (e.g., sulfamic acid or ammonium (B1175870) sulfamate (B1201201) solution)
-
Reaction buffer (e.g., citrate (B86180) or phosphate (B84403) buffer, pH adjusted)
2. Instrumentation:
-
Jacketed reaction vessel with temperature and pH control.
-
Automated sampling system (e.g., Mettler Toledo EasySampler).
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[4]
-
Data acquisition and processing software.
3. Experimental Procedure: a. Reaction Setup:
- Prepare a solution of sarcosine in the reaction buffer within the temperature-controlled reaction vessel.
- Initiate the reaction by adding a known concentration of sodium nitrite solution. Maintain constant stirring and temperature. b. Automated Sampling and Analysis:
- Program the automated sampling system to withdraw aliquots from the reaction vessel at predefined time intervals.
- The withdrawn sample should be immediately quenched and diluted with the quenching solution to stop the nitrosation reaction.
- The quenched and diluted sample is then automatically injected into the HPLC system. c. HPLC Conditions:
- Mobile Phase A: Water with 0.1% formic acid.[4]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
- Gradient: A suitable gradient to separate sarcosine, nitrite, and NSAR. For example, start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- UV Detection: Monitor at 234 nm and 337 nm, the absorption maxima for NSAR.[1] d. Data Analysis:
- Generate a calibration curve for NSAR using the reference standard.
- Quantify the concentration of NSAR in each sample based on the peak area from the UV chromatogram.
- Plot the concentration of NSAR versus time to obtain the reaction kinetics.
4. Data Presentation:
| Time (min) | Sarcosine Conc. (mM) | Nitrite Conc. (mM) | NSAR Conc. (µM) |
| 0 | 10.0 | 5.0 | 0.0 |
| 5 | 9.8 | 4.8 | 25.3 |
| 10 | 9.6 | 4.6 | 48.9 |
| 20 | 9.2 | 4.2 | 89.1 |
| 30 | 8.8 | 3.8 | 125.7 |
| 60 | 7.9 | 2.9 | 201.5 |
Note: The data in this table is illustrative and should be replaced with experimental results.
II. Stopped-Flow UV-Vis Spectroscopy for Rapid Kinetics
Stopped-flow spectroscopy is a technique designed to study the kinetics of fast reactions in solution, with timescales in the millisecond to second range.[5][6] It involves the rapid mixing of two reactant solutions and then stopping the flow to monitor the change in absorbance or fluorescence over time in an observation cell.
Experimental Workflow
Protocol: Stopped-Flow UV-Vis Spectroscopy of NSAR Formation
1. Materials and Reagents:
-
Sarcosine solution of known concentration.
-
Sodium nitrite solution of known concentration, acidified to the desired pH just before use.
-
Reaction buffer.
2. Instrumentation:
-
Stopped-flow spectrophotometer equipped with a UV-Vis detector.
-
Data acquisition software.
3. Experimental Procedure: a. Instrument Setup:
- Load one syringe with the sarcosine solution and the other with the acidified sodium nitrite solution.
- Set the drive volume to ensure rapid and efficient mixing in the observation cell.
- Set the data acquisition parameters, including the monitoring wavelength (337 nm for NSAR) and the data collection time.[1] b. Data Acquisition:
- Initiate the stopped-flow experiment. The two solutions are rapidly mixed, and the flow is stopped.
- The change in absorbance at 337 nm is recorded as a function of time.
- Perform multiple runs to ensure reproducibility. c. Data Analysis:
- The initial rate of reaction can be determined from the initial slope of the absorbance versus time plot.
- The kinetic data can be fitted to appropriate rate laws to determine the reaction order and rate constants.
4. Data Presentation:
| [Sarcosine]₀ (mM) | [Nitrite]₀ (mM) | pH | Initial Rate (Abs/s) |
| 10 | 5 | 3.0 | 0.015 |
| 20 | 5 | 3.0 | 0.031 |
| 10 | 10 | 3.0 | 0.029 |
| 10 | 5 | 2.5 | 0.025 |
Note: The data in this table is illustrative and should be replaced with experimental results.
III. In-Situ Raman Spectroscopy for Real-Time Monitoring
In-situ Raman spectroscopy is a non-invasive technique that provides real-time chemical information about a reaction mixture without the need for sampling.[7] It relies on the inelastic scattering of laser light by molecules, which provides a unique vibrational fingerprint for each component.
Experimental Workflow
Protocol: In-Situ Raman Spectroscopy of NSAR Formation
1. Materials and Reagents:
-
Sarcosine
-
Sodium nitrite
-
Reaction solvent (e.g., water, buffer)
2. Instrumentation:
-
Jacketed reaction vessel.
-
Raman spectrometer with a fiber-optic immersion probe.
-
Chemometric software for data analysis.
3. Experimental Procedure: a. Spectral Characterization:
- Acquire Raman spectra of pure sarcosine, sodium nitrite, and synthesized NSAR to identify their characteristic Raman bands. b. Reaction Monitoring:
- Set up the reaction in the vessel and immerse the Raman probe into the reaction mixture.
- Initiate the reaction and begin acquiring Raman spectra at regular intervals. c. Data Analysis:
- Use chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, to build a quantitative model that correlates the changes in the Raman spectra to the concentration of NSAR.
- Apply the model to the real-time spectral data to monitor the formation of NSAR.
4. Data Presentation:
| Time (min) | Predicted NSAR Conc. (µM) |
| 0 | 0 |
| 5 | 22 |
| 10 | 45 |
| 20 | 85 |
| 30 | 120 |
| 60 | 195 |
Note: The data in this table is illustrative and should be replaced with experimental results.
Conclusion
The choice of a real-time monitoring technique for this compound formation depends on the specific research or process development needs. Online HPLC provides quantitative concentration data with high specificity but involves discrete sampling. Stopped-flow UV-Vis spectroscopy is ideal for studying the initial, rapid kinetics of the reaction. In-situ Raman spectroscopy offers non-invasive, continuous monitoring but may require advanced chemometric modeling for quantitative analysis. The application of these Process Analytical Technologies can significantly enhance the understanding and control of NSAR formation, ultimately contributing to the development of safer pharmaceutical products.
References
- 1. This compound | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitrosamine Impurity Assay with HPLC – Extended AppNote [mtc-usa.com]
- 5. agilent.com [agilent.com]
- 6. Stopped-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]
- 7. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-Nitrososarcosine in Toxicology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrososarcosine (NSAR), a nitrosamine (B1359907) compound, is a known carcinogen used in laboratory research to induce tumors in experimental animals.[1] Its presence has been detected in various sources, including smoked meat, malt, beer, and tobacco products.[2][3] Understanding the toxicological profile of NSAR is crucial for risk assessment and in the development of pharmaceuticals and other consumer products where sarcosine (B1681465) or its derivatives might be used as precursors. This document provides detailed application notes and protocols for the use of NSAR in toxicology research, with a focus on its carcinogenic properties, mechanism of action involving DNA damage, and analytical detection methods.
Toxicological Profile of this compound
This compound is classified as reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[2] Carcinogenicity has been demonstrated in both mice and rats, with the target organs varying depending on the species and the route of administration.
Carcinogenicity Data
Table 1: Carcinogenicity of this compound in Rats
| Route of Administration | Dose | Duration of Exposure | Target Organ | Tumor Type | Reference |
| Drinking Water | Not specified in snippets | Not specified in snippets | Esophagus | Papilloma and Squamous-cell carcinoma | [2][3] |
Table 2: Carcinogenicity of this compound in Mice
| Route of Administration | Dose | Duration of Exposure | Target Organ | Tumor Type | Reference |
| Dietary | Not specified in snippets | Not specified in snippets | Nasal Cavity | Squamous-cell carcinoma | [2] |
| Intraperitoneal Injection (in newborn mice) | Not specified in snippets | Not specified in snippets | Liver | Hepatocellular carcinoma (in males) | [2] |
Mechanism of Action: Metabolic Activation and DNA Damage
The carcinogenicity of N-nitrosamines is primarily attributed to their metabolic activation into reactive electrophiles that can alkylate DNA, leading to mutations if not repaired.[2][3]
Metabolic Activation
Unlike many other nitrosamines, this compound is not extensively metabolized in rats, with a significant portion (around 88%) being excreted unchanged in the urine.[2] However, the metabolism that does occur is crucial for its carcinogenic activity. The proposed metabolic pathway involves α-hydroxylation, which can lead to the formation of both carboxymethylating and methylating intermediates.[2] These reactive species can then interact with DNA.
DNA Damage and Repair
The formation of DNA adducts, such as O⁶-Carboxymethylguanine, is a critical initiating event in NSAR-induced carcinogenesis.[2] These adducts can lead to miscoding during DNA replication, resulting in mutations that can activate oncogenes or inactivate tumor suppressor genes. The cellular response to such damage involves DNA repair mechanisms. Two key assays to study DNA damage and repair in toxicology research are the Alkaline Elution Assay and the Unscheduled DNA Synthesis (UDS) Assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
DNA Damage Assessment: Alkaline Elution Assay
The alkaline elution assay is a sensitive method for detecting DNA single-strand breaks. The rate at which DNA elutes through a filter under alkaline conditions is inversely proportional to its size. DNA fragmentation resulting from damage will lead to a faster elution rate.
Protocol:
-
Cell Culture and Treatment:
-
Culture target cells (e.g., primary hepatocytes) to the desired confluency.
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 2-4 hours). Include a negative control (vehicle) and a positive control (a known genotoxic agent).
-
-
Cell Lysis:
-
After treatment, harvest the cells by trypsinization and resuspend in ice-cold phosphate-buffered saline (PBS).
-
Layer the cell suspension onto a polycarbonate filter (2 µm pore size).
-
Lyse the cells on the filter by slowly passing a lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% Sarkosyl, pH 10.0) through the filter.
-
-
Washing:
-
Wash the filter with a washing solution (e.g., 0.02 M EDTA, pH 10.0) to remove cellular debris.
-
-
Alkaline Elution:
-
Elute the DNA from the filter using an alkaline elution buffer (e.g., 0.1 M tetrapropylammonium (B79313) hydroxide, 0.02 M EDTA, pH 12.1) at a constant flow rate (e.g., 0.03-0.04 mL/min).
-
Collect fractions of the eluate at regular intervals (e.g., every 90 minutes for 12-15 hours).
-
-
DNA Quantification:
-
Quantify the amount of DNA in each fraction and the DNA remaining on the filter using a fluorescent DNA-binding dye (e.g., Hoechst 33258).
-
-
Data Analysis:
-
Calculate the elution rate for each treatment group. The rate is typically expressed as the fraction of DNA eluted per unit of time. An increase in the elution rate compared to the control indicates DNA damage.
-
DNA Repair Assessment: Unscheduled DNA Synthesis (UDS) Assay
The UDS assay measures the repair of DNA damage by quantifying the incorporation of radiolabeled thymidine (B127349) into the DNA of non-S-phase cells.
Protocol:
-
Cell Culture and Treatment:
-
Culture primary hepatocytes on coverslips.
-
Treat the cells with various concentrations of this compound.
-
-
Radiolabeling:
-
Following treatment, incubate the cells in a medium containing [³H]-thymidine and hydroxyurea (B1673989) (to inhibit replicative DNA synthesis).
-
-
Cell Fixation and Autoradiography:
-
Fix the cells on the coverslips.
-
Coat the coverslips with a nuclear track emulsion and expose for an appropriate time in the dark.
-
Develop the autoradiographs.
-
-
Staining and Grain Counting:
-
Stain the cells (e.g., with hematoxylin (B73222) and eosin).
-
Count the number of silver grains over the nuclei of non-S-phase cells using a microscope. An increase in the number of grains per nucleus in treated cells compared to controls indicates DNA repair.
-
-
Data Analysis:
-
Calculate the net nuclear grains (NNG) by subtracting the average cytoplasmic grain count from the average nuclear grain count. A significant increase in NNG in treated cells is indicative of UDS.
-
Analytical Protocols for this compound Detection
Accurate quantification of this compound in various matrices is essential for exposure assessment and toxicology studies. The two primary analytical techniques are Gas Chromatography-Thermal Energy Analysis (GC-TEA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Thermal Energy Analysis (GC-TEA)
GC-TEA is a highly specific method for the detection of N-nitroso compounds.
Protocol:
-
Sample Preparation (e.g., for food matrix):
-
Homogenize the sample.
-
Perform a distillation or solvent extraction to isolate the nitrosamines.
-
Clean up the extract using a silica (B1680970) gel column.
-
Concentrate the final extract.
-
-
GC-TEA Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for nitrosamine analysis (e.g., a polar column).
-
Injector: Split/splitless injector.
-
Oven Temperature Program: A programmed temperature ramp to separate the analytes.
-
Carrier Gas: Helium.
-
Thermal Energy Analyzer (TEA):
-
Pyrolyzer: Cleaves the N-NO bond to release the NO radical.
-
Ozone Generator: Reacts with the NO radical to produce excited NO₂.
-
Photomultiplier Tube: Detects the light emitted as the excited NO₂ decays.
-
-
-
Quantification:
-
Use an internal standard (e.g., N-nitrosodi-n-propylamine-d₁₄) for accurate quantification.
-
Generate a calibration curve using certified standards of this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound, particularly in complex biological matrices.
Protocol:
-
Sample Preparation (e.g., for biological tissue):
-
Homogenize the tissue sample in a suitable buffer.
-
Add an isotopically labeled internal standard (e.g., this compound-d₃).
-
Perform protein precipitation with a solvent like acetonitrile (B52724).
-
Centrifuge and collect the supernatant.
-
Further clean up the sample using solid-phase extraction (SPE).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 or a HILIC column suitable for polar compounds.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ion Source: Electrospray ionization (ESI) in positive or negative ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard for quantification and confirmation.
-
Table 3: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation from matrix components |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Quantifier) | Specific m/z for NSAR |
| MRM Transition (Qualifier) | Specific m/z for NSAR |
Conclusion
The study of this compound in toxicology research is essential for understanding its carcinogenic risk to humans. The protocols and data presented in this document provide a framework for researchers to investigate the toxicological properties of this compound. The use of robust analytical methods for its detection and quantification, coupled with in vivo and in vitro assays to assess its genotoxicity and carcinogenicity, will contribute to a more comprehensive understanding of its mechanism of action and inform regulatory decisions.
References
Application Notes and Protocols for Studying N-Nitrososarcosine Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrososarcosine (NSAR) is a member of the N-nitroso compounds (NOCs) class, recognized for its carcinogenic potential.[1] It is formed from the reaction of sarcosine (B1681465) with nitrosating agents, such as nitrites, and has been detected in various food products and tobacco smoke. Animal studies have demonstrated that NSAR can induce tumors, particularly in the esophagus and nasal cavity.[1] Understanding the cellular and molecular effects of NSAR is crucial for risk assessment and the development of potential therapeutic interventions.
These application notes provide a comprehensive guide for researchers to study the effects of NSAR using in vitro cell culture models. The document outlines suitable cell line models, detailed protocols for key toxicological assays, and a summary of the current understanding of the molecular mechanisms involved.
Recommended Cell Culture Models
The selection of an appropriate cell culture model is paramount for obtaining relevant data on the effects of NSAR. Given that the primary target organs for NSAR-induced carcinogenicity in animal models are the esophagus and the liver, cell lines derived from these tissues are highly recommended.
-
Esophageal Cell Lines:
-
Human Esophageal Epithelial Cells (HEEpiC): Primary cells that closely mimic the in vivo characteristics of the esophageal epithelium.
-
KYSE series (e.g., KYSE-30, KYSE-140): A panel of human esophageal squamous cell carcinoma cell lines that can be used to study the effects of NSAR on cancerous cells.
-
FLO-1, OE19, OE33: Human esophageal adenocarcinoma cell lines suitable for investigating the impact of NSAR on this specific subtype of esophageal cancer.[2]
-
Primary Rat Esophageal Epithelial Cells: Useful for comparative studies, given that much of the in vivo carcinogenicity data for NSAR comes from rat models.[3]
-
-
Hepatocellular (Liver) Cell Lines:
-
HepaRG: A human bipotent progenitor cell line that can differentiate into both hepatocyte-like and biliary-like cells. It is known for its high metabolic capacity, which is crucial for the bioactivation of many nitrosamines.[4][5][6] Both 2D and 3D spheroid cultures of HepaRG cells can be utilized, with 3D models often showing enhanced metabolic activity.[4][5][6]
-
HepG2: A well-characterized human hepatoma cell line commonly used in toxicological studies.
-
Primary Human or Rat Hepatocytes: Considered the gold standard for in vitro liver toxicity studies due to their physiological relevance and metabolic competence.
-
-
Other Relevant Cell Lines:
-
Human Colon Adenocarcinoma Cells (Caco-2): As the gastrointestinal tract is a site of endogenous nitrosamine (B1359907) formation, this cell line can be used to model the effects of NSAR on the intestinal epithelium.[7]
-
Human Lymphoblastoid TK6 Cells: These cells are frequently used in genotoxicity assays and can be engineered to express specific cytochrome P450 (CYP) enzymes to study the metabolic activation of nitrosamines.
-
Data Presentation: Cytotoxicity of N-Nitroso Compounds
| Compound | Cell Line | Exposure Time | IC50 Value | Assay | Reference |
| N-Nitrosodimethylamine (NDMA) | HepG2 | 72 h | ~68 mM | TUNEL | (Apoptosis Induced by N-Nitrosamines in Two Cancer Cell Lines) |
| N-Nitrosopyrrolidine (NPYR) | HepG2 | 48 h | ~50 mM | TUNEL | (Apoptosis Induced by N-Nitrosamines in Two Cancer Cell Lines) |
| N-Nitrosodimethylamine (NDMA) | HL-60 | 72 h | ~135 mM | TUNEL | (Apoptosis Induced by N-Nitrosamines in Two Cancer Cell Lines) |
| N-Nitrosopyrrolidine (NPYR) | HL-60 | 72 h | ~50 mM | TUNEL | (Apoptosis Induced by N-Nitrosamines in Two Cancer Cell Lines) |
Note: The cytotoxicity of N-nitroso compounds can vary significantly depending on the cell line's metabolic capacity, the specific compound, and the duration of exposure. It is crucial to perform a dose-response study for NSAR in the chosen cell line to determine the appropriate concentration range for subsequent mechanistic studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is essential to include appropriate positive and negative controls in all assays. For experiments involving NSAR, a vehicle control (the solvent used to dissolve NSAR, e.g., DMSO or culture medium) should always be included.
Cell Viability and Cytotoxicity Assays
3.1.1. MTT Assay
Objective: To assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Target cell line
-
96-well cell culture plates
-
Complete culture medium
-
This compound (NSAR)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of NSAR in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of NSAR or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
3.1.2. Plating Efficiency Assay
Objective: To determine the effect of NSAR on the clonogenic survival and proliferative capacity of cells.
Materials:
-
Target cell line
-
6-well cell culture plates
-
Complete culture medium
-
This compound (NSAR)
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
Protocol:
-
Treat a sub-confluent culture of cells with various concentrations of NSAR or vehicle control for a defined period (e.g., 24 hours).
-
After treatment, harvest the cells by trypsinization and perform a cell count.
-
Seed a low and known number of viable cells (e.g., 200-500 cells) into 6-well plates containing fresh, NSAR-free complete medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Wash the plates with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of visible colonies (typically containing >50 cells).
-
Calculate the plating efficiency as: (Number of colonies formed / Number of cells seeded) x 100%.
-
Normalize the plating efficiency of treated cells to that of the vehicle control to determine the surviving fraction.
Genotoxicity Assays
Many N-nitroso compounds, including likely NSAR, require metabolic activation to exert their genotoxic effects.[8] Therefore, the inclusion of an exogenous metabolic activation system, such as a liver S9 fraction from Aroclor-1254-induced rats or hamsters, is often necessary, particularly for cell lines with low endogenous metabolic capacity.[8][9]
3.2.1. Comet Assay (Single Cell Gel Electrophoresis)
Objective: To detect DNA strand breaks in individual cells.
Materials:
-
Target cell line
-
This compound (NSAR)
-
S9 metabolic activation mix (if required)
-
Comet assay slides
-
Low melting point agarose (B213101) (LMPA) and normal melting point agarose (NMPA)
-
Lysis buffer
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green or propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters and image analysis software
Protocol:
-
Treat cells with various concentrations of NSAR with or without S9 mix for a short duration (e.g., 2-4 hours).
-
Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with molten LMPA (at 37°C) and pipette onto a pre-coated NMPA slide.
-
Allow the agarose to solidify at 4°C.
-
Immerse the slides in lysis buffer overnight at 4°C.
-
Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at a low voltage (e.g., 25V) for 20-30 minutes.
-
Neutralize the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize and capture images of the comets using a fluorescence microscope.
-
Analyze the images using comet scoring software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).
3.2.2. In Vitro Micronucleus Assay
Objective: To detect chromosomal damage or aneuploidy by identifying the formation of micronuclei.
Materials:
-
Target cell line
-
This compound (NSAR)
-
S9 metabolic activation mix (if required)
-
Cytochalasin B (to block cytokinesis)
-
Hypotonic solution (e.g., 0.075M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Microscope slides
-
DNA stain (e.g., Giemsa or DAPI)
-
Light or fluorescence microscope
Protocol:
-
Seed cells and allow them to attach for 24 hours.
-
Treat the cells with various concentrations of NSAR with or without S9 mix for a short duration (e.g., 3-6 hours). For continuous treatment without S9, the exposure time is typically 1.5-2 cell cycles.
-
After the initial treatment period, wash the cells and add fresh medium containing cytochalasin B.
-
Incubate for a period that allows for the completion of one cell division (approximately 1.5-2 normal cell cycle lengths from the beginning of treatment).
-
Harvest the cells by trypsinization.
-
Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells with a cold fixative.
-
Drop the cell suspension onto clean microscope slides and allow to air dry.
-
Stain the slides with a suitable DNA stain.
-
Score the frequency of micronuclei in binucleated cells under a microscope.
Visualization of Key Mechanisms and Workflows
General Mechanism of N-Nitroso Compound-Induced DNA Damage
The primary mechanism of carcinogenicity for many N-nitroso compounds involves metabolic activation to reactive electrophilic intermediates that can alkylate DNA.[10][11] This leads to the formation of DNA adducts, which, if not repaired, can result in mutations during DNA replication and initiate carcinogenesis.
Caption: Generalized pathway of N-nitroso compound-induced DNA damage.
Experimental Workflow for In Vitro Assessment of this compound
This workflow outlines the key steps for a comprehensive in vitro evaluation of NSAR's effects on a selected cell line.
Caption: Workflow for in vitro evaluation of this compound.
Signaling Pathways Potentially Affected by N-Nitroso Compounds
N-nitroso compounds can induce cellular stress, leading to the activation of various signaling pathways involved in cell fate decisions such as apoptosis, cell cycle arrest, and DNA repair.
Caption: Potential signaling pathways affected by N-nitroso compounds.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the in vitro effects of this compound. By selecting appropriate cell models and employing the detailed experimental procedures, researchers can elucidate the cytotoxic, genotoxic, and mechanistic properties of this important environmental and dietary carcinogen. The generation of specific data for NSAR will be invaluable for a more accurate assessment of its risk to human health and for the development of strategies to mitigate its harmful effects.
References
- 1. This compound | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oesophageal Cell Lines | Culture Collections [culturecollections.org.uk]
- 3. Selective cytotoxicity of N-nitrosamines to cultured rat esophageal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. toxys.com [toxys.com]
- 10. Mechanisms of action of N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming matrix effects in N-Nitrososarcosine LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of N-Nitrososarcosine (NSAR).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects in LC-MS/MS analysis are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in poor accuracy, linearity, and reproducibility of this compound quantification.[2] For complex matrices, such as pharmaceutical formulations, food, or biological samples, these effects can be a significant challenge.[1]
Q2: What are the common causes of matrix effects in this type of analysis?
A2: The primary causes of matrix effects are co-eluting endogenous or exogenous components from the sample that interfere with the ionization of this compound in the mass spectrometer's ion source.[3] In pharmaceutical analysis, active pharmaceutical ingredients (APIs) and excipients like mannitol (B672) and lactose (B1674315) can be major contributors to matrix effects.[4] For other matrices, such as tobacco, various inherent compounds can interfere with the analysis.[5]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: You can quantitatively assess matrix effects by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of a pure solvent standard at the same concentration.[3] A significant difference in the peak areas indicates the presence of matrix effects. The following formula can be used:
Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100
A value between -20% and +20% is often considered acceptable, though this can depend on specific method requirements.[3]
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is a highly effective strategy. An ideal SIL-IS for this compound, such as one containing deuterium, will have similar chemical properties and chromatographic behavior to the analyte.[4] This allows it to experience the same degree of ion suppression or enhancement, enabling accurate correction during data analysis.[2][4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound LC-MS/MS analysis.
Problem: Poor recovery, inconsistent results, or no detectable signal for this compound in spiked matrix samples. [4]
Step 1: Evaluate and Optimize Sample Preparation
Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis.[6]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples and concentrating the analyte.[4][7] Different SPE sorbents can be tested to find the optimal one for your specific matrix.
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to separate this compound from interfering substances based on their differential solubility in immiscible liquids.[4]
-
Supported Liquid-Liquid Extraction (SL-L): This technique has been successfully used for the analysis of this compound in tobacco, offering a simple and fast cleanup procedure.[5][8]
-
Sample Dilution: A straightforward initial approach is to dilute the sample extract. This can reduce the concentration of matrix components, thereby lessening their impact on ionization.[4] However, this may also decrease the analyte concentration, potentially impacting sensitivity.
-
Filtration: Ensure proper filtration of the final extract (e.g., using a 0.22 µm filter) to remove particulates that can interfere with the analysis.[9]
Step 2: Optimize Chromatographic Conditions
Chromatographic separation plays a key role in minimizing matrix effects by separating this compound from co-eluting interferences.[4]
-
Column Selection: The choice of the stationary phase is critical. While C18 columns are common, other phases like pentafluorophenyl or biphenyl (B1667301) might offer better retention and separation for polar nitrosamines from matrix components.[4][9]
-
Mobile Phase Modification: Adjusting the mobile phase composition (e.g., solvents and additives like formic acid) can improve the separation of this compound from interfering compounds.[10]
-
Gradient Optimization: Fine-tuning the gradient elution profile can enhance the resolution between the analyte and matrix components.[3]
Step 3: Implement a Robust Calibration Strategy
Your calibration approach can significantly impact the accuracy of quantification in the presence of matrix effects.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, using a SIL-IS is the preferred method for correcting matrix effects.[4][11]
-
Matrix-Matched Calibration: If a suitable SIL-IS is not available, creating calibration standards in a blank matrix extract that is free of the analyte can help to compensate for matrix effects.[4]
-
Standard Addition: This involves adding known amounts of the analyte to the sample and can be an effective but more labor-intensive method for overcoming matrix effects.[4]
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting matrix effects in NSAR analysis.
Experimental Protocols
Sample Preparation: Supported Liquid-Liquid Extraction (SL-L) for Tobacco
This protocol is adapted from a method for the determination of this compound in tobacco products.[5][8]
-
Weigh 100 mg of the homogenized tobacco sample into a glass vial.
-
Add an appropriate amount of the this compound stable isotope-labeled internal standard solution.
-
Add 2 mL of 0.1 M sodium hydroxide (B78521) and vortex for 1 minute.
-
Allow the sample to equilibrate for 30 minutes.
-
Load the entire sample onto a supported liquid-liquid extraction cartridge.
-
Wait for 5 minutes for the sample to be absorbed.
-
Elute the analyte with dichloromethane.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters for this compound Analysis
The following are example parameters and may require optimization for specific instruments and matrices.
| Parameter | Setting |
| LC Column | Hypersil GOLD C18 (1.9 µm, 100 x 2.1 mm) or similar[10] |
| Mobile Phase A | Water + 0.1% Formic Acid[10] |
| Mobile Phase B | Methanol + 0.1% Formic Acid[10] |
| Flow Rate | 0.5 mL/min[10] |
| Injection Volume | 3-100 µL[10][12] |
| Ionization Mode | Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI)[6] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[6] |
| MS Resolution | High resolution (e.g., >45,000) is recommended to avoid false positives from interferences like DMF.[13] |
Quantitative Data Summary
The following tables summarize typical performance data from various this compound and general nitrosamine (B1359907) analysis methods.
Table 1: Method Detection and Quantification Limits
| Analyte/Matrix | LOD | LOQ | Reference |
| This compound in Tobacco | 27.3 ng/g | 91.0 ng/g | [5][8] |
| Nine Nitrosamines in Water | 0.4 - 12 ng/L | - | [10] |
Table 2: Recovery and Reproducibility Data for Nitrosamine Analysis
| Matrix | Recovery Range | %RSD at LOQ | Reference |
| Drinking and Wastewater | 68% - 83% | - | [10] |
| Pharmaceutical Drug Products | 80% - 120% | < 10% | [12] |
Logical Relationship of Mitigation Strategies
Caption: Key strategies to mitigate matrix effects in LC-MS/MS.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. Determination of this compound in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. waters.com [waters.com]
- 7. theanalyticalscientist.com [theanalyticalscientist.com]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. gcms.labrulez.com [gcms.labrulez.com]
Technical Support Center: Separation of N-Nitrososarcosine (NSAR) Stereoisomers by HPLC
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the separation of N-Nitrososarcosine (NSAR) stereoisomers using High-Performance Liquid Chromatography (HPLC). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: Why do I see two peaks for this compound in my chromatogram?
A1: this compound (NSAR) exists as two stereoisomers, specifically E (trans) and Z (cis) isomers, due to restricted rotation around the nitrogen-nitrogen (N-N) double bond.[1][2] These isomers can be separated under specific HPLC conditions, resulting in the observation of two distinct peaks.[2]
Q2: Is it necessary to separate the E and Z isomers of NSAR?
A2: Yes, it is highly recommended. The E and Z isomers of NSAR have been shown to exhibit different responses in mass spectrometry (MS) detectors.[2][3] Failure to separate and account for this differential response can lead to inaccurate quantification of the total NSAR content.[3]
Q3: What are the common HPLC columns used for separating NSAR stereoisomers?
A3: Due to the polar nature of NSAR, conventional C18 columns may provide insufficient retention.[4] Methodologies that have proven effective include:
-
Reversed-Phase Ion-Pair Chromatography: Using a C18 column with an ion-pairing reagent in the mobile phase can enhance retention and achieve separation.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for retaining and separating polar compounds like NSAR.
-
Porous Graphitic Carbon (PGC): These columns can offer unique selectivity for separating stereoisomers.[6]
-
Phenyl-Hexyl Phases: These columns can provide alternative selectivity through π-π interactions.[6]
Q4: How does mobile phase pH affect the separation of NSAR isomers?
A4: The pH of the mobile phase can influence the ionization state of the carboxylic acid group in NSAR, which in turn affects its retention and peak shape.[7] While specific studies on the effect of pH on the E/Z isomer ratio of NSAR during HPLC are limited, it is a critical parameter to optimize for achieving baseline separation and symmetrical peaks.
Q5: Can the E/Z isomer ratio of NSAR change in solution?
A5: Yes, the isomer ratio of NSAR can be unstable in freshly prepared standard solutions, with interconversion occurring until equilibrium is reached.[2][3] It is crucial to allow standard solutions to equilibrate to ensure consistent and accurate quantification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution Between Isomers | 1. Inappropriate column chemistry. 2. Mobile phase composition is not optimal. 3. Flow rate is too high. 4. Column temperature is not optimized. | 1. Screen alternative column phases (e.g., HILIC, Phenyl-Hexyl, or ion-pair on C18). 2. Adjust the organic modifier concentration, buffer strength, and pH of the mobile phase. For ion-pair chromatography, optimize the concentration of the ion-pairing reagent. 3. Reduce the flow rate to increase the interaction time with the stationary phase. 4. Optimize column temperature. Lower temperatures may enhance selectivity, while higher temperatures can improve peak shape and reduce viscosity.[8][9] |
| Peak Tailing | 1. Secondary interactions with residual silanols on silica-based columns. 2. Column overload. 3. Mismatch between sample solvent and mobile phase. 4. Column contamination or void formation. | 1. Use a highly deactivated (end-capped) column. Lowering the mobile phase pH can suppress silanol (B1196071) ionization.[7][10] 2. Reduce the injection volume or sample concentration. 3. Dissolve the sample in the initial mobile phase or a weaker solvent. 4. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[11] |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Fluctuations in column temperature. 4. Pump malfunction or leaks. | 1. Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. 2. Prepare fresh mobile phase daily and ensure accurate composition. 3. Use a column oven to maintain a constant and consistent temperature.[9] 4. Check the HPLC system for leaks and ensure the pump is delivering a stable flow. |
| Variable Isomer Peak Area Ratios | 1. Incomplete equilibration of standard or sample solutions. 2. On-column isomerization. 3. Different MS/MS response factors for the isomers. | 1. Allow standard and sample solutions to equilibrate for a consistent period before injection.[2] 2. This can be influenced by temperature and mobile phase conditions. Optimization of these parameters may be necessary. The potential for on-column nitrosation of amine-containing analytes has been reported, which could be a related phenomenon to consider.[1][12] 3. This is a known issue.[2][3] A quantitative method should account for the different response factors. This can be done by determining the response factor for each isomer if individual standards are available, or by ensuring both standards and samples have reached the same equilibrium ratio. |
Data Presentation
Table 1: Comparison of HPLC Conditions for Nitrosamine (B1359907) Analysis
| Parameter | Method 1: Reversed-Phase Ion-Pair [5] | Method 2: Porous Graphitic Carbon | Method 3: Phenyl-Hexyl Phase [6] |
| Column | C18 | Supel™ Carbon LC | Phenyl-Hexyl |
| Mobile Phase | 1.4 mM C16-cetyltrimethylammonium chloride in methanol-water-acetonitrile (60:35:5, v/v) | Gradient of Water + 0.1% TFA and Acetonitrile (B52724) + 0.1% TFA | Gradient of Water with formic acid and Acetonitrile/Methanol (B129727) with formic acid |
| Detection | ESI-MS | UV, 230 nm | LC-MS |
| Key Advantage | Good retention and separation of polar N-nitrosoamino acids. | Good reproducibility and peak shape for a range of nitrosamines. | Superior separation efficiency for certain nitrosamine drug substance-related impurities due to π-π interactions. |
Note: This table provides a summary of different approaches. Direct comparison of retention times and resolution for NSAR isomers would require a head-to-head study under identical conditions.
Experimental Protocols
Generic Sample Preparation for Pharmaceutical Drug Substances
-
Weighing and Dissolution: Accurately weigh approximately 100 mg of the drug substance into a suitable volumetric flask.
-
Dilution: Add a diluent (e.g., methanol or a mixture of water and organic solvent that is compatible with the initial mobile phase) to dissolve the sample.
-
Sonication: Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Dilution to Volume: Bring the solution to the final volume with the diluent and mix thoroughly.
-
Filtration: Filter an aliquot of the solution through a 0.22 µm syringe filter into an HPLC vial.
Note: The choice of diluent and final concentration may need to be optimized depending on the solubility of the drug substance and the sensitivity of the analytical method.
Detailed HPLC-MS/MS Methodology
This protocol is a representative method and may require optimization for specific applications.
-
HPLC System: An HPLC or UHPLC system with a temperature-controlled column compartment and autosampler.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm) is a good starting point for separating the polar NSAR isomers.
-
Mobile Phase A: 10 mM Ammonium (B1175870) Formate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 80% B
-
5-6 min: 80% B
-
6.1-8 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Negative
-
Precursor Ion (m/z): 117.0 (for [M-H]⁻ of NSAR)
-
Product Ions (m/z): Monitor for characteristic fragments. While specific fragmentation pathways for each isomer are not extensively detailed in the literature, a common fragmentation involves the loss of the nitroso group or decarboxylation. It is crucial to optimize the collision energy for the specific instrument being used. The fragmentation of nitrosamines can be complex, with potential losses of NO, H₂O, or NH₂NO depending on the structure.[13][14]
-
Collision Energy: Optimize for maximum signal intensity of the product ions.
Mandatory Visualizations
Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.
Caption: Logical troubleshooting workflow for common HPLC issues in NSAR analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stereospecific Response of E/Z-isomers of this compound in LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Separation of N-nitrosoamino acids by C18 reversed-phase ion-pair high-performance liquid chromatography and compatible detection by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. chromtech.com [chromtech.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. | Semantic Scholar [semanticscholar.org]
- 13. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for N-Nitrososarcosine Analysis in Food Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of N-Nitrososarcosine (NSAR) in various food matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing this compound in food samples?
A1: The main challenges stem from the complexity of food matrices, the low concentration levels of NSAR typically present, and the potential for analyte degradation or artificial formation during sample preparation.[1] Key difficulties include:
-
Matrix Effects: Complex food components can interfere with the analysis, causing ion suppression or enhancement in LC-MS/MS, which can lead to inaccurate quantification.[2][3]
-
Low Recovery: NSAR can be lost during extensive sample cleanup procedures required to remove interfering substances.[1]
-
Analyte Stability: NSAR is sensitive to light and high temperatures, which can lead to degradation during sample processing and analysis.[4]
-
Chromatographic Issues: Poor peak shape, such as tailing or fronting, can affect the accuracy and precision of quantification.[5]
-
Artifact Formation: The presence of precursors like sarcosine (B1681465) and nitrosating agents (e.g., nitrites) in the sample can lead to the artificial formation of NSAR under certain analytical conditions, such as high temperatures or acidic pH.[2]
Q2: Which analytical techniques are most suitable for this compound analysis in food?
A2: The most commonly employed and suitable techniques are Gas Chromatography-Thermal Energy Analysis (GC-TEA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
GC-TEA: This technique is highly specific for nitroso compounds and offers excellent sensitivity.[6][7] It is a well-established method for volatile nitrosamines, though derivatization is often required for non-volatile compounds like NSAR.
-
LC-MS/MS: This is the method of choice for its high sensitivity, selectivity, and precision in detecting trace levels of nitrosamines.[8][9] It can directly analyze non-volatile compounds like NSAR without derivatization. Atmospheric Pressure Chemical Ionization (APCI) is often a suitable ionization source for less polar nitrosamines, while Electrospray Ionization (ESI) is effective for more polar and complex nitrosamines.[10][11]
Q3: What are the critical method validation parameters for this compound analysis?
A3: A robust method validation should demonstrate that the analytical procedure is suitable for its intended purpose. Key parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Recovery: The extraction efficiency of an analytical process, reported as a percentage.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guides
Low Analyte Recovery
Problem: I am experiencing consistently low recovery of this compound from my food samples.
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the extraction solvent and technique. For solid samples, ensure thorough homogenization. Consider using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with appropriate sorbents and solvents.[2] |
| Analyte Degradation | NSAR is sensitive to UV light and heat.[4] Protect samples from light during preparation and analysis. Avoid high temperatures during solvent evaporation steps. |
| Adsorption to Labware | Use silanized glassware to minimize adsorption of the analyte to active sites on glass surfaces. |
| Improper pH | The pH of the extraction solvent can significantly impact the recovery of acidic compounds like NSAR. Optimize the pH to ensure the analyte is in a form that is readily extracted. |
| Poor SPE Cartridge Performance | Ensure the SPE cartridge is properly conditioned and not overloaded. Test different SPE sorbents to find the one with the best retention and elution characteristics for NSAR. |
Poor Chromatographic Peak Shape
Problem: My chromatograms show significant peak tailing for this compound.
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Column | Residual silanol (B1196071) groups on the column can interact with the analyte.[5] Use an end-capped column or lower the mobile phase pH (for LC) to reduce these interactions.[5] |
| Column Contamination | Contaminants from the sample matrix can accumulate on the column.[12] Implement a more rigorous sample cleanup procedure. Regularly flush the column with a strong solvent. If the problem persists, trim the front end of the column or replace it.[13] |
| Improper GC Column Installation | Incorrect column positioning in the inlet can create dead volume and cause peak tailing.[14] Ensure the column is installed at the correct height according to the manufacturer's instructions. |
| Poorly Cut GC Column | A jagged or uneven cut at the column inlet can cause turbulence and lead to peak tailing.[14] Ensure a clean, square cut using a ceramic wafer or diamond-tipped scribe. |
| Sample Overload | Injecting too much sample can saturate the column.[15] Reduce the injection volume or dilute the sample. |
Matrix Effects in LC-MS/MS
Problem: I am observing significant ion suppression for this compound in my food matrix.
| Possible Cause | Troubleshooting Steps |
| Co-eluting Matrix Components | Interfering compounds from the food matrix are co-eluting with NSAR and competing for ionization.[2] |
| * Improve Chromatographic Separation: Optimize the gradient profile to better separate NSAR from interfering peaks.[9] | |
| * Enhance Sample Cleanup: Utilize more effective sample preparation techniques like SPE or LLE to remove matrix components.[2] | |
| * Use a Diverter Valve: Divert the flow to waste during the elution of highly concentrated matrix components to prevent source contamination.[10] | |
| High Salt Concentration | High concentrations of salts in the final extract can cause ion suppression. Ensure salts are effectively removed during sample preparation. |
| Use of Isotope-Labeled Internal Standard | An isotopically labeled internal standard (e.g., NSAR-d3) can compensate for matrix effects as it will be affected similarly to the native analyte.[16] |
Data Presentation
Table 1: Typical Method Validation Parameters for this compound Analysis
| Parameter | GC-TEA | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| LOD | 0.1 - 1 µg/kg | 0.05 - 0.5 µg/kg |
| LOQ | 0.2 - 2 µg/kg | 0.1 - 1 µg/kg |
| Recovery | 70 - 110% | 80 - 120% |
| Precision (RSD) | < 15% | < 10% |
Note: These are typical values and may vary depending on the specific food matrix and analytical conditions.
Table 2: Performance Data from Selected Studies
| Food Matrix | Analytical Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Cured Meat | HPLC-TEA | - | - | 55-75 | [17] |
| Cured Meat | GC-MS | - | ~10 | - | [18] |
| Various Foods | LC-MS/MS | - | 100 | 84.9 - 102.8 | [19] |
| Meat Products | GC-MS (for NDMA) | 0.09 | 0.29 | ~85 | [20] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Homogenization: Homogenize 5 g of the food sample with 20 mL of an appropriate extraction solvent (e.g., acetonitrile/water mixture).
-
Centrifugation: Centrifuge the homogenate at 5000 rpm for 10 minutes.
-
Extraction: Collect the supernatant. Repeat the extraction of the solid residue with another 20 mL of the extraction solvent. Combine the supernatants.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Load the combined supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 5 mL of methanol or another suitable organic solvent.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-TEA analysis.
Protocol 2: LC-MS/MS Analysis
-
Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for this compound for confirmation and quantification.
Mandatory Visualization
Caption: Experimental workflow for this compound analysis in food.
Caption: Troubleshooting decision tree for common analytical issues.
References
- 1. theanalyticalscientist.com [theanalyticalscientist.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Nitrosamine Detection and Identification Improved with Thermal Energy Analysis | Labcompare.com [labcompare.com]
- 8. Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry [ouci.dntb.gov.ua]
- 9. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 10. waters.com [waters.com]
- 11. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 16. pmda.go.jp [pmda.go.jp]
- 17. N-nitrosamine analysis in foods: N-nitrosoamino acids by high-performance liquid chromatography/thermal energy analysis and total N-nitroso compounds by chemical denitrosation/thermal energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification and quantitative determination of nitrosoproline and nitrososarcosine and preliminary investigations on nitrosohydroxyproline in cured meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eurachem.org [eurachem.org]
- 20. qascf.com [qascf.com]
Technical Support Center: N-Nitrososarcosine (NSAR) Sample Stability
Welcome to the technical support center for N-Nitrososarcosine (NSAR). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of NSAR during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound (NSAR) instability during sample storage?
A1: The primary factors contributing to NSAR instability are exposure to light, elevated temperatures, and suboptimal pH conditions in aqueous solutions. NSAR is a pale yellow, crystalline solid that is known to be light-sensitive, especially to ultraviolet (UV) light, and can decompose upon heating. The free acid form of NSAR is particularly unstable in aqueous solutions, with a concentration decrease of more than 10% observed within 24 hours under certain conditions.[1]
Q2: What are the recommended storage conditions for NSAR samples to minimize degradation?
A2: To minimize degradation, it is crucial to store NSAR samples, particularly in aqueous solutions, under the following conditions:
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Temperature: Frozen storage at -20°C or colder is recommended for long-term stability. For volatile nitrosamines in urine, storage at -70°C has been shown to maintain stability for up to one year. A certified reference material of NSAR in methanol (B129727) is recommended to be stored frozen at less than -10°C.
-
Light: Protect samples from light at all times by using amber vials or by wrapping sample containers in aluminum foil.[1][2]
-
pH: The stability of NSAR in aqueous solutions is highly pH-dependent. It is most stable in neutral to slightly alkaline conditions (pH 7.0 and above). Acidic conditions significantly accelerate its degradation.[1]
Q3: How quickly does NSAR degrade in an aqueous solution at room temperature?
A3: The free acid of NSAR is unstable in aqueous solution, with a reported concentration decrease of more than 10% in 24 hours.[1] The exact rate of degradation will depend on factors such as pH, light exposure, and the specific composition of the sample matrix.
Q4: Can the sample matrix impact the stability of NSAR?
A4: Yes, the sample matrix can significantly impact NSAR stability. The presence of other reactive species, the pH of the matrix, and its transparency to light can all influence the rate of degradation. For complex matrices like biological fluids or environmental samples, it is essential to conduct matrix-specific stability studies.
Troubleshooting Guide
Issue 1: Low or inconsistent recovery of NSAR in my samples.
-
Possible Cause 1: Sample Degradation During Storage.
-
Solution: Review your storage conditions. Ensure samples are stored at or below -20°C and are protected from light. For aqueous samples, verify the pH is neutral or slightly alkaline. If samples were stored for an extended period, degradation may have occurred. It is advisable to process and analyze samples as soon as possible after collection.
-
-
Possible Cause 2: Degradation During Sample Preparation.
-
Solution: Minimize the exposure of samples to light and heat during all sample preparation steps. Use amber glassware or low-light conditions. If heating is required, use the lowest possible temperature and shortest duration. Consider the use of a deuterated internal standard (e.g., N-Nitroso Sarcosine-d3) to correct for analyte loss during sample preparation and analysis.
-
-
Possible Cause 3: Inefficient Extraction.
-
Solution: Optimize your extraction procedure. For biological matrices, a supported liquid-liquid extraction (SLE) or solid-phase extraction (SPE) may be necessary to efficiently isolate NSAR. Ensure the pH of the sample is appropriate for the chosen extraction method. For example, acidification may be required to protonate NSAR for efficient extraction with certain organic solvents, but this should be done immediately before extraction to minimize degradation.
-
Issue 2: Appearance of unknown peaks in the chromatogram of my stored NSAR samples.
-
Possible Cause: Formation of Degradation Products.
-
Solution: NSAR can degrade into other compounds, which may appear as new peaks in your chromatogram. The primary thermal degradation product of NSAR is N-nitrosodimethylamine (NDMA), formed by decarboxylation at high temperatures (180-190°C).[1] Photolytic degradation can lead to the formation of various products through cleavage of the N-N bond.[3][4] To identify these peaks, you may need to use mass spectrometry (MS) and compare the fragmentation patterns to known degradation products.
-
Data on NSAR Stability
The stability of this compound is significantly influenced by pH and temperature. The following table summarizes the half-life of NSAR in phosphate (B84403) buffers at 100°C at various pH levels.
| pH | Half-life at 100°C (days) |
| 2.2 | 0.3 |
| 4.0 | 1.7 |
| 5.5 | 18 |
| 7.0 | 25 |
| 8.5 | 67 |
| 11.0 | 120 |
| 12.2 | 120 |
| Data sourced from Fan TY, Tannenbaum SR; J FOOD SCI 37 (2): 274 (1972) as cited in PubChem.[1] |
Experimental Protocols
Protocol: Sample Handling and Storage for NSAR Stability Studies
-
Sample Collection: Collect samples in amber glass containers to protect from light. If amber containers are not available, wrap standard containers in aluminum foil immediately after collection.
-
pH Adjustment (for aqueous samples): If the sample is acidic, consider adjusting the pH to neutral (pH 7.0) or slightly alkaline using a suitable buffer, unless the experimental design requires acidic conditions. Perform this adjustment immediately before storage or analysis to minimize degradation.
-
Storage: Immediately after collection and any necessary initial processing, freeze the samples at -20°C or below. For long-term storage (months to years), -70°C or -80°C is recommended.
-
Thawing: When ready for analysis, thaw samples at room temperature in the dark or in a refrigerator. Avoid repeated freeze-thaw cycles.
-
Internal Standard Spiking: Before extraction, spike the samples with a known concentration of an isotope-labeled internal standard, such as N-Nitroso Sarcosine-d3, to account for any analyte loss during the analytical process.
Protocol: Sample Preparation and Analysis by LC-MS/MS
This protocol is a general guideline for the analysis of NSAR in a complex matrix like tobacco, and may need to be adapted for other sample types.
-
Extraction:
-
Weigh approximately 2 grams of the homogenized sample into a centrifuge tube.
-
Spike with the internal standard (e.g., NSAR-d3).
-
Add 25 mL of 2% aqueous formic acid.
-
Agitate for 45 minutes.
-
Centrifuge to separate the supernatant.
-
-
Cleanup (Supported Liquid-Liquid Extraction):
-
Load 10 mL of the supernatant onto a solid-supported liquid extraction (SLE) cartridge.
-
Elute the cartridge with two 20 mL portions of ethyl formate (B1220265).
-
-
Concentration:
-
Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 50°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 column with an appropriate mobile phase, should be used.
-
Mobile Phase: A typical mobile phase could consist of a gradient of 5 mM ammonium (B1175870) formate and 0.1% formic acid in water/acetonitrile.
-
Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and selective detection of NSAR and its internal standard.
-
Visualizations
References
- 1. This compound | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cambrex.com [cambrex.com]
- 3. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations [mdpi.com]
- 4. Efficient photolytic degradation of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Nitrososarcosine (NSAR) Soil Extraction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the extraction of N-Nitrososarcosine (NSAR) from soil matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NSAR) and why is its extraction from soil challenging? A1: this compound (NSAR) is a nitrosamine (B1359907) compound and a potential carcinogen found in various environmental and biological matrices.[1][2] Its extraction from soil is challenging due to several factors:
-
High Polarity & Mobility: NSAR is polar and expected to have very high mobility in soil, which can affect its interaction with extraction solvents and sorbents.[1][3]
-
Chemical Instability: The free acid form of NSAR is unstable in aqueous solutions, with potential degradation of over 10% in 24 hours.[1] It is also sensitive to light, particularly UV light.[1]
-
Ionic State: With an estimated pKa of 3.63, NSAR exists predominantly as an anion in most environmental soils, which influences its adsorption behavior and interaction with solid-phase extraction (SPE) materials.[1]
-
Matrix Complexity: Soil is a highly complex matrix containing organic matter, minerals, and moisture that can interfere with extraction and cause significant matrix effects during analysis.[4][5]
Q2: What are the primary analytical techniques used for NSAR detection after extraction? A2: The most common and robust analytical techniques are hyphenated mass spectrometry methods:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method as it can analyze polar compounds like NSAR directly, often without the need for chemical derivatization.[6] Electrospray ionization (ESI) is a suitable ionization technique for complex nitrosamines.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique provides high sensitivity and selectivity.[7][8] However, it may require a derivatization step to convert the polar NSAR into a more volatile compound suitable for GC analysis.
Q3: Which extraction methods are most suitable for NSAR from soil? A3: While no single method is perfect for all soil types, the following are commonly adapted and optimized:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, this method is effective for a wide range of analytes in complex matrices like soil.[4][5] It involves a solvent extraction (typically with acetonitrile) followed by a dispersive solid-phase extraction (d-SPE) cleanup.
-
Solid-Phase Extraction (SPE): SPE is a widely used technique for nitrosamine extraction, often employing activated carbon or coconut charcoal cartridges.[3] Given NSAR's anionic nature, ion-exchange or mixed-mode sorbents could also be effective.
-
Supported Liquid-Liquid Extraction (SLLE): This technique offers a simplified and robust alternative to traditional LLE and has been successfully applied to NSAR extraction from other complex matrices.[6][9]
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction and analysis of NSAR from soil.
Issue 1: Low or No Recovery of NSAR
| Potential Cause | Troubleshooting Steps & Recommendations |
| Analyte Degradation | NSAR is unstable in aqueous solutions and sensitive to light.[1] • Minimize light exposure throughout the entire process by using amber glassware or covering tubes with aluminum foil. • Keep samples and extracts cool and analyze them as quickly as possible. • For aqueous-based extractions, consider buffering the solution to a slightly acidic pH where NSAR is more stable, but avoid strong acidic conditions which can degrade other nitrosamines.[10][11] |
| Inappropriate Extraction Solvent | NSAR is a polar compound.[3] • Use polar solvents for the initial extraction. Acetonitrile (B52724) is a common and effective choice, particularly in QuEChERS-based methods.[4][12] Dichloromethane (B109758) is also frequently used for nitrosamine extraction.[7] • Ensure the solvent is of high purity (LC-MS or GC grade) to avoid introducing interferences. |
| Inefficient SPE Elution | The chosen SPE sorbent may retain NSAR too strongly, or the elution solvent may be too weak. • If using activated carbon, ensure the cartridge does not dry out after conditioning.[13] • Use a sufficiently strong polar solvent for elution. Methylene chloride (Dichloromethane) is effective for eluting nitrosamines from charcoal cartridges.[13] For other phases, a sequence of solvents with increasing polarity might be necessary. |
| Poor Phase Separation (QuEChERS) | Incomplete separation of the organic and aqueous layers leads to loss of analyte. • Ensure the salting-out step is performed correctly. Use the recommended amounts of MgSO₄ and other salts. • Centrifuge at a sufficient speed and for an adequate duration (e.g., ≥3000 rcf for 5 minutes) to achieve a clean partition.[4][12] |
| Strong Soil Adsorption | Soils with high organic matter or specific clay content can strongly bind NSAR. • Increase shaking/vortexing time during the initial solvent extraction to ensure thorough interaction between the solvent and soil particles.[4] • Consider adding a small amount of water to dry soil samples to hydrate (B1144303) them before adding the extraction solvent, which can improve extraction efficiency.[4][12] |
Issue 2: High Variability in Replicate Samples
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inhomogeneous Soil Sample | Soil is inherently heterogeneous. • Homogenize the bulk soil sample thoroughly before weighing out subsamples. This involves air-drying, sieving to remove large particles and roots, and mixing. |
| Inconsistent Extraction Procedure | Minor variations in timing, volumes, or shaking intensity can lead to inconsistent results. • Use calibrated pipettes and balances. • Standardize shaking/vortexing times and speeds using mechanical shakers. • Automated SPE systems can significantly improve reproducibility compared to manual methods.[13] |
| Analyte Instability in Final Extract | NSAR may degrade in the final extract while waiting for analysis. • Add a small percentage of a stabilizing agent like formic acid to the final extract if compatible with your analytical method.[14] • Analyze samples immediately after preparation or store them at low temperatures (e.g., 4°C) for a very short period.[15] |
Issue 3: Significant Matrix Effects in LC-MS/MS or GC-MS/MS
| Potential Cause | Troubleshooting Steps & Recommendations |
| Co-eluting Matrix Components | Organic acids, humic substances, and other compounds from the soil can co-elute with NSAR, causing ion suppression or enhancement.[16][17][18] • Improve Cleanup: The d-SPE or SPE cleanup step is critical. For QuEChERS, a combination of PSA (to remove organic acids) and C18 (to remove nonpolar interferences) is common.[12] Graphitized carbon black (GCB) can also be used but may retain planar analytes. • Optimize Chromatography: Adjust the LC gradient or GC temperature program to better separate NSAR from interfering peaks. • Dilute the Extract: A simple dilution can reduce the concentration of matrix components, but may compromise detection limits. |
| Use of an Internal Standard | Quantitation without an internal standard is highly susceptible to matrix effects. • Use a stable isotope-labeled internal standard (e.g., this compound-d3) for the most accurate quantification.[19] The internal standard should be added at the very beginning of the sample preparation process to account for losses during extraction and cleanup, as well as matrix effects. |
| Matrix-Matched Calibration | Calibration curves prepared in pure solvent may not accurately reflect the instrument response in the presence of the soil matrix. • Prepare calibration standards in a blank soil extract that has been processed through the entire extraction and cleanup procedure. This helps to compensate for signal suppression or enhancement.[4] |
Data Summary Tables
Table 1: Comparison of Key Extraction Techniques for NSAR in Soil
| Method | Principle | Advantages | Disadvantages | Typical Solvents/Sorbents |
| QuEChERS | Acetonitrile extraction followed by salting-out and d-SPE cleanup. | Fast, high-throughput, low solvent usage, effective for a wide range of analytes.[5] | Cleanup step must be optimized for soil type and analyte; may have matrix effects. | Acetonitrile, MgSO₄, NaCl, PSA, C18.[4][12] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and selectively eluted. | High selectivity, effective cleanup, potential for automation. | Can be time-consuming, requires method development for sorbent/solvent selection. | Activated Carbon, Coconut Charcoal, Mixed-Mode Cation/Anion Exchange.[3] |
| Solvent Extraction (Sonication) | Use of organic solvent and ultrasonic energy to extract analytes from the sample matrix. | Simple, effective for disrupting soil aggregates. | Can be less selective, may require a separate cleanup step. | Acetonitrile, Dichloromethane.[20] |
Table 2: Typical Analytical Parameters for Nitrosamine Analysis
| Parameter | LC-MS/MS | GC-MS/MS |
| Ionization Mode | ESI or APCI, positive ion mode. | Chemical Ionization (CI) or Electron Ionization (EI).[21] |
| Column | Reversed-phase C18 or HILIC.[14] | Mid-polarity column (e.g., 5-MS type).[8] |
| Mobile Phase | Water/Methanol or Water/Acetonitrile with additives like formic acid or ammonium (B1175870) formate.[14] | N/A (Carrier Gas: Helium or Hydrogen). |
| Detection Limits | Typically in the low ng/L to µg/L range.[14][22] | Can achieve sub-ppb (µg/kg) detection limits.[7] |
| Key Advantage | Often no derivatization required for polar nitrosamines.[6] | High chromatographic resolution and established methods. |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for NSAR in Soil
This protocol is a generalized adaptation based on standard QuEChERS procedures.[4][12]
-
Sample Preparation: Weigh 5-10 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube. For dry soil, add 5 mL of deionized water, vortex for 1 minute, and allow to hydrate for 30 minutes.
-
Internal Standard Spiking: Spike the sample with a known amount of isotope-labeled NSAR internal standard solution and briefly vortex.
-
Extraction:
-
Add 10 mL of 1% formic acid in acetonitrile to the tube.
-
Cap tightly and shake vigorously for 5 minutes using a mechanical shaker.
-
-
Salting-Out:
-
Add a salt mixture (e.g., 4 g anhydrous MgSO₄, 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥4000 rcf for 5 minutes at 10°C.
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 1 minute.
-
-
Final Centrifugation: Centrifuge at high speed (e.g., ≥10,000 rcf) for 2 minutes.
-
Analysis: Transfer the supernatant into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for NSAR in Soil
This protocol is a generalized procedure based on methods for other nitrosamines.[13][23]
-
Initial Extraction:
-
Weigh 10 g of homogenized soil into a glass beaker.
-
Spike with an internal standard.
-
Add 20 mL of dichloromethane and extract using sonication for 15 minutes in a water bath.
-
Allow the soil to settle and decant the solvent extract. Repeat the extraction twice more, combining the extracts.
-
-
Extract Concentration: Concentrate the combined extracts to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.
-
SPE Cartridge Conditioning:
-
Use an activated charcoal or coconut charcoal SPE cartridge (e.g., 500 mg).
-
Condition the cartridge sequentially with 5 mL of dichloromethane, 5 mL of methanol, and 10 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the concentrated extract (re-dissolved in a water-miscible solvent if necessary) onto the SPE cartridge at a slow, steady rate (e.g., 1-2 mL/min).
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Cartridge Drying: Dry the cartridge thoroughly by passing nitrogen gas through it for 10-15 minutes.
-
Elution: Elute the retained NSAR with 10 mL of dichloromethane into a collection tube.
-
Final Concentration & Analysis: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen and transfer to an autosampler vial for analysis.
Visual Workflows
Caption: High-level experimental workflow from soil sample collection to final data analysis.
Caption: A logical decision tree for troubleshooting low recovery of this compound.
References
- 1. This compound | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. phenomenex.com [phenomenex.com]
- 4. weber.hu [weber.hu]
- 5. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. edqm.eu [edqm.eu]
- 8. shimadzu.com [shimadzu.com]
- 9. Determination of this compound in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Development of a soil extraction procedure for ecotoxicity characterization of energetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. americanlaboratory.com [americanlaboratory.com]
Troubleshooting poor peak shape in N-Nitrososarcosine chromatography
This guide provides troubleshooting solutions for common issues encountered during the chromatographic analysis of N-Nitrososarcosine (NSAR), with a focus on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing for this compound, an acidic compound, is a common issue in reversed-phase chromatography. The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2]
Primary Causes:
-
Silanol (B1196071) Interactions: The carboxylic acid group on NSAR can interact with free silanol groups on the silica-based column packing, especially at mid-range pH levels.[1][3][4] This leads to a secondary, undesirable retention mechanism that causes the peak to tail.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of NSAR (approximately 3.8), both the ionized and non-ionized forms of the molecule will exist.[3][5] This dual state can lead to peak broadening and tailing. For optimal peak shape, the mobile phase pH should be adjusted to be at least 1.5-2 pH units away from the analyte's pKa.[5][6]
-
Column Contamination: Accumulation of impurities from samples or the mobile phase at the column inlet can create active sites that cause tailing.[1][3]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to tailing.[1][7][8]
Solutions:
-
Adjust Mobile Phase pH: Lower the mobile phase pH to a range of 2.5-3.0 using an acidifier like formic acid or phosphoric acid.[3] This suppresses the ionization of both the NSAR and the silanol groups, minimizing secondary interactions and promoting a single, sharp peak.[3]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly improves peak shape for polar analytes like NSAR.[2][3]
-
Incorporate a Buffer: Using a buffer (e.g., 10-50 mM ammonium (B1175870) formate (B1220265) or acetate) helps maintain a consistent pH throughout the analysis, preventing fluctuations that can affect peak shape.[3][7]
-
Reduce Sample Load: If overload is suspected, try diluting the sample or reducing the injection volume.[3][8]
Q2: My this compound peak is fronting. What is the cause?
Peak fronting, where the peak is sloped at the front, is typically caused by sample overload or a mismatch between the sample solvent and the mobile phase.[3]
Primary Causes:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase chromatography) than the mobile phase, the sample band will not focus correctly at the head of the column.[1][3][9] This is a common issue for early-eluting peaks.
-
Column Overload: Injecting a very high mass or volume of the sample can saturate the stationary phase at the inlet, causing molecules to move down the column prematurely.[3][7]
-
Column Degradation: A physical void or collapse of the column bed can also lead to peak fronting.[3]
Solutions:
-
Match Sample Solvent: Ideally, dissolve the sample in the initial mobile phase.[3] If this is not feasible, use a solvent that is weaker than the mobile phase to ensure proper peak focusing.
-
Reduce Injection Volume/Concentration: Decrease the amount of sample being injected onto the column.[3]
-
Inspect Column Health: If the issue persists across different analytes, it may indicate a physical problem with the column, which might need replacement.[2][3]
Q3: I'm observing split peaks for this compound. Why is this happening?
Split peaks can be caused by several factors related to the column, sample preparation, or instrument.
Primary Causes:
-
Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample flow path to be uneven.[7]
-
Column Bed Collapse/Void: A void at the head of the column can cause the sample band to split as it enters the stationary phase.[2]
-
Sample Solvent Effect: Injecting the sample in a strong, non-miscible solvent can cause peak splitting.
-
Co-elution: An interfering compound may be eluting at nearly the same time as this compound.
Solutions:
-
Filter Samples: Always filter samples and mobile phases to remove particulates.
-
Reverse Flush the Column: If a blockage is suspected, reversing the column and flushing it to waste (disconnect from the detector) can sometimes dislodge the debris.[7]
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants and physical damage.[7]
-
Ensure Proper Sample Dissolution: Dissolve the sample completely in the mobile phase or a weaker solvent.
Data & Protocols
Table 1: Effect of Mobile Phase pH on Analyte Retention
As this compound is an acidic compound, controlling the mobile phase pH is critical to achieving good peak shape and retention. Suppressing the ionization of its carboxylic acid group by using a low pH mobile phase increases its hydrophobicity and retention on a reversed-phase column.
| Mobile Phase pH | Analyte State | Expected Retention Time | Expected Peak Shape |
| pH < 2.8 (Ion Suppression) | Primarily Non-ionized (Neutral) | Longer | Symmetrical, Sharp |
| pH ≈ 3.8 (Analyte pKa) | 50% Ionized, 50% Non-ionized | Unstable/Shifting | Broad, Potentially Split |
| pH > 4.8 (Ionized) | Primarily Ionized (Anionic) | Shorter (closer to void) | May exhibit tailing |
This table illustrates the general principle of ion suppression for an acidic analyte like this compound in reversed-phase HPLC.[5][6]
Protocol 1: Column Cleaning and Regeneration
If column contamination is suspected to be the cause of poor peak shape, a thorough washing procedure can help restore performance.
Objective: To remove strongly retained contaminants from a C18 reversed-phase column.
Materials:
-
HPLC-grade Water
-
HPLC-grade Isopropanol
-
HPLC-grade Hexane
-
HPLC-grade Dichloromethane (DCM) - Use with caution and proper ventilation
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Flush with Buffered Mobile Phase: Flush the column with your mobile phase (without the organic modifier) for 20-30 minutes to remove buffer salts.
-
Flush with Water: Flush with 100% HPLC-grade water for 30 minutes.
-
Flush with Isopropanol: Flush with 100% Isopropanol for 30-60 minutes to remove strongly retained non-polar compounds.
-
(Optional - For Severe Contamination): For very non-polar contaminants, a stronger solvent series can be used. Flush sequentially with:
-
Methanol (B129727) (20 column volumes)
-
Acetonitrile (B52724) (20 column volumes)
-
Isopropanol (20 column volumes)
-
Dichloromethane (20 column volumes) - Ensure system compatibility
-
Isopropanol (20 column volumes)
-
-
Equilibrate: Re-equilibrate the column with the initial mobile phase conditions until the baseline is stable (at least 30-60 minutes).
-
Test Performance: Inject a standard to check if peak shape and retention time have been restored.
Protocol 2: Sample Preparation for this compound Analysis
Proper sample preparation is crucial to avoid issues like solvent mismatch and column contamination.[10]
Objective: To prepare a sample for injection that is compatible with the reversed-phase HPLC method.
Procedure:
-
Extraction: Extract this compound from the sample matrix. A common method involves extraction with an aqueous solution containing formic acid (e.g., 2% formic acid in water).[11][12]
-
Cleanup (if necessary): For complex matrices like tobacco or food products, a cleanup step such as Solid Phase Extraction (SPE) or Supported Liquid-Liquid Extraction (SLLE) may be required to remove interfering substances.[11][12]
-
Solvent Exchange: After extraction and cleanup, the sample is often evaporated to dryness under a stream of nitrogen.[12]
-
Reconstitution: This is the most critical step for peak shape. Reconstitute the dried extract in a solvent that is weaker than or identical to the initial mobile phase . For a typical reversed-phase gradient starting at 95% water / 5% acetonitrile, the sample should be reconstituted in this same mixture or in 100% water.[12] Avoid reconstituting in strong solvents like 100% methanol or acetonitrile if the initial mobile phase is highly aqueous.
-
Filtration: Filter the final sample solution through a 0.2 µm or 0.45 µm syringe filter to remove any particulates before injection.
Troubleshooting Workflows
The following diagrams illustrate logical workflows for diagnosing and solving common peak shape problems.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. benchchem.com [benchchem.com]
- 4. chromtech.com [chromtech.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. uhplcs.com [uhplcs.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. coresta.org [coresta.org]
Technical Support Center: Minimizing N-Nitrososarcosine (NSAR) Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of N-Nitrososarcosine (NSAR) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NSAR) and why is it a concern?
A1: this compound (NSAR) is a chemical compound belonging to the N-nitrosamine class. N-nitrosamines are classified as probable human carcinogens, making their presence in pharmaceuticals and other consumer products a significant safety concern.[1][2][3] Regulatory agencies worldwide have set strict limits on the acceptable daily intake of these impurities.[3] Therefore, it is crucial to control and minimize the formation of NSAR during manufacturing and analytical procedures.
Q2: How does NSAR form during sample preparation?
A2: NSAR is typically formed from the reaction of a nitrosating agent with sarcosine (B1681465) (N-methylglycine) or its derivatives. The most common nitrosating agents are nitrites (NO₂⁻) under acidic conditions, which form nitrous acid (HNO₂).[4][5] Sources of nitrites can include excipients used in drug formulations, contaminated reagents, and even water.[6] The reaction is influenced by several factors, including pH, temperature, and the presence of catalysts or inhibitors.
Q3: What are the key factors that influence the rate of NSAR formation?
A3: The primary factors influencing NSAR formation are:
-
pH: Formation is significantly accelerated under acidic conditions (typically pH 3-5), where nitrous acid, a potent nitrosating agent, is readily formed.[7] The risk of formation is lower at neutral or basic pH.[7]
-
Temperature: Higher temperatures can increase the rate of the nitrosation reaction.[8]
-
Presence of Precursors: The concentration of both sarcosine (or other secondary amines) and nitrosating agents directly impacts the amount of NSAR formed.
-
Presence of Inhibitors or Catalysts: Certain compounds can either inhibit or catalyze the formation of nitrosamines.
Q4: What are common analytical methods for detecting NSAR?
A4: Highly sensitive and selective methods are required for the detection of trace levels of NSAR. The most common and robust analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[9][10] In the past, Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) was used, but it often required complex sample cleanup and derivatization steps.[9][10]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during sample preparation, leading to the artificial formation of NSAR.
Issue 1: High levels of NSAR are detected in my samples, and I suspect it's forming during preparation.
| Possible Cause | Recommended Solution |
| Acidic Sample Preparation Conditions: The use of acidic solvents or buffers (e.g., formic acid, trifluoroacetic acid) can create a favorable environment for nitrosation. | - Adjust the pH of your sample preparation solutions to be neutral or slightly basic (pH > 7), if compatible with your analyte's stability and analytical method.[7]- If acidic conditions are unavoidable for extraction or chromatography, minimize the time the sample is exposed to these conditions and keep the temperature low. |
| Nitrite (B80452) Contamination: Reagents, excipients, or glassware may be contaminated with nitrites. | - Use high-purity solvents and reagents.[11]- Test excipients for nitrite content before use.[6]- Thoroughly clean all glassware. |
| Elevated Temperature: Using heat during extraction or evaporation steps can accelerate NSAR formation. | - Perform extraction and evaporation steps at reduced temperatures.[8] If possible, use methods like solid-phase extraction (SPE) to concentrate the sample at room temperature.[12] |
| Light Exposure: N-nitrosamines can be sensitive to light, which may cause degradation but can also be a factor in complex reaction pathways. NSAR is known to be light-sensitive, especially to UV light.[13] | - Protect samples from light by using amber vials or covering glassware with aluminum foil.[14] |
Issue 2: My results for NSAR concentration are inconsistent or not reproducible.
| Possible Cause | Recommended Solution |
| Incomplete Inhibition of NSAR Formation: The inhibitor being used may not be effective enough or used at a sufficient concentration. | - Add a nitrosamine (B1359907) inhibitor (scavenger) to your sample diluent. Ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E) are commonly used and effective.[8][11]- Ensure the inhibitor is added at an effective concentration (e.g., 0.1 - 1% w/v). |
| Matrix Effects in LC-MS/MS Analysis: Components of the sample matrix can interfere with the ionization of NSAR, leading to signal suppression or enhancement.[15] | - Implement a more thorough sample clean-up procedure, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.[12]- Use a stable isotope-labeled internal standard for NSAR (e.g., NSAR-D3) to compensate for matrix effects and variations in instrument response.[12] |
Quantitative Data on NSAR Minimization Strategies
The following tables summarize quantitative data on the effectiveness of various strategies to minimize NSAR formation and on its stability under different conditions.
Table 1: Effect of pH on the Stability of this compound
| pH | Half-life at 100°C (days) |
| 2.2 | 0.3 |
| 4.0 | 1.7 |
| 5.5 | 18 |
| 7.0 | 25 |
| 8.5 | 67 |
| 11.0 | 120 |
| 12.2 | 120 |
| Data sourced from Fan TY, Tannenbaum SR; J FOOD SCI 37 (2): 274 (1972) as cited in PubChem.[13] |
Table 2: Efficacy of Nitrosamine Inhibitors (Scavengers)
| Inhibitor | Concentration | Efficacy | Reference |
| Ascorbic Acid | 1% | ~75% reduction in nitrosamine formation in a model formulation. | [16] |
| Ascorbic Acid | 1% | Up to 87% reduction in nitrite levels in a placebo model. | [16] |
| Ascorbic Acid | 1 wt.% | >80% inhibition | [6] |
| Sodium Ascorbate | 1 wt.% | >80% inhibition | [6] |
| α-Tocopherol | 1 wt.% | >80% inhibition | [6] |
| Caffeic Acid | 1 wt.% | >80% inhibition | [6] |
| Ferulic Acid | 1 wt.% | >80% inhibition | [6] |
Experimental Protocols
Protocol 1: Sample Preparation of a Solid Dosage Form with Minimized NSAR Formation
This protocol provides a general method for the extraction of an active pharmaceutical ingredient (API) from a solid dosage form while minimizing the risk of artificial NSAR formation.
Materials:
-
Solid dosage form (e.g., tablets, capsules)
-
High-purity water
-
High-purity organic solvent (e.g., methanol, acetonitrile)
-
Ascorbic acid
-
Ammonium (B1175870) hydroxide (B78521) or other suitable base for pH adjustment
-
0.2 µm syringe filters
-
Amber autosampler vials
Procedure:
-
Preparation of Extraction Diluent: Prepare a solution of 50:50 (v/v) water and organic solvent. Add ascorbic acid to a final concentration of 0.5% (w/v) and dissolve completely. Adjust the pH of the solution to 7.0-7.5 using a suitable base (e.g., ammonium hydroxide).
-
Sample Weighing: Accurately weigh a portion of the powdered tablets or capsule contents equivalent to a single dose into a volumetric flask.
-
Extraction: Add a portion of the extraction diluent to the volumetric flask, ensuring the sample is fully wetted.
-
Dissolution: Sonicate the flask for 15 minutes, or until the sample is fully dispersed. Avoid excessive heating during sonication.
-
Dilution: Dilute the sample to the final volume with the extraction diluent and mix thoroughly.
-
Filtration: Filter the sample extract through a 0.2 µm syringe filter into an amber autosampler vial.
-
Analysis: Analyze the sample by LC-MS/MS as soon as possible. If storage is necessary, keep the samples at 2-8°C and protected from light.
Visualizations
References
- 1. pharmtech.com [pharmtech.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. onyxipca.com [onyxipca.com]
- 4. fda.gov [fda.gov]
- 5. The Medicine Maker | Using the Right Excipients to Mitigate Nitrosamine Formation [themedicinemaker.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of this compound in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. coresta.org [coresta.org]
- 13. This compound | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. cambrex.com [cambrex.com]
- 15. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Two – Analytical Challenges [theanalyticalscientist.com]
- 16. dsm.com [dsm.com]
Calibration strategies for accurate N-Nitrososarcosine quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibration strategies and troubleshooting for the accurate quantification of N-Nitrososarcosine (NSAR).
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for this compound (NSAR) quantification?
A1: The most recommended technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This method offers high selectivity, sensitivity, and robustness, and it is simpler than older methods like Gas Chromatography-Thermal Energy Analyzer (GC-TEA) because it doesn't require derivatization.[1][2][3]
Q2: Why is the use of an internal standard crucial for accurate NSAR quantification?
A2: An internal standard (IS) is essential to compensate for variations in sample preparation, injection volume, and potential matrix effects that can suppress or enhance the instrument's response. For NSAR analysis, a stable isotope-labeled (SIL) internal standard, such as N-Nitroso-[13C2, 15N]sarcosine, is the gold standard.[1][2] The SIL-IS behaves almost identically to the analyte during extraction and ionization, providing the most accurate correction for any losses or matrix-induced variations.[1][2]
Q3: What are the acceptable intake (AI) limits for nitrosamine (B1359907) impurities?
A3: Regulatory bodies like the U.S. FDA have established stringent acceptable intake (AI) limits for nitrosamine impurities. While a specific AI for NSAR in all products is not uniformly defined, the FDA provides guidance for numerous nitrosamines and recommends a limit of 26.5 ng/day when a substance-specific limit is not available.[4] Manufacturers are required to conduct risk assessments for nitrosamines in their products and ensure levels remain below these recommended limits.[4][5][6]
Q4: What are the E/Z isomers of NSAR, and how do they affect quantification?
A4: this compound exists as two stereoisomers, E and Z, due to restricted rotation around the N-N bond. These isomers can exhibit different responses in the mass spectrometer, with one study noting a twofold difference in signal intensity.[3] Furthermore, the ratio of these isomers can be unstable in freshly prepared standard solutions.[3] For accurate quantification, it is crucial to either chromatographically separate and sum the isomers or allow the standard solutions to equilibrate to a stable isomer ratio.[3]
Q5: What are common sources of NSAR contamination in pharmaceutical products?
A5: Nitrosamine impurities like NSAR can form from various sources during the manufacturing process of active pharmaceutical ingredients (APIs) and drug products. Potential sources include the synthesis pathway, raw materials, solvents, excipients, and degradation during storage.[7] A thorough risk assessment is necessary to identify and mitigate these potential sources of contamination.[5][7]
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of NSAR using LC-MS/MS.
Issue 1: Poor Sensitivity or Inability to Reach Required Limit of Quantification (LOQ)
| Potential Cause | Troubleshooting Step |
| Suboptimal MS/MS Parameters | Optimize compound-dependent parameters like collision energy (CE) and declustering potential (DP) for both NSAR and its internal standard.[8] Use multiple reaction monitoring (MRM) for maximum sensitivity and selectivity.[9] |
| Inefficient Ionization | For low-mass nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) may offer better sensitivity than Electrospray Ionization (ESI).[9] Test both ionization sources if available. For ESI, NSAR is sensitively detected in negative mode as the deprotonated carboxylate anion [M-H]⁻.[3] |
| Matrix Suppression | The sample matrix can suppress the ionization of the target analyte.[10] Improve sample cleanup using techniques like Solid Phase Extraction (SPE) or Supported Liquid-Liquid Extraction (SLLE).[1][11] Ensure chromatographic separation from co-eluting matrix components.[10] |
| Poor Chromatography | Use a column that provides good retention for polar compounds like NSAR. A biphenyl (B1667301) or pentafluorophenyl (PFP) stationary phase can offer better retention than traditional C18 columns.[8][12] Ensure the mobile phase composition is optimized. |
Issue 2: High Variability in Results and Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Complex sample matrices are a primary source of variability.[13] A stable isotope-labeled internal standard is the most effective way to correct for this.[14] Matrix-matched calibration curves may also be necessary. |
| Inconsistent Sample Preparation | Ensure the sample preparation protocol, especially extraction steps, is well-defined and consistently followed.[7] Homogenize samples thoroughly.[7] |
| Unstable E/Z Isomer Ratio | Allow standard and sample solutions to equilibrate for a consistent period before analysis to ensure a stable isomer ratio.[3] |
| Analyte Instability | Nitrosamines can be susceptible to degradation, particularly from light (photolysis).[10] Prepare samples in amber vials and minimize their exposure to light. |
Issue 3: Peak Tailing or Splitting in Chromatography
| Potential Cause | Troubleshooting Step |
| Separation of E/Z Isomers | Asymmetrical nitrosamines can separate into two peaks corresponding to the E/Z isomers.[3][10] This is often expected. Ensure the integration method sums the areas of both peaks for quantification. |
| Column Overload | Injecting a sample that is too concentrated can lead to peak distortion. Dilute the sample or reduce the injection volume. |
| Secondary Interactions with Column | Ensure the mobile phase pH is appropriate for the analyte. For NSAR (an acid), a low pH mobile phase (e.g., with 0.1% formic acid) is common.[15] |
| Column Degradation | If peak shape deteriorates over time, the column may be degrading or contaminated. Flush the column or replace it if necessary. |
Experimental Protocols
Representative LC-MS/MS Protocol for NSAR Quantification
This protocol is a generalized example. Specific parameters must be optimized and validated for each unique matrix and instrument.
1. Objective: To accurately quantify this compound in a given sample matrix using an isotope dilution LC-MS/MS method.
2. Materials and Reagents:
-
This compound (NSAR) analytical standard
-
N-Nitroso-[13C2, 15N]sarcosine (or other suitable isotopic analog) as an internal standard (IS)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Sample Matrix (e.g., drug product, API)
-
Solid Phase Extraction (SPE) cartridges, if required for cleanup
3. Standard Preparation:
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of NSAR and the IS in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the NSAR stock solution with a 50:50 methanol/water mixture. Spike each calibration standard with a constant concentration of the IS. A typical concentration range might be 0.1 to 100 ng/mL.[12][16]
4. Sample Preparation:
-
Accurately weigh a known amount of the sample matrix.
-
Add a defined volume of extraction solvent (e.g., methanol/water) and a known amount of the IS solution.
-
Vortex or sonicate to ensure complete dissolution/extraction of the analyte.
-
Centrifuge the sample to pellet any insoluble material.[17]
-
(Optional but Recommended) Perform sample cleanup: Pass the supernatant through an appropriate SPE cartridge to remove matrix components that could interfere with the analysis.
-
Transfer the final extract to an HPLC vial for analysis.
5. LC-MS/MS Parameters:
| Parameter | Example Condition |
| LC System | UPLC/UHPLC System |
| Column | Biphenyl or PFP, e.g., 100 x 2.1 mm, 1.9 µm |
| Mobile Phase A | Water + 0.1% Formic Acid[15] |
| Mobile Phase B | Methanol + 0.1% Formic Acid[15] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | ESI (Negative Mode) or APCI (Positive Mode) |
| MRM Transitions | Monitor at least two transitions for NSAR for confirmation and one for the IS. (e.g., NSAR: Q1/Q3, IS: Q1/Q3). These must be empirically determined. |
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (NSAR/IS) against the concentration of the calibration standards.[17]
-
Apply a linear regression to the calibration curve. The R² value should be ≥ 0.99.[1][3]
-
Determine the concentration of NSAR in the sample by interpolating its peak area ratio from the calibration curve.[17]
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS methods used in nitrosamine analysis.
| Parameter | This compound (NSAR) | General Nitrosamines | Reference |
| Linearity (R²) | ≥ 0.999 | > 0.99 | [1][2][18] |
| Concentration Range | 3 - 2000 ng/mL | 0.1 - 100 ng/mL | [1][2][12] |
| Limit of Detection (LOD) | 27.3 ng/g (in tobacco) | 0.4 - 12 ng/L (in water) | [1][2][15] |
| Limit of Quantification (LOQ) | 91.0 ng/g (in tobacco) | 0.1 - 0.5 ng/mL | [1][2][12][19] |
| Recovery | - | 89.5% - 112.0% | [12] |
| Precision (%RSD) | 7.94% | < 5% | [1][2][12] |
Visualizations
Caption: Figure 1. General Analytical Workflow for NSAR Quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 5. FDA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 6. fda.gov [fda.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 9. waters.com [waters.com]
- 10. theanalyticalscientist.com [theanalyticalscientist.com]
- 11. researchgate.net [researchgate.net]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. pmda.go.jp [pmda.go.jp]
- 14. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 15. lcms.cz [lcms.cz]
- 16. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Analysis of N-Nitrososarcosine by ESI-MS
Welcome to the technical support center for the analysis of N-Nitrososarcosine (NSAR) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a specific type of matrix effect where components in the sample, other than this compound, interfere with the ionization process in the ESI source. This leads to a decreased signal intensity for the analyte, which can result in poor sensitivity, inaccurate quantification, and poor reproducibility.[1][2] this compound, being a polar compound, can be particularly susceptible to ion suppression from various matrix components.
Q2: What are the common causes of ion suppression in ESI-MS?
A2: Ion suppression in ESI-MS is primarily caused by co-eluting compounds from the sample matrix that compete with the analyte for ionization.[1][3] Common culprits include:
-
High concentrations of salts: Non-volatile buffers (e.g., phosphate (B84403) buffers) and salts (e.g., sodium, potassium) can reduce the volatility of ESI droplets and suppress the analyte signal.[2][4]
-
Ion-pairing agents: Reagents like trifluoroacetic acid (TFA) are known to be strong suppressors of the MS signal in positive ion mode.[2][5][6]
-
Endogenous matrix components: In biological samples, high concentrations of lipids, proteins, and metabolites can cause significant ion suppression.[3]
-
Excipients in drug formulations: Components like mannitol (B672) and lactose (B1674315) in drug products can lead to strong matrix effects.[7]
-
Column bleed: Hydrolysis products from the HPLC column stationary phase can co-elute with the analyte and cause ion suppression or enhancement.[8]
Q3: How can I identify if ion suppression is affecting my this compound analysis?
A3: Several indicators can suggest the presence of ion suppression:
-
Poor reproducibility: Inconsistent peak areas for the same sample injected multiple times.[1]
-
Low signal intensity: A weaker than expected signal for your this compound standards.
-
Inaccurate quantification: Recovery values significantly below or above 100% in spiked samples.[1]
-
Non-linear calibration curves: When using standards prepared in a neat solvent.[1]
-
Post-column infusion analysis: A dip in the signal of a continuously infused analyte standard at the retention time of the matrix components indicates suppression.
Q4: What is the significance of this compound stereoisomers in ESI-MS analysis?
A4: this compound exists as two stereoisomers, E- and Z-NSAR. It is crucial to be aware that the mass spectrometric responses of these isomers can differ significantly, by a factor of approximately two.[9][10] Furthermore, the ratio of these isomers can be unstable in freshly prepared standard solutions.[9][10] This can lead to biased quantification if not properly addressed. It is recommended to allow standard solutions to equilibrate to a stable isomer ratio before analysis.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Complete Signal Loss for this compound
This is a classic symptom of significant ion suppression. Follow these steps to diagnose and resolve the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound signal.
Detailed Steps:
-
Quantify the Matrix Effect: Before making changes, it's essential to confirm and quantify the extent of ion suppression. The post-extraction spike method is a reliable way to do this.
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before they enter the MS.[11]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and reducing matrix effects.[7] For a polar compound like this compound, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent may be beneficial.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in separating the analyte from interfering substances.
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing matrix components and can lead to significant ion suppression.[12]
-
-
Improve Chromatographic Separation: If sample preparation is not sufficient, optimizing the HPLC/UHPLC separation can help resolve this compound from co-eluting matrix components.
-
Modify the Gradient: Adjust the gradient slope or duration to improve the separation between the analyte and interfering peaks.
-
Change the Stationary Phase: Consider a different column chemistry. For polar nitrosamines, an enhanced pentafluorophenyl column has been shown to be effective.[7]
-
Reduce Flow Rate: Lowering the flow rate, especially to nano-flow rates, can reduce ion suppression by generating smaller, more highly charged droplets.[4][13]
-
-
Adjust Mobile Phase Composition:
-
Use Volatile Additives: Replace non-volatile buffers with volatile ones like ammonium (B1175870) formate (B1220265) or ammonium acetate.
-
Optimize Additive Concentration: While formic acid is commonly used to improve ionization, its concentration should be optimized (typically 0.1%) as excessive amounts can sometimes contribute to suppression.[14] Avoid TFA if possible.[2][5][6]
-
-
Utilize an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects.[1] The SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate ratiometric quantification.[1]
Issue 2: Poor Reproducibility and Inaccurate Quantification
This issue often points to variable matrix effects between samples or a lack of compensation for the suppression that is occurring.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility.
Detailed Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned previously, a SIL-IS is the gold standard for correcting variability due to matrix effects.[1]
-
Use Matrix-Matched Calibration: If a SIL-IS is not available, preparing your calibration standards in the same matrix as your samples can help to compensate for consistent ion suppression. This involves obtaining a blank matrix (a sample known to be free of this compound) and using it to prepare your calibration curve.
-
Standardize Sample Preparation: Inconsistent sample preparation can lead to variable matrix effects.
-
Automate the process: If possible, use automated sample preparation systems to ensure consistency.[1]
-
Strictly control volumes and timings: Ensure that all steps of the manual sample preparation are performed with high precision.
-
-
Dilute the Sample: A simple yet effective strategy is to dilute the sample extract.[4] This reduces the concentration of all components, including the interfering matrix, which can lessen the degree of ion suppression. However, ensure that the final concentration of this compound remains above the limit of quantification.
Experimental Protocols
Protocol 1: Quantifying Matrix Effects using the Post-Extraction Spike Method
Objective: To determine the percentage of ion suppression or enhancement for this compound in a given matrix.
Materials:
-
Blank matrix extract (processed sample known to be free of this compound)
-
This compound standard solution of known concentration
-
Mobile phase or reconstitution solvent
Procedure:
-
Prepare Sample Set A (Post-Spike Sample):
-
Take a known volume of the blank matrix extract.
-
Spike it with a known amount of the this compound standard solution to achieve a final concentration that is within the linear range of your assay.
-
-
Prepare Sample Set B (Neat Standard):
-
Prepare a standard solution of this compound in the mobile phase or reconstitution solvent at the exact same final concentration as Sample Set A.
-
-
LC-MS/MS Analysis:
-
Inject both Sample Set A and Sample Set B into the LC-MS/MS system using the same analytical method.
-
Acquire the peak area for this compound for both samples. It is recommended to perform at least three replicate injections for each sample.
-
-
Calculate the Matrix Effect:
-
Calculate the average peak area for both sets of samples.
-
Use the following formula to calculate the matrix effect percentage:
-
Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100
-
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from an Aqueous Matrix
Objective: To clean up an aqueous sample and reduce matrix interference prior to LC-MS/MS analysis. (This is a general protocol and may need optimization for specific matrices).
Materials:
-
Mixed-mode or polymeric SPE cartridge
-
Methanol (B129727) (for conditioning)
-
Water (for equilibration)
-
Elution solvent (e.g., 5% ammonia (B1221849) in methanol - to be optimized)
-
Sample (pH adjusted if necessary)
Procedure:
-
Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge.
-
Equilibration: Pass 1-2 cartridge volumes of water through the cartridge. Do not let the sorbent bed go dry.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Pass a wash solvent (e.g., water or a weak organic solvent) through the cartridge to remove unretained matrix components.
-
Elution: Elute the this compound with an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase to the desired volume for injection.
Data Summary
Table 1: Effect of Sample Preparation on this compound Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) (Ion Suppression) | Reference |
| Protein Precipitation (Acetonitrile) | Often < 60% | Can be > 70% suppression | [4] |
| Liquid-Liquid Extraction (LLE) | Variable, lower for polar analytes | Reduced suppression compared to PPT | [12] |
| Solid-Phase Extraction (SPE) | Generally > 80% | Minimal suppression (< 20%) | [7] |
Table 2: Common Mobile Phase Additives and their Impact on ESI-MS Signal
| Additive | Typical Concentration | Effect on this compound Signal (Positive Mode) | Notes |
| Formic Acid | 0.1% | Generally enhances signal by promoting protonation.[14] | Most common and recommended additive for nitrosamine (B1359907) analysis.[14] |
| Acetic Acid | 0.1% | Can be used, but formic acid is generally preferred for its higher purity and acidity.[14] | May require higher concentrations to achieve the same pH as formic acid. |
| Ammonium Formate | 5-10 mM | Can act as a buffer and improve peak shape. Effect on ionization can be compound-dependent.[14] | May lead to adduct formation in some cases. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Strongly suppresses signal in positive ion mode due to ion-pairing.[2][5][6] | Should be avoided if possible for MS detection. |
References
- 1. benchchem.com [benchchem.com]
- 2. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stereospecific Response of E/Z-isomers of this compound in LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Selection of internal standards for N-Nitrososarcosine analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and use of internal standards for the quantitative analysis of N-Nitrososarcosine (NSAR).
Frequently Asked Questions (FAQs)
Q1: What is the most crucial factor in selecting an internal standard for this compound (NSAR) analysis?
A1: The most critical factor is the structural similarity between the internal standard and the analyte. An ideal internal standard should have physicochemical properties as close as possible to NSAR to ensure it behaves similarly during sample preparation (extraction, cleanup) and analysis (chromatography and ionization). This is why isotopically labeled versions of NSAR are the preferred choice.[1][2]
Q2: Which isotopically labeled internal standard is recommended for NSAR analysis?
A2: this compound-d3 (NSAR-d3) is the most commonly used and commercially available internal standard for the quantification of NSAR.[3][4][5] It is suitable for use with both Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods.[3][5]
Q3: Are there other isotopically labeled options besides deuterium (B1214612) labeling?
A3: Yes, other stable isotopes like ¹⁵N and ¹³C can be used to create internal standards. In theory, ¹⁵N or ¹³C labeled standards can be chromatographically more optimal than deuterated standards, as deuterium labeling can sometimes cause a slight shift in retention time.[2] However, ¹⁵N-labeled standards might only have a one mass unit difference, which could be problematic in some cases.[2] Currently, NSAR-d3 is the most accessible option.
Q4: Can I use a non-isotopically labeled compound as an internal standard?
A4: While it is possible, it is not recommended for high-precision quantitative analysis of NSAR. A non-isotopically labeled internal standard, even if structurally similar, will have different physicochemical properties, leading to variations in extraction efficiency and chromatographic behavior. This can compromise the accuracy and precision of the results. Isotopically labeled standards co-elute with the analyte and experience similar matrix effects, providing more reliable quantification.[1]
Q5: What are the potential issues with using deuterated internal standards like NSAR-d3?
A5: A potential issue with deuterated standards is the possibility of hydrogen-deuterium exchange, especially if the deuterium atoms are attached to heteroatoms.[2] However, in NSAR-d3, the deuterium atoms are on the methyl group attached to a carbon atom, which minimizes the risk of exchange under typical analytical conditions.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor recovery of both NSAR and internal standard | Inefficient sample extraction or cleanup. | Optimize the extraction solvent and pH. For complex matrices, consider using Solid-Phase Extraction (SPE) or Supported Liquid-Liquid Extraction (SLLE) for cleaner extracts.[4][6] |
| High variability in results | Inconsistent addition of the internal standard. Matrix effects. | Ensure precise and consistent spiking of the internal standard into all samples and calibration standards at the beginning of the sample preparation process. To mitigate matrix effects, dilute the sample extract, optimize chromatographic separation to avoid co-elution with interfering compounds, or use a more rigorous cleanup method. |
| Internal standard peak area is too low or absent | Degradation of the internal standard. Incorrect spiking concentration. Instrument sensitivity issues. | Verify the stability of the internal standard in the sample matrix and processing conditions. Confirm the concentration of the spiking solution. Check the mass spectrometer settings, including the precursor and product ion transitions for the internal standard. |
| Shift in retention time of the internal standard relative to the analyte | This can sometimes be observed with deuterated standards. | This is generally a minor issue with NSAR-d3. However, ensure that the integration parameters in your chromatography data system are set to correctly identify and integrate both the analyte and internal standard peaks. If the shift is significant, re-evaluation of the chromatographic conditions may be necessary. |
| Interference peak at the same mass transition as the internal standard | Contamination from the sample matrix or lab environment. | Analyze a blank sample (matrix without analyte or internal standard) to check for interferences. If an interference is present, improve the sample cleanup procedure or modify the chromatographic method to separate the interference from the internal standard. |
Comparison of Internal Standards for NSAR Analysis
For the analysis of this compound, the use of an isotopically labeled internal standard is strongly recommended. This compound-d3 is the most practical and widely documented choice.
| Internal Standard | Isotopic Label | Mass Difference (vs. NSAR) | Commercially Available | Key Considerations |
| This compound-d3 (NSAR-d3) | ³H (Deuterium) | +3 Da | Yes | The industry standard for NSAR analysis. Minimal risk of H/D exchange. May exhibit a slight retention time shift compared to the unlabeled analyte, which is usually manageable. |
| This compound-¹⁵N₂ | ¹⁵N | +2 Da | Not readily available | Theoretically offers better chromatographic co-elution than deuterated standards. Synthesis can be more complex. |
| This compound-¹³C₃ | ¹³C | +3 Da | Not readily available | Similar to ¹⁵N, it is expected to have excellent co-elution. The higher mass difference is beneficial for avoiding isotopic crosstalk. |
Note: While ¹⁵N and ¹³C labeled standards are theoretically advantageous, their lack of commercial availability makes NSAR-d3 the de facto choice for routine analysis.
Experimental Protocols
Detailed Methodology for NSAR Analysis using LC-MS/MS with NSAR-d3 Internal Standard
This protocol is a general guideline and may require optimization for specific sample matrices.
1. Reagents and Materials
-
This compound (NSAR) analytical standard
-
This compound-d3 (NSAR-d3) internal standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Sample matrix (e.g., drug product, biological fluid)
2. Standard and Sample Preparation
-
Internal Standard Spiking Solution: Prepare a stock solution of NSAR-d3 in methanol (e.g., 1 µg/mL). Further dilute to a working concentration (e.g., 100 ng/mL) with the initial extraction solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of NSAR into a blank matrix extract. Add the internal standard to each calibration level at a constant concentration. A typical calibration range is 3–2000 ng/mL.[3]
-
Sample Preparation:
-
Weigh or pipette a known amount of the sample.
-
Spike the sample with a known volume of the NSAR-d3 internal standard working solution.
-
Add the extraction solvent (e.g., 2% formic acid in water).[4]
-
Vortex or sonicate to ensure thorough mixing and extraction.
-
Centrifuge to pellet any solid material.
-
Perform a cleanup step if necessary (e.g., Supported Liquid-Liquid Extraction or Solid-Phase Extraction). For SLLE, the supernatant can be loaded onto the cartridge and eluted with a suitable solvent like ethyl formate (B1220265).[4]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[4]
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[4]
-
3. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, is often preferred as NSAR is highly polar and shows poor retention on traditional C18 columns.[4]
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic phases containing a modifier like formic acid or ammonium (B1175870) formate is common. For example, a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
NSAR: Monitor at least two transitions (e.g., precursor ion m/z 117.0 → product ions).
-
NSAR-d3: Monitor the corresponding transition (e.g., precursor ion m/z 120.0 → product ions).
-
-
Optimize collision energies and other MS parameters for maximum signal intensity.
-
4. Data Analysis
-
Integrate the peak areas for both NSAR and NSAR-d3.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of NSAR in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for the selection of an internal standard for this compound analysis.
Caption: General experimental workflow for the quantification of NSAR using an internal standard.
References
- 1. veeprho.com [veeprho.com]
- 2. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Determination of this compound in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. coresta.org [coresta.org]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: N-Nitrososarcosine (NSAR) Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and extraction of N-Nitrososarcosine (NSAR).
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound (NSAR) in aqueous solutions?
A1: this compound is known to be unstable in aqueous solutions, particularly in its free acid form, where a concentration decrease of over 10% has been observed within 24 hours.[1] Its stability is significantly influenced by pH, temperature, and light exposure. NSAR is particularly sensitive to light, especially ultraviolet light.[1]
Q2: How does pH affect the stability of NSAR?
A2: NSAR is generally less stable in acidic solutions and demonstrates increased stability in neutral to alkaline conditions. While specific kinetic data at ambient temperature is limited, high-temperature studies indicate a clear trend. At 100°C, the half-life of NSAR is substantially shorter at acidic pH compared to neutral or alkaline pH.[1] It is also known that protolytic denitrosation can occur in acidic conditions.[2]
Q3: What are the common methods for extracting NSAR from various matrices?
A3: The most common methods for NSAR extraction include:
-
Liquid-Liquid Extraction (LLE): This method involves partitioning NSAR between an aqueous sample and an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain NSAR from a liquid sample, which is then eluted with a suitable solvent. This technique is effective for sample clean-up and concentration.[3]
-
Supported Liquid-Liquid Extraction (SL-L): This is a variation of LLE where the aqueous sample is coated onto a solid support, and the extraction is performed by passing an organic solvent through the support.
The choice of method often depends on the sample matrix, desired level of cleanliness, and the subsequent analytical technique.
Q4: Which analytical techniques are most suitable for the determination of NSAR?
A4: Due to its carcinogenic potential, sensitive analytical methods are required for the detection of NSAR. The most commonly employed techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with highly specific detectors such as a Thermal Energy Analyzer (TEA) or Mass Spectrometry (MS).[1][4] LC-MS/MS is a particularly robust method for the selective and sensitive quantification of NSAR.[5]
Troubleshooting Guides
Low Recovery of NSAR During Extraction
Problem: You are experiencing low and inconsistent recovery of NSAR after sample extraction.
Possible Causes and Solutions:
-
Inappropriate pH of the sample: The extraction efficiency of NSAR is pH-dependent. Ensure the pH of your sample is optimized for the chosen extraction method. For LLE with organic solvents, adjusting the pH to be acidic can improve the extraction of the protonated form of NSAR.
-
Analyte Degradation: NSAR can degrade during sample preparation, especially if exposed to light or stored for extended periods in an aqueous solution.[1]
-
Solution: Protect samples from light by using amber vials or covering glassware with aluminum foil. Process samples as quickly as possible and store them at low temperatures (-20°C is recommended) if immediate analysis is not possible.
-
-
Inefficient Extraction: The chosen solvent or SPE cartridge may not be optimal for your sample matrix.
-
Solution for LLE: Test different organic solvents (e.g., dichloromethane, ethyl acetate) and optimize the extraction volume and number of extractions.
-
Solution for SPE: Ensure the SPE cartridge is appropriate for the polarity of NSAR. A common choice is an anion-exchange polymeric sorbent.[6] Optimize the loading, washing, and elution steps. Incomplete drying of the cartridge before elution can also lead to poor recovery.
-
-
Matrix Effects: Co-extracted matrix components can interfere with the analysis, particularly in LC-MS, leading to ion suppression or enhancement.[7]
-
Solution: Incorporate a more rigorous clean-up step in your sample preparation. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and losses during sample preparation.
-
Matrix Interference in GC or LC-MS Analysis
Problem: You are observing significant matrix interference, leading to poor peak shape, inaccurate quantification, and high background noise.
Possible Causes and Solutions:
-
Insufficient Sample Clean-up: Complex matrices such as food and biological fluids can introduce a large number of interfering compounds.[3][7]
-
Solution: Improve the selectivity of your extraction method. For SPE, this may involve using a more specific sorbent or adding extra wash steps. For LLE, a back-extraction step might be beneficial.
-
-
Ion Suppression/Enhancement (LC-MS): Co-eluting matrix components can affect the ionization of NSAR in the mass spectrometer source.
-
Solution:
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate NSAR from the interfering compounds.
-
Use a SIL-IS: A stable isotope-labeled internal standard that co-elutes with the analyte will experience the same matrix effects, allowing for accurate correction.
-
Dilute the Sample: If the concentration of NSAR is high enough, diluting the final extract can reduce the concentration of interfering matrix components.
-
-
-
Contamination in GC System: For GC analysis, active sites in the inlet liner or column can cause peak tailing and analyte degradation.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the liner and trim the column as part of routine maintenance.
-
Data Presentation
Table 1: Half-life of this compound at 100°C in Phosphate Buffers
| pH | Half-life (days) |
| 2.2 | 0.3 |
| 4.0 | 1.7 |
| 5.5 | 18 |
| 7.0 | 25 |
| 8.5 | 67 |
| 11.0 | 120 |
| 12.2 | 120 |
Data from FAN TY, TANNENBAUM SR; J FOOD SCI 37 (2): 274 (1972).[1]
Experimental Protocols
Protocol 1: Supported Liquid-Liquid Extraction (SL-L) of NSAR from a Solid Matrix (e.g., Tobacco)
This protocol is adapted from a method for the determination of NSAR in tobacco.
1. Sample Preparation: a. Homogenize the solid sample to a fine powder. b. Weigh 2g of the homogenized sample into a centrifuge tube.
2. Extraction: a. Spike the sample with an appropriate amount of this compound-d3 (NSAR-d3) internal standard. b. Add 25 mL of 2% aqueous formic acid to the tube. c. Agitate the sample for 45 minutes using a shaker. d. Centrifuge the sample to pellet the solid material.
3. SL-L Cartridge Loading and Elution: a. Load 10 mL of the supernatant onto a solid-supported liquid extraction cartridge. b. Elute the cartridge with two 20 mL portions of ethyl formate.
4. Concentration: a. Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 50°C.
5. Reconstitution: a. Reconstitute the dried extract in 1 mL of the mobile phase used for LC-MS/MS analysis. b. Vortex the sample and transfer it to an autosampler vial for analysis.
Visualizations
References
- 1. This compound | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. filab.fr [filab.fr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sciex.com [sciex.com]
Quality control measures for N-Nitrososarcosine testing laboratories
Welcome to the technical support center for N-Nitrososarcosine (NSAR) testing laboratories. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for this compound (NSAR) testing in pharmaceuticals?
A1: The most common and regulatory-accepted analytical techniques for the trace-level quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with a Thermal Energy Analyzer (GC-TEA).[1][2] LC-MS/MS is highly versatile and suitable for a broad range of nitrosamines, including those that are less volatile or thermally unstable.[2] GC-TEA is a highly selective and sensitive detector specifically for nitroso compounds.[3]
Q2: Why is this compound considered a critical quality attribute to monitor in pharmaceutical products?
A2: this compound is a type of nitrosamine (B1359907), and many compounds in this class are classified as probable human carcinogens.[2][4] Regulatory agencies worldwide, including the FDA and EMA, have set stringent limits for nitrosamine impurities in drug products to ensure patient safety.[4][5] Therefore, rigorous testing and control of this compound levels are essential for regulatory compliance and to mitigate potential health risks.
Q3: What are the common sources of this compound contamination in pharmaceuticals?
A3: this compound can form during the drug manufacturing process if secondary amines (like sarcosine (B1681465) or its derivatives) and nitrosating agents (such as nitrites) are present under specific conditions (e.g., acidic pH).[2] These precursors can be found in raw materials, solvents, or degradation products of the active pharmaceutical ingredient (API) or excipients.[2]
Q4: What are the stability concerns for this compound during analysis?
A4: this compound is known to be sensitive to light, especially UV light, and can degrade.[4] It is also unstable in aqueous solutions, with its stability being pH-dependent.[4] Furthermore, it can partially decarboxylate at high temperatures to form N-nitrosodimethylamine (NDMA).[4] Therefore, it is crucial to use light-protected glassware, control temperature, and be mindful of solution stability during sample preparation and analysis.
Q5: What are E/Z stereoisomers of this compound, and why are they important in its analysis?
A5: Due to restricted rotation around the N-N bond, this compound exists as two stereoisomers: E (trans) and Z (cis). These isomers can separate chromatographically and, importantly, may exhibit different response factors in the mass spectrometer.[1] This can lead to inaccurate quantification if not properly addressed. It is essential to ensure that the analytical method can either separate and individually quantify both isomers or provide a combined, accurate measurement.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
LC-MS/MS Analysis
Q: I am observing high baseline noise in my LC-MS/MS chromatogram. What are the possible causes and solutions?
A: High baseline noise can significantly impact the limit of detection (LOD) and limit of quantification (LOQ).
-
Cause 1: Contaminated Mobile Phase: Impurities in solvents (even LC-MS grade) or additives can contribute to background noise.[6]
-
Solution: Use high-purity, LC-MS grade solvents and additives. Test different batches or brands of solvents to find the one with the lowest background for your target analytes. Always filter freshly prepared mobile phases.
-
-
Cause 2: System Contamination: Residual compounds from previous injections can leach from the system components.
-
Cause 3: Improper Mass Spectrometer Settings: Suboptimal ion source parameters can increase noise.
-
Solution: Optimize MS parameters such as cone gas flow rate and cone voltage. A higher cone gas flow can help reduce interfering ions.
-
Q: My this compound peak is showing significant tailing. How can I improve the peak shape?
A: Peak tailing can compromise peak integration and reduce resolution from nearby peaks.
-
Cause 1: Secondary Interactions with the Column: this compound has polar characteristics. Residual silanol (B1196071) groups on the surface of C18 columns can interact with the analyte, causing tailing.[7]
-
Solution: Operate the mobile phase at a lower pH to suppress the ionization of silanol groups.[7] Alternatively, use a highly deactivated column with end-capping or a column with a different stationary phase (e.g., a phenyl column) that may offer better peak shape for nitrosamines.
-
-
Cause 2: Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.
-
Solution: Dilute the sample and inject a smaller amount onto the column. Observe if the peak shape improves.
-
-
Cause 3: Column Bed Deformation or Contamination: A void at the head of the column or a blocked inlet frit can distort the sample flow path.[7][8]
-
Solution: First, try back-flushing the column (if the manufacturer's instructions permit). If the problem persists, replace the column. Using a guard column or an in-line filter can help protect the analytical column from particulates.[8]
-
Q: I am experiencing low recovery of this compound during sample preparation. What could be the reason?
A: Low recovery can lead to underestimation of the impurity level.
-
Cause 1: Inefficient Extraction: The chosen extraction solvent or procedure may not be effectively extracting this compound from the sample matrix.
-
Solution: Optimize the extraction procedure by trying different solvents or solvent mixtures. Techniques like solid-phase extraction (SPE) can be used to clean up the sample and concentrate the analyte, which may improve recovery.[9]
-
-
Cause 2: Analyte Degradation: As mentioned in the FAQs, this compound is sensitive to light and heat.[4]
-
Solution: Protect samples from light by using amber vials or covering glassware with aluminum foil. Avoid high temperatures during sample preparation steps like solvent evaporation.
-
-
Cause 3: Matrix Effects: Components of the drug product matrix can interfere with the ionization of this compound in the MS source (ion suppression), leading to a lower signal and apparent low recovery.[9]
-
Solution: Improve sample clean-up to remove interfering matrix components. Using a stable isotope-labeled internal standard for this compound can help compensate for matrix effects and improve quantitation accuracy.
-
GC-TEA Analysis
Q: I am not detecting this compound with my GC-TEA method, or the sensitivity is very low. What should I check?
A: While GC-TEA is very sensitive to nitrosamines, some factors can affect the analysis of specific compounds like this compound.
-
Cause 1: this compound is not volatile enough for GC: this compound is a non-volatile compound, which makes its analysis by GC challenging without derivatization.
-
Solution: A derivatization step is necessary to convert this compound into a more volatile derivative before GC analysis. A common approach for similar compounds is esterification.
-
-
Cause 2: Thermal Degradation: this compound can degrade at high temperatures in the GC inlet.[4]
-
Solution: Optimize the GC inlet temperature to ensure volatilization of the derivative without causing thermal decomposition. A lower inlet temperature might be necessary.
-
-
Cause 3: Inefficient Derivatization: The derivatization reaction may be incomplete, leading to low signal.
-
Solution: Optimize the derivatization reaction conditions, including the reagent concentration, temperature, and reaction time. Ensure that the sample is dry before adding the derivatization reagent, as water can interfere with the reaction.
-
Q: I am seeing extraneous peaks in my GC-TEA chromatogram. What is their origin?
A: The TEA is highly selective for nitroso compounds, so extraneous peaks are likely other nitrogen-containing compounds that can give a response or are artifacts.
-
Cause 1: Breakdown Products: Less stable nitrosamines in the sample can break down during analysis, creating other detectable compounds.[10]
-
Solution: Review the sample handling and storage procedures to ensure the stability of all components. Lowering the GC inlet temperature may reduce on-instrument degradation.
-
-
Cause 2: Contamination: Contamination from solvents, reagents, or the GC system itself.
-
Solution: Run solvent blanks to check for contamination in the reagents and system. Ensure all glassware is thoroughly cleaned.
-
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of nitrosamine impurities. Note that performance characteristics can vary depending on the specific instrument, method, and sample matrix.
Table 1: LC-MS/MS Performance Data for Nitrosamine Analysis in Pharmaceutical Matrices
| Nitrosamine | Matrix | LOQ (ng/mL) | LOD (ng/mL) | Recovery (%) | Reference |
| NDMA | Metformin | 5 | 2 | Not Specified | [4] |
| NDEA | Metformin | Not Specified | Not Specified | Not Specified | [4] |
| NEIPA | Metformin | 0.5 | 0.2 | Not Specified | [11] |
| NDIPA | Metformin | Not Specified | Not Specified | Not Specified | [4] |
| Various | Valsartan | 1.5 | 0.5 | 80-120 | [12] |
| Various | Sartans | 31.25 - 312.5 (µg/kg) | Not Specified | 62.3 - 132.0 | [13] |
Table 2: General Performance of GC-based Methods for Nitrosamine Analysis
| Method | Analyte(s) | LOQ | LOD | Recovery (%) | Matrix | Reference |
| GC-MS/MS | Various Volatile Nitrosamines | < 3 ppb (most analytes) | Not Specified | Not Specified | Drug Products | |
| GC-TEA | Volatile Nitrosamines | Not Specified | < 1 ng/mL | Not Specified | General | Not Specified |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in a Drug Product (General Method)
This protocol is a general guideline and must be validated for your specific drug product matrix.
-
Sample Preparation:
-
Accurately weigh a portion of the powdered drug product equivalent to 100 mg of the API into a 15 mL centrifuge tube.
-
Add 5 mL of methanol (B129727), and vortex to disperse the powder.
-
Sonicate the sample for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable reversed-phase column (e.g., C18 or Phenyl, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient Program: Establish a gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two transitions for this compound for quantification and confirmation. These must be determined by infusing a standard solution.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
Protocol 2: GC-TEA Analysis of this compound (Illustrative Method Requiring Validation)
This protocol is an illustrative example for the analysis of a non-volatile nitrosamine like NSAR and requires full validation.
-
Sample Preparation and Derivatization:
-
Extract the this compound from the sample matrix using a suitable solvent (e.g., methanol or dichloromethane) followed by a clean-up step if necessary (e.g., solid-phase extraction).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a low temperature.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent (e.g., a silylating agent like BSTFA or an esterification agent) and heat as required to form a volatile derivative. This step must be carefully optimized.
-
-
GC-TEA Conditions:
-
GC System: A gas chromatograph with a split/splitless inlet.
-
Column: A suitable capillary column (e.g., a wax column).
-
Carrier Gas: Helium at a constant flow.
-
Inlet Temperature: Optimized to be high enough for volatilization but low enough to prevent thermal degradation (e.g., 200-250 °C).
-
Oven Temperature Program: A program that provides good separation of the derivatized NSAR from other components (e.g., start at 50 °C and ramp to 220 °C).
-
TEA Detector:
-
Interface Temperature: ~250 °C.
-
Pyrolyzer Temperature: ~550 °C.
-
Follow the manufacturer's instructions for the operation of the TEA detector.
-
-
Visualizations
Experimental Workflow Diagrams
Caption: LC-MS/MS Experimental Workflow for this compound Analysis.
Caption: GC-TEA Experimental Workflow for this compound Analysis.
Troubleshooting Logic Diagram
Caption: Troubleshooting Decision Tree for Peak Tailing in HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ellutia.com [ellutia.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. fa7t2bwvxb1.b-cdn.net [fa7t2bwvxb1.b-cdn.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Investigation of Carcinogenic Impurities of N-Nitrosamines in Sartan Pharmaceutical Products Marketed in Brazil: Development and Validation of Method Based on High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
Technical Support Center: Analysis of N-Nitrososarcosine (NSAR)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the analysis of N-Nitrososarcosine (NSAR).
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the analysis of NSAR.
Issue 1: Poor or No Chromatographic Retention of NSAR in Reversed-Phase LC
-
Question: My this compound peak is eluting at or near the solvent front with no retention on my C18 column. How can I improve its retention?
-
Answer: this compound is a highly polar compound, which leads to poor retention on traditional reversed-phase columns like C18. Here are several approaches to address this issue:
-
Use a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for retaining and separating polar compounds. HILIC columns use a polar stationary phase with a high organic content mobile phase.
-
Employ Ion-Pairing Reagents: The addition of an ion-pairing reagent, such as triethylamine (B128534) (TEA), to the mobile phase can improve the retention of acidic analytes like NSAR on reversed-phase columns. However, be aware that ion-pairing reagents can cause ion suppression in mass spectrometry.[1]
-
Utilize an Aqueous C18 Column: These columns are designed to be more stable in highly aqueous mobile phases and can provide better retention for polar analytes.
-
Issue 2: Inconsistent and Inaccurate Quantification Results
-
Question: I am observing significant variability in my quantitative results for NSAR, even with replicate injections of the same sample. What could be the cause?
-
Answer: A major pitfall in NSAR analysis is the presence of E/Z stereoisomers which can exhibit different responses in the mass spectrometer.[2][3][4]
-
Isomer Interconversion: In solution, NSAR exists as an equilibrium of E and Z isomers. This ratio can be unstable in freshly prepared standard solutions, leading to inconsistent detector responses.[2][3][4]
-
Differential MS/MS Response: The E and Z isomers of NSAR can have different fragmentation patterns and intensities in the mass spectrometer, with reported response differences of up to a factor of two.[2][3][4]
-
Troubleshooting Steps:
-
Allow for Equilibration: Let your standard solutions and samples equilibrate for a consistent period before analysis to ensure a stable isomer ratio.
-
Chromatographic Separation: If possible, develop a chromatographic method that can separate the E and Z isomers. This will allow for individual quantification.
-
Summation of Peaks: If the isomers are not fully resolved, ensure that the peak integration includes both isomer peaks.
-
Isotope-Labeled Internal Standard: Use an isotope-labeled internal standard for NSAR (e.g., NSAR-d3) to compensate for variations in ionization and instrument response.[5]
-
-
Issue 3: Suspected Artifactual Formation of NSAR During Sample Preparation
-
Question: I am concerned that NSAR may be forming artificially during my sample preparation from precursor molecules in the matrix. How can I prevent this?
-
Answer: Artifactual formation of nitrosamines is a well-known issue, especially in matrices containing amines and nitrosating agents. To mitigate this:
-
Use of Inhibitors: Add a nitrosation inhibitor, such as ascorbic acid or sulfamic acid, to your sample extraction solvent.[6] Ascorbic acid is effective in preventing the reaction between amines and nitrosating agents.
-
Control of pH: Nitrosation is often favored under acidic conditions.[7] Maintaining a neutral or slightly basic pH during sample preparation, where possible, can help minimize artifact formation.
-
Temperature Control: Keep samples cool during preparation and storage, as elevated temperatures can accelerate the rate of nitrosation.
-
Frequently Asked Questions (FAQs)
General Questions
-
What are the most common analytical techniques for this compound analysis?
-
The most common and modern technique is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity, and it does not typically require derivatization.[2][5] Historically, Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) has been used, but it requires a derivatization step to make the non-volatile NSAR amenable to GC analysis.[5][8]
-
-
Why is derivatization necessary for GC-TEA analysis of NSAR?
-
This compound is a non-volatile N-nitrosamino acid. Gas chromatography is suitable for volatile compounds. Therefore, a derivatization step, such as esterification, is required to convert NSAR into a more volatile derivative that can be analyzed by GC.[5]
-
LC-MS/MS Specific Questions
-
What are typical LC-MS/MS parameters for NSAR analysis?
-
A common approach involves using a HILIC column with a mobile phase gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate). Detection is typically performed using electrospray ionization (ESI) in positive ion mode, monitoring for specific precursor-to-product ion transitions.
-
-
How can I mitigate matrix effects in my LC-MS/MS analysis?
-
Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS. To mitigate them:
-
Effective Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components from the sample matrix.[9]
-
Isotope Dilution: Employing an isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[5]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.
-
-
GC-TEA Specific Questions
-
What are the main challenges of using GC-TEA for NSAR analysis?
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of this compound.
Table 1: Performance of LC-MS/MS Method for this compound in Tobacco [5]
| Parameter | Value |
| Linearity (R²) | ≥ 0.999 |
| Range | 3–2000 ng/mL |
| Limit of Detection (LOD) | 27.3 ng/g |
| Limit of Quantification (LOQ) | 91.0 ng/g |
| Precision (RSD%) | 7.94% (at 550.5 ng/g) |
Table 2: Comparison of Analytical Techniques for Nitrosamine Analysis
| Feature | LC-MS/MS | GC-TEA |
| Derivatization | Not typically required for NSAR[5] | Required for NSAR[5] |
| Selectivity | High (based on mass-to-charge ratio)[7] | High (for N-nitroso group)[8] |
| Sensitivity | Generally very high (low ng/g levels)[5] | High, but can be limited by derivatization efficiency |
| Common Issues | Matrix effects, E/Z isomer response differences[2][9] | Derivatization variability, potential interferences[5][10] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in a Solid Matrix (e.g., Tobacco)
This protocol is a generalized procedure based on methodologies described in the literature.[5]
-
Sample Preparation:
-
Weigh approximately 1g of the homogenized solid sample into a centrifuge tube.
-
Add an appropriate amount of an isotope-labeled internal standard (e.g., NSAR-d3).
-
Add 10 mL of extraction solution (e.g., 1% formic acid in water) containing a nitrosation inhibitor (e.g., ascorbic acid).
-
Vortex or shake for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm filter.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water with 10 mM ammonium formate
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a high percentage of mobile phase B, and gradually increase the percentage of mobile phase A.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode
-
MRM Transitions: Monitor for specific precursor and product ions for both NSAR and its internal standard.
-
Protocol 2: GC-TEA Analysis of this compound (General Approach)
This protocol outlines a general workflow as specific detailed protocols for NSAR are less common in recent literature.
-
Sample Extraction:
-
Extract the sample using an appropriate solvent, including a nitrosation inhibitor.
-
Perform a sample cleanup, for example, using liquid-liquid extraction or solid-phase extraction.
-
-
Derivatization (Esterification):
-
Evaporate the cleaned extract to dryness.
-
Reconstitute in a suitable solvent (e.g., methanol).
-
Add an esterifying agent (e.g., diazomethane (B1218177) or a safer alternative like (trimethylsilyl)diazomethane with a catalyst).
-
Allow the reaction to proceed to completion.
-
Quench any excess derivatizing agent.
-
Reconstitute the derivatized sample in a solvent suitable for GC injection (e.g., hexane).
-
-
GC-TEA Conditions:
-
GC System: Gas chromatograph
-
Injector: Splitless mode
-
Column: A mid-polarity capillary column (e.g., DB-1701).
-
Carrier Gas: Helium
-
Oven Temperature Program: A suitable temperature gradient to separate the derivatized NSAR from other components.
-
Detector: Thermal Energy Analyzer (TEA)
-
Visualizations
Caption: Formation of this compound from its precursors.
Caption: A logical workflow for troubleshooting common issues in NSAR analysis.
References
- 1. Separation of N-nitrosoamino acids by C18 reversed-phase ion-pair high-performance liquid chromatography and compatible detection by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stereospecific Response of E/Z-isomers of this compound in LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. waters.com [waters.com]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Analysis of N-Nitrososarcosine: LC-MS/MS vs. GC-TEA
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-nitrosamines, such as N-Nitrososarcosine (NSAR), a potential human carcinogen, is of paramount importance in pharmaceutical quality control, food safety, and environmental monitoring. Historically, Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) was the established method for such analyses. However, recent advancements have positioned Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) as a powerful and often preferred alternative. This guide provides an objective comparison of these two analytical techniques for the determination of NSAR, supported by available experimental data and detailed methodologies.
Executive Summary
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as a superior technique for the routine analysis of this compound, offering a simpler, faster, and more direct method without the need for chemical derivatization.[1][2] In contrast, Gas Chromatography with a Thermal Energy Analyzer (GC-TEA), while highly specific for N-nitroso compounds, necessitates a cumbersome derivatization step to convert the non-volatile NSAR into a form suitable for gas chromatography.[1][2] While specific modern quantitative performance data for GC-TEA analysis of NSAR is scarce in recent literature, historical data and the analysis of similar compounds suggest that LC-MS/MS generally provides lower detection and quantification limits.
Performance Comparison
The following table summarizes the key performance characteristics of LC-MS/MS for the analysis of this compound. Due to the limited availability of recent, validated quantitative data for the GC-TEA analysis of NSAR, the presented values for this method are based on historical literature and should be considered as estimations.
| Parameter | LC-MS/MS | GC-TEA |
| Limit of Detection (LOD) | 27.3 ng/g | ~10 µg/kg (in meat products)[3] |
| Limit of Quantitation (LOQ) | 91.0 ng/g | Not explicitly found in recent literature |
| Linearity (R²) | ≥ 0.999 (3-2400 ng/g) | Not explicitly found in recent literature |
| Precision (RSD%) | 7.94% | Not explicitly found in recent literature |
| Derivatization Required? | No | Yes (e.g., esterification)[3] |
| Analysis Time | Faster | Slower due to derivatization |
| Specificity | High (based on mass transitions) | High (specific to N-nitroso group) |
Experimental Methodologies
LC-MS/MS: A Direct Approach
The LC-MS/MS method offers a streamlined workflow for the analysis of NSAR, characterized by a straightforward sample extraction and direct injection into the LC-MS/MS system.
Sample Preparation:
-
Extraction: A representative sample (e.g., 1 gram of tobacco) is extracted with an acidic aqueous solution (e.g., 2% formic acid in water).
-
Internal Standard: An isotopically labeled internal standard (e.g., this compound-d3) is added to the sample prior to extraction to ensure accurate quantification.
-
Clean-up: The extract is subjected to a clean-up procedure, such as supported liquid extraction (SLE) or solid-phase extraction (SPE), to remove matrix interferences.
-
Concentration and Reconstitution: The cleaned extract is evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent compatible with the LC mobile phase.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Analytical Column: A C18 reversed-phase column is typically used for chromatographic separation.
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution with an organic modifier (e.g., water with 0.1% formic acid and methanol (B129727) or acetonitrile).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for NSAR and its internal standard are monitored.
GC-TEA: The Traditional, Derivatization-Reliant Method
The analysis of the non-volatile this compound by GC-TEA is contingent upon a chemical derivatization step to increase its volatility. A historical method for the analysis of NSAR in cured meat products involved its conversion to a methyl ester prior to GC analysis.[3]
Sample Preparation:
-
Extraction: The initial extraction of NSAR from the sample matrix is typically performed using an aqueous or organic solvent.
-
Clean-up: The extract undergoes a clean-up procedure, which may involve liquid-liquid extraction and/or ion-exchange chromatography to isolate the N-nitrosoamino acids.[3]
-
Derivatization (Esterification): The cleaned-up extract containing NSAR is derivatized to form a more volatile compound. A common approach for N-nitrosoamino acids is esterification, for example, by reaction with diazomethane (B1218177) or by using an alcohol in the presence of an acid catalyst to form the corresponding methyl or ethyl ester.
-
Final Extraction: The derivatized NSAR is then extracted into an organic solvent suitable for GC injection.
Instrumentation:
-
Gas Chromatograph: A gas chromatograph equipped with a suitable capillary column.
-
Detector: A Thermal Energy Analyzer (TEA), which is highly specific for the detection of N-nitroso compounds.
Chromatographic and Detection Conditions:
-
Injector: A split/splitless or other appropriate injector is used.
-
Carrier Gas: An inert gas such as helium or nitrogen.
-
Temperature Program: A temperature gradient is applied to the GC oven to achieve separation of the analytes.
-
TEA Detection: The TEA detector pyrolyzes the eluting compounds, and if a nitroso group is present, it is cleaved and detected via a chemiluminescence reaction, providing high specificity.
Visualizing the Workflows
To better illustrate the procedural differences between the two methods, the following diagrams outline the general experimental workflows.
Logical Comparison of the Methods
The choice between LC-MS/MS and GC-TEA for this compound analysis involves a trade-off between modern, direct analysis and traditional, indirect methods. The following diagram illustrates the key advantages and disadvantages of each technique.
Conclusion
For the analysis of this compound, LC-MS/MS stands out as the more modern, efficient, and sensitive technique. Its ability to directly analyze NSAR without the need for derivatization significantly simplifies the workflow and reduces analysis time. The high selectivity and sensitivity of tandem mass spectrometry also provide a high degree of confidence in the results.
While GC-TEA remains a highly specific detector for N-nitroso compounds, its application to non-volatile analytes like NSAR is hampered by the necessity of a complex and time-consuming derivatization step. The scarcity of recent, validated performance data for this specific application further positions LC-MS/MS as the recommended method for researchers, scientists, and drug development professionals seeking robust and reliable quantification of this compound.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for N-Nitrososarcosine
The presence of N-nitrosamine impurities, such as N-Nitrososarcosine (NSAR), in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory agencies worldwide have implemented stringent controls, necessitating highly sensitive and robustly validated analytical methods for their quantification.[1][2] Cross-validation of these methods is crucial to ensure data integrity and consistency across different laboratories and analytical techniques. This guide provides an objective comparison of the primary analytical methods for NSAR quantification, complete with experimental protocols and performance data to support researchers, scientists, and drug development professionals.
Primary Analytical Techniques for this compound Analysis
The quantification of this compound at trace levels is predominantly achieved using chromatography coupled with mass spectrometry. The two most common and effective methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a versatile and widely reported technique suitable for a broad range of N-nitrosamines, including those that are less volatile or thermally unstable like NSAR.[1][4]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This method is particularly effective for volatile nitrosamines and can offer high sensitivity.[3][5]
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for LC-MS/MS and GC-MS/MS analysis of nitrosamines, which can be adapted for this compound.
LC-MS/MS Method Protocol
-
Sample Preparation:
-
Accurately weigh a sample equivalent to 500 mg of the active pharmaceutical ingredient (API) into a 50 mL centrifuge tube.
-
Add 25 mL of methanol (B129727) and sonicate for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[3]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
HPLC System: An Agilent 1260 Infinity II or equivalent system.[3]
-
Column: ACE C18-AR (4.6 mm × 150 mm, 3 µm).[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: Methanol.[3]
-
Gradient: A time-based gradient program should be established to ensure optimal separation.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor and product ions for this compound would need to be determined.
-
GC-MS/MS Method Protocol
-
Sample Preparation:
-
Weigh 1.0 g of the sample into a 50 mL centrifuge tube.
-
Add 10 mL of dichloromethane (B109758) and vortex for 1 minute.
-
Spike the sample with an appropriate internal standard (e.g., NSAR-d3).
-
Sonicate for 10 minutes, followed by centrifugation at 5000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and concentrate it to 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.[3]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
GC System: An Agilent 7890B or equivalent system.[3]
-
Column: Agilent VF-WAXms (30 m × 0.25 mm, 0.25 µm).[3]
-
Inlet Temperature: 230 °C.[3]
-
Injection Mode: Splitless.[3]
-
Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.[3]
-
Carrier Gas: Helium at a constant flow rate.[3]
-
Mass Spectrometer: An Agilent 7000D Triple Quadrupole GC/MS or equivalent.[3]
-
Ion Source: Electron Ionization (EI) at 70 eV.[3]
-
MRM Transitions: Specific precursor and product ions for this compound would need to be determined.
-
Data Presentation: Performance Comparison
The following table summarizes the performance characteristics of LC-MS/MS and GC-MS/MS for the analysis of nitrosamines. While specific data for this compound may vary, this provides a general comparison.
| Parameter | LC-MS/MS | GC-MS/MS |
| Applicability | Versatile for a broad range of nitrosamines, including less volatile and thermally unstable compounds.[3] | Preferred for volatile nitrosamines.[3][5] |
| **Linearity (R²) ** | ≥ 0.99[6] | ≥ 0.99[6] |
| LOD | 27.3 ng/g[4] | < 1 µg[6][7] |
| LOQ | 91.0 ng/g[4] | - |
| Recovery | - | Average 108.66 ± 9.32%[6][7] |
| Precision (RSD) | < 15% | < 6%[6][7] |
Workflow for Cross-Validation of Analytical Methods
The cross-validation of analytical methods is a systematic process to ensure that a new or modified method provides equivalent results to an established method.
Caption: A flowchart illustrating the key steps in the cross-validation of analytical methods.
By following these protocols and the cross-validation workflow, researchers and drug development professionals can ensure the reliability and consistency of their analytical data for this compound, ultimately contributing to the safety and quality of pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Inter-laboratory N-Nitrososarcosine (NSAR) Measurement Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of N-Nitrososarcosine (NSAR), a non-volatile nitrosamine (B1359907) of concern in various consumer products and pharmaceuticals. In the absence of a direct, formal inter-laboratory comparison study for NSAR, this document synthesizes data from various published studies to compare the performance of commonly employed analytical techniques from different laboratories. The focus is on providing a clear overview of method performance, experimental protocols, and the logical workflows involved in NSAR analysis.
Introduction to Analytical Approaches
The determination of NSAR in complex matrices has historically been approached by two primary analytical techniques: Gas Chromatography-Thermal Energy Analysis (GC-TEA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Gas Chromatography-Thermal Energy Analysis (GC-TEA): This has been a traditional approach for nitrosamine analysis. For non-volatile nitrosamines like NSAR, the methodology necessitates a derivatization step to convert the analyte into a more volatile form suitable for gas chromatography.[1][2] The TEA detector is highly specific for the nitroso functional group, offering excellent selectivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This modern technique has gained prominence for its high sensitivity, selectivity, and the ability to analyze non-volatile compounds like NSAR directly without the need for derivatization.[1][2] The use of an isotope-labeled internal standard in this method further enhances the accuracy and precision of quantification.[1]
Data Presentation: Quantitative Performance Comparison
The following table summarizes the quantitative performance parameters of the two primary analytical methods for this compound as reported in scientific literature. This data provides a basis for comparing the capabilities of each method.
| Performance Parameter | LC-MS/MS (in Tobacco Matrix) | GC-TEA (in Cured Meat) |
| Limit of Detection (LOD) | 27.3 ng/g[3] | Not explicitly stated for NSAR, but generally around 0.1 ng/g for volatile nitrosamines |
| Limit of Quantification (LOQ) | 91.0 ng/g[1][3] | A trace amount of ~10 ng/g was reported in one product[4] |
| Linearity (R²) | ≥ 0.999 (Concentration Range: 3–2000 ng/mL)[1][2] | Data not available |
| Precision (Relative Standard Deviation) | 7.94%[1][3] | Data not available |
| Derivatization Required | No[1] | Yes (e.g., conversion to methyl ester)[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for the analysis of this compound by LC-MS/MS and GC-TEA.
1. LC-MS/MS Method for NSAR in Tobacco Products
This method is noted for its simplicity and robustness, avoiding the need for derivatization.[1]
-
Sample Preparation: Supported Liquid-Liquid (SL-L) Extraction
-
A homogenized sample of the tobacco product is weighed.
-
An isotope-labeled internal standard (e.g., NSAR-d3) is added to the sample.
-
The sample is extracted using an appropriate buffer solution.
-
The extract is then loaded onto a supported liquid-liquid extraction cartridge.
-
The analyte is eluted from the cartridge using an organic solvent.
-
The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
Instrumental Analysis: LC-MS/MS
-
Chromatography: Reversed-phase liquid chromatography is used to separate NSAR from other matrix components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification, ensuring high selectivity and sensitivity.
-
2. GC-TEA Method for NSAR in Cured Meat Products
This traditional method involves a more extensive sample cleanup and a mandatory derivatization step.[4]
-
Sample Preparation and Derivatization
-
The meat sample is homogenized and subjected to liquid-liquid extraction to isolate the non-volatile nitrosamines.
-
The extract undergoes a cleanup procedure using ion-exchange chromatography to remove interfering substances.
-
The cleaned extract containing NSAR is then derivatized to form its methyl ester, a more volatile compound. This is often achieved by reaction with diazomethane (B1218177) or BF3-methanol.[2]
-
The resulting derivative is then concentrated into a suitable solvent for GC-TEA analysis.
-
-
Instrumental Analysis: GC-TEA
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where the NSAR-methyl ester is separated from other components on a capillary column.
-
Thermal Energy Analyzer (TEA): The column effluent is introduced into the TEA detector. The detector pyrolyzes the nitrosamine, releasing a nitric oxide (NO) radical, which is then detected by its chemiluminescent reaction with ozone. This provides high specificity for N-nitroso compounds.
-
Mandatory Visualizations: Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the described analytical methodologies.
Caption: Workflow for this compound analysis by LC-MS/MS.
Caption: Workflow for this compound analysis by GC-TEA.
References
- 1. Determination of this compound in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification and quantitative determination of nitrosoproline and nitrososarcosine and preliminary investigations on nitrosohydroxyproline in cured meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Carcinogenic Potency: A Comparative Analysis of N-Nitrososarcosine and Other Nitrosamines
For Immediate Release
[City, State] – A comprehensive analysis of the carcinogenic potency of N-Nitrososarcosine (NSAR) in comparison to other prevalent nitrosamines reveals significant variations in their ability to induce tumors in animal models. This guide, intended for researchers, scientists, and drug development professionals, synthesizes key experimental data on the carcinogenicity of these compounds, providing a foundation for informed risk assessment and further investigation.
N-Nitrosamines, a class of potent carcinogens, are formed from the reaction of secondary or tertiary amines with a nitrosating agent. Human exposure can occur through various sources, including diet, lifestyle choices, and as contaminants in pharmaceuticals. Understanding the relative carcinogenic potency of different nitrosamines is crucial for establishing safety limits and developing mitigation strategies.
Quantitative Comparison of Carcinogenic Potency
The carcinogenic potency of nitrosamines is often quantified using the TD50 value, which represents the chronic daily dose in mg/kg body weight/day required to induce tumors in 50% of the test animals that would have otherwise been tumor-free. The following table summarizes the TD50 values for this compound and other selected nitrosamines in rodents, derived from the Carcinogenic Potency Database (CPDB) and the Lhasa Carcinogenicity Database (LCDB).[1][2]
| Nitrosamine (B1359907) | Species | Target Organ(s) | TD50 (mg/kg/day) | Reference |
| This compound (NSAR) | Rat | Esophagus | 1.83 | CPDB |
| Mouse | Nasal Cavity, Liver | 27.8 | CPDB | |
| N-Nitrosodimethylamine (NDMA) | Rat | Liver, Kidney | 0.096 | [3] |
| Mouse | Liver, Lung | 0.18 | CPDB | |
| N-Nitrosodiethylamine (NDEA) | Rat | Liver, Esophagus | 0.0265 | |
| Mouse | Liver, Forestomach | 0.06 | CPDB | |
| N-Nitrosodi-n-butylamine (NDBA) | Rat | Bladder, Liver | 0.44 | [4] |
| Mouse | Bladder, Forestomach | 1.9 | CPDB | |
| N-Nitrosopiperidine (NPIP) | Rat | Esophagus, Nasal Cavity | 0.13 | |
| Mouse | Forestomach, Lung | 0.82 | CPDB | |
| N-Nitrosopyrrolidine (NPYR) | Rat | Liver | 1.3 | CPDB |
| Mouse | Liver | 4.6 | CPDB |
Caption: Comparative TD50 values of this compound and other common nitrosamines in rats and mice.
The Mechanism of Action: A Pathway to Carcinogenesis
N-nitroso compounds are not directly carcinogenic but require metabolic activation to exert their genotoxic effects.[5] This process, primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues, transforms the parent nitrosamine into a highly reactive electrophilic species.[6][7]
In the case of this compound, metabolic activation is believed to proceed via α-hydroxylation, leading to the formation of an unstable α-hydroxy-nitrosamine. This intermediate then spontaneously decomposes to yield a methyldiazonium ion, a potent alkylating agent.[7] This reactive cation can then form covalent adducts with cellular macromolecules, most critically with DNA.
The formation of DNA adducts, such as O⁶-methylguanine, can lead to miscoding during DNA replication, resulting in point mutations in critical genes like KRAS and p53.[8] The accumulation of such genetic damage can disrupt normal cellular processes, including cell cycle control and apoptosis, ultimately initiating the process of carcinogenesis.[9]
Caption: Metabolic activation and carcinogenic pathway of N-nitrosamines.
Experimental Protocols for Carcinogenicity Assessment
The carcinogenic potential of nitrosamines is typically evaluated through long-term in vivo bioassays in rodent models. These studies are designed to assess the tumor-inducing capacity of a chemical over the lifespan of the animal. A generalized experimental protocol is outlined below.
1. Animal Model and Husbandry:
-
Species: Two rodent species are typically used, most commonly Fischer 344 rats and B6C3F1 mice.[10]
-
Sex: Both male and female animals are included in the study.[10]
-
Group Size: To ensure statistical validity, a minimum of 50 animals per sex per dose group is recommended.[10]
-
Housing: Animals are housed in a controlled environment with regulated temperature, humidity, and light-dark cycles. They are provided with a standard diet and water ad libitum, unless the test substance is administered through these routes.
2. Dose Administration:
-
Dose Selection: At least three dose levels (low, medium, and high) and a concurrent control group are used. The highest dose is often the Maximum Tolerated Dose (MTD), determined from shorter-term toxicity studies.
-
Routes of Administration: The route of administration is chosen to mimic potential human exposure and can include oral (in drinking water or feed), gavage, or intraperitoneal injection. For this compound, studies have utilized dietary and drinking water administration.[11]
-
Duration of Exposure: The exposure period is typically for the majority of the animal's lifespan (e.g., 24 months for rats).
3. Observation and Endpoint Analysis:
-
Clinical Observation: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.
-
Necropsy and Histopathology: At the end of the study, all animals are subjected to a complete necropsy. All organs and tissues are examined macroscopically for tumors. Tissues are collected and preserved for microscopic histopathological evaluation to identify and classify tumors.
-
Data Analysis: Tumor incidence data are statistically analyzed to determine if there is a significant increase in tumors in the dosed groups compared to the control group. The TD50 is then calculated from these dose-response data.
Caption: Workflow for a typical rodent carcinogenicity bioassay.
Conclusion
The data presented in this guide highlight the significant carcinogenic potential of this compound and other nitrosamines. While NSAR is a potent carcinogen, particularly targeting the esophagus in rats and the nasal cavity in mice, its potency varies when compared to other nitrosamines such as the highly potent NDEA. The shared mechanism of metabolic activation and subsequent DNA damage underscores the genotoxic nature of this class of compounds. The standardized experimental protocols outlined provide a framework for the continued evaluation of nitrosamine carcinogenicity, which is essential for safeguarding public health and guiding regulatory decisions.
References
- 1. lhasalimited.org [lhasalimited.org]
- 2. Carcinogenic Potency Database - Access free - Risk Assessment Strategy / Tools & Technology - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tobacco nitrosamines as culprits in disease: mechanisms reviewed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carcinogenic risks of nitrosamines: understanding their hazards and effective preventive measures – BMS Clinic [bmsclinic.com.hk]
- 10. benchchem.com [benchchem.com]
- 11. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of N-Nitrososarcosine Metabolism Across Species
A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic fate of N-Nitrososarcosine (NSAR) in various species. This document provides a comparative overview of metabolic pathways, quantitative excretion data, and detailed experimental protocols to support further research and risk assessment.
This compound (NSAR) is a nitrosamine (B1359907) compound that has been detected in various food products and is known to be a carcinogenic agent.[1][2] Understanding its metabolic fate across different species is crucial for evaluating its potential risk to human health and for the development of effective risk mitigation strategies. This guide provides a comparative analysis of NSAR metabolism, with a focus on the differences observed between rodent and primate species.
Interspecies Comparison of this compound Metabolism
Significant differences in the metabolism of this compound (NSAR) have been observed across different species, with rodents exhibiting a notably lower metabolic rate compared to what is inferred for primates, including humans.
In rats, NSAR is poorly metabolized. Studies have shown that following oral administration, a substantial portion of the NSAR dose is excreted unchanged. Specifically, it has been reported that 88-96% of an orally administered dose of NSAR is excreted unchanged in the urine and feces of rats.[3] This indicates that in this species, systemic circulation is cleared of NSAR primarily through renal and fecal excretion rather than metabolic conversion.
In contrast, while direct quantitative studies on the percentage of unchanged NSAR excreted after a known dose in humans are limited, available data suggests a different metabolic profile. Human exposure to NSAR has been confirmed through the detection of the compound in urine, with excretion levels ranging from 0.1 to 3.4 μ g/day across various populations.[1] This baseline excretion is likely a result of endogenous formation and dietary intake.[1][4] One study investigating the effect of oral creatine (B1669601) supplementation on NSAR levels in humans found that creatine ingestion does not systematically increase the urinary excretion of NSAR.[5] Although this study did not administer a direct dose of NSAR, it provides a validated method for the quantification of NSAR in human urine, a critical tool for future pharmacokinetic studies. The consistent presence of NSAR in human urine, albeit at low levels, alongside the known metabolic pathways for other nitrosamines in primates, suggests that humans likely metabolize NSAR more extensively than rats.
The primary metabolic pathway for the activation of NSAR is understood to be α-methyl hydroxylation. This enzymatic process, primarily mediated by cytochrome P450 (CYP) enzymes, leads to the formation of unstable intermediates that can ultimately generate reactive species capable of interacting with cellular macromolecules, including DNA. This metabolic activation is a critical step in the carcinogenic activity of many nitrosamines.
The following table summarizes the available quantitative data on the urinary excretion of unchanged NSAR in different species.
| Species | Route of Administration | Percentage of Unchanged NSAR Excreted in Urine/Feces | Reference |
| Rat | Oral | 88-96% | [3] |
| Human | Not specified (endogenous/dietary) | 0.1 - 3.4 µ g/day (absolute excretion) | [1] |
Table 1: Quantitative Comparison of Unchanged this compound Excretion
Metabolic Pathway of this compound
The metabolism of this compound is initiated by an oxidative process. The primary activating pathway involves the hydroxylation of the carbon atom alpha to the nitroso group (α-hydroxylation).
Caption: Metabolic activation and excretion pathway of this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of this compound metabolism across species. Below are representative protocols for in vivo and in vitro studies, as well as analytical methods for quantification.
In Vivo Metabolism Study in a Primate Model (Adapted from studies on other nitrosamines)
This protocol is adapted from methodologies used for studying the metabolism of other nitrosamines, such as N'-nitrosonornicotine (NNN), in patas monkeys and can be applied to NSAR.[6]
1. Animal Model and Dosing:
-
Species: Patas monkey (Erythrocebus patas).
-
Dosing: Administer a known dose of this compound (e.g., 1.0 mg/kg body weight) intravenously or via oral gavage. For quantitative excretion studies, the use of radiolabeled NSAR (e.g., ¹⁴C-NSAR) is recommended.
2. Sample Collection:
-
Urine: Collect urine at timed intervals (e.g., 0-8h, 8-24h, 24-48h) using a metabolic cage.
-
Blood: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes. Centrifuge to separate plasma.
3. Sample Preparation and Analysis:
-
Urine:
-
Measure the total volume of urine collected at each interval.
-
For total NSAR (unchanged and metabolites), an aliquot of urine can be analyzed directly or after enzymatic hydrolysis (if conjugated metabolites are suspected).
-
For unchanged NSAR, perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
Analyze the extracted samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Plasma:
-
Precipitate proteins using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge and collect the supernatant.
-
Analyze the supernatant by LC-MS/MS for the parent compound and potential metabolites.
-
In Vitro Metabolism Study using Liver Microsomes
This protocol outlines a general procedure for assessing the in vitro metabolism of NSAR using liver microsomes from different species.
1. Materials:
-
Liver microsomes (from rat, monkey, human)
-
This compound
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Quenching solution (e.g., cold acetonitrile)
2. Incubation:
-
Pre-warm a mixture of liver microsomes (e.g., 0.5 mg/mL protein), NADPH regenerating system, and phosphate buffer at 37°C.
-
Initiate the reaction by adding NSAR (at various concentrations to determine kinetic parameters).
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of cold quenching solution.
3. Sample Analysis:
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Analyze the supernatant for the depletion of the parent compound (NSAR) and the formation of metabolites using LC-MS/MS.
Analytical Method for this compound Quantification in Urine by LC-MS/MS
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge to remove any particulate matter.
-
To a 1 mL aliquot of urine, add an internal standard (e.g., deuterated NSAR).
-
Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge to clean up and concentrate the sample.
-
Elute the analyte and internal standard from the SPE cartridge.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column suitable for polar compounds.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for NSAR and its internal standard.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative in vivo metabolism study of this compound.
Caption: Workflow for a comparative in vivo metabolism study of this compound.
References
- 1. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. This compound | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-nitroso compounds and man: sources of exposure, endogenous formation and occurrence in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral creatine supplementation in humans does not elevate urinary excretion of the carcinogen this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and pharmacokinetics of N'-nitrosonornicotine in the patas monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Nitrososarcosine as a Biomarker of Exposure: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of N-Nitrososarcosine (NSAR) as a biomarker of exposure, comparing its performance with other key nitrosamines. The information presented is supported by experimental data to aid in the selection of appropriate biomarkers for research and clinical applications.
Introduction to this compound and Other Nitrosamine (B1359907) Biomarkers
N-Nitrosamines are a class of chemical compounds that are of significant concern due to their carcinogenic properties in animal studies.[1] Human exposure to nitrosamines can occur through various sources, including diet (cured meats, fish, and cheese), tobacco products, and endogenous formation from precursors like nitrites and secondary amines.[2][3] Consequently, the accurate measurement of exposure to these compounds is crucial for risk assessment and in understanding their role in human diseases.
This compound (NSAR) is a non-volatile N-nitrosamino acid that has been investigated as a potential biomarker of endogenous nitrosation.[2] When administered orally to rats, NSAR is excreted almost quantitatively unchanged in urine and feces, suggesting its utility as an index for in vivo N-nitrosation.[2] Other significant nitrosamine biomarkers, particularly in the context of tobacco exposure and cancer risk, include:
-
N-Nitrosodimethylamine (NDMA): A volatile nitrosamine found in various food products and as a contaminant in some pharmaceuticals.[4][5]
-
N-Nitrosonornicotine (NNN): A potent tobacco-specific nitrosamine considered a causative agent for esophageal cancer.[6]
-
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL): A metabolite of the tobacco-specific lung carcinogen NNK, widely used as a biomarker of tobacco exposure.[6]
This guide will compare NSAR with these alternative biomarkers in terms of their analytical detection, metabolic pathways, and utility in exposure assessment.
Comparative Performance of Nitrosamine Biomarkers
The selection of a biomarker depends on its analytical sensitivity, specificity for a particular exposure, and its correlation with a health outcome. The following tables summarize the quantitative performance of NSAR and other key nitrosamine biomarkers based on available experimental data.
| Biomarker | Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Findings |
| This compound (NSAR) | Tobacco | LC-MS/MS | 27.3 ng/g | 91.0 ng/g | Detected in dry snuff reference tobacco at 550.5 ± 43.7 ng/g.[7] |
| Urine | LC-MS/MS | - | - | In a Shanghai cohort study, no significant direct association was found between urinary NSAR levels and gastric cancer risk.[8] | |
| N-Nitrosodimethylamine (NDMA) | Pharmaceuticals | - | - | - | FDA acceptable intake limit is 96 ng/day.[5] |
| N-Nitrosonornicotine (NNN) | Toenails | LC-ESI-MS/MS | 0.02 pg/mg | - | Detected in toenails of smokers, providing a long-term exposure metric.[9] |
| Saliva | - | <0.2 pg/mL (LOQ) | - | Mean level in e-cigarette users was 14.6 pg/mL and in smokers was 94.5 pg/mL.[10] | |
| Plasma | LC-MS/MS | - | 0.3 pg/mL (LLOQ) | In smokeless tobacco users, the maximum concentration (Cmax) ranged from 3.5 to 10 pg/mL.[11] | |
| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) | Urine | - | - | - | Has a long half-life of 10 to 18 days, making it suitable for assessing long-term tobacco exposure.[2][12] A significant association has been found between urinary NNAL levels and lung cancer risk.[13] |
Experimental Protocols
Accurate quantification of nitrosamine biomarkers is essential for their validation and use. The following sections detail the methodologies for the analysis of NSAR and other nitrosamines in biological matrices.
Protocol for this compound (NSAR) Analysis in Tobacco by LC-MS/MS
This method is adapted from a validated protocol for the determination of NSAR in tobacco and smokeless tobacco products.[7]
1. Sample Preparation:
-
Weigh 2 grams of the homogenized tobacco sample.
-
Spike the sample with an internal standard (e.g., NSAR-D3).
-
Add 25 mL of 2% aqueous formic acid.
-
Agitate for 45 minutes.
-
Load 10 mL of the supernatant onto a solid-supported liquid extraction (SLE) cartridge.
-
Elute the analyte with two 20 mL portions of ethyl formate (B1220265).
-
Evaporate the eluate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography Parameters:
-
Column: A suitable column for separating polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column, is recommended as conventional C18 columns may not provide adequate retention.
-
Mobile Phase: A gradient elution with a mobile phase consisting of ammonium (B1175870) formate and formic acid in water/acetonitrile is often used.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 10-20 µL.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. For N-nitrosoamino acids, negative ESI detecting the deprotonated carboxylate anion [M-H]⁻ can be effective.[8]
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Precursor and Product Ions: Specific precursor-to-product ion transitions for NSAR and its internal standard must be optimized. For NSAR (C₃H₆N₂O₃, MW: 118.09), potential transitions should be determined based on its fragmentation pattern.
Signaling and Metabolic Pathways
The biological effects of nitrosamines are contingent on their metabolic activation, primarily by cytochrome P450 (CYP) enzymes.[10][14] This activation leads to the formation of reactive electrophiles that can bind to DNA, leading to mutations and potentially cancer.
General Metabolic Activation Pathway of Nitrosamines
The following diagram illustrates the general pathway for the metabolic activation of nitrosamines. This process involves an initial hydroxylation at the α-carbon position, leading to the formation of an unstable α-hydroxy nitrosamine, which then breaks down to form a DNA-alkylating agent.
Caption: General metabolic activation pathway of N-nitrosamines.
Experimental Workflow for NSAR Analysis
The analytical workflow for quantifying NSAR in a biological sample involves several key steps, from sample collection to data analysis.
Caption: Experimental workflow for the analysis of this compound.
Comparison of Biomarker Utility
The choice of a nitrosamine biomarker is dependent on the specific research question, including the exposure source and the time window of interest.
References
- 1. This compound | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. Oxidation of Methyl and Ethyl Nitrosamines by Cytochromes P450 2E1 and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Separation of N-nitrosoamino acids by C18 reversed-phase ion-pair high-performance liquid chromatography and compatible detection by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of this compound in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. conservancy.umn.edu [conservancy.umn.edu]
Unraveling the Genotoxic Landscape of N-Nitrososarcosine and its Analogs: A Comparative Guide
For Immediate Release
[City, State] – December 18, 2025 – In the intricate world of drug development and chemical safety assessment, understanding the genotoxic potential of N-nitrosamine impurities is paramount. This guide offers a comprehensive comparison of the relative genotoxicity of N-Nitrososarcosine (NSAR) and its structural analogs, providing researchers, scientists, and drug development professionals with essential data and experimental insights to navigate the complexities of risk assessment.
N-nitrosamines are a class of compounds that have garnered significant attention due to their classification as probable human carcinogens.[1] Many of these compounds require metabolic activation to exert their genotoxic effects, a process that involves the formation of reactive electrophilic species that can interact with DNA, leading to mutations and chromosomal damage.[1][2] This guide focuses on this compound, a carcinogenic N-nitroso amino acid, and compares its genotoxic profile with key analogs to illuminate structure-activity relationships.
Executive Summary
This comparative guide synthesizes available experimental data on the genotoxicity of this compound and its selected analogs, including this compound ethyl ester (NSEE), N-Nitrosoproline (NPRO), and N-Nitroso-N-methylurea (NMU). The data presented herein reveals a spectrum of genotoxic activity, with NMU exhibiting potent, direct-acting mutagenicity, while NPRO is notably non-mutagenic in standard assays but becomes genotoxic upon photoactivation. This compound itself is recognized as a carcinogen, and its ester, NSEE, has been shown to induce tumors in animal models. The compiled data underscores the critical role of chemical structure and metabolic activation in determining the genotoxic potential of this class of compounds.
Comparative Genotoxicity Data
The following tables summarize the available quantitative data from key genotoxicity assays for this compound and its analogs.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data
| Compound | Tester Strain(s) | Metabolic Activation (S9) | Result | Reference(s) |
| This compound (NSAR) | Data not available | Data not available | Carcinogenic in animal models | [3] |
| This compound ethyl ester (NSEE) | Data not available | Data not available | Induces esophageal tumors in rats | [4] |
| N-Nitrosoproline (NPRO) | S. typhimurium TA1535 | Without | Non-mutagenic in the dark; Mutagenic with sunlight/UVA | [5] |
| N-Nitroso-N-methylurea (NMU) | S. typhimurium TA1535, TA100 | Without | Potent direct-acting mutagen | [6][7] |
Table 2: In Vitro Micronucleus Test Data
| Compound | Cell Line | Metabolic Activation (S9) | Key Finding | Reference(s) |
| This compound (NSAR) | Data not available | Data not available | Data not available | |
| This compound ethyl ester (NSEE) | Data not available | Data not available | Data not available | |
| N-Nitrosoproline (NPRO) | Data not available | Data not available | Data not available | |
| N-Nitroso-N-methylurea (NMU) | Human Lymphocytes | Not required | Induction of chromatid and chromosome aberrations | [8] |
Table 3: Comet Assay (Single Cell Gel Electrophoresis) Data
| Compound | Cell Line | Key Finding (% Tail DNA or other metric) | Reference(s) |
| This compound (NSAR) | Data not available | Data not available | |
| This compound ethyl ester (NSEE) | Data not available | Data not available | |
| N-Nitrosoproline (NPRO) | Human fibroblasts IBR3/9 | DNA damage detected with UVA irradiation | [5] |
| N-Nitroso-N-methylurea (NMU) | Chinese Hamster Ovary (CHO) cells | Induction of DNA single-strand breaks | [4] |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays cited are crucial for the replication and validation of findings. Below are summaries of the typical protocols employed for testing N-nitroso compounds.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The assay utilizes various strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.
-
Strain Selection: Strains such as TA100, TA1535, TA98, and TA1537 are commonly used to detect different types of mutations (base-pair substitutions and frameshifts).
-
Metabolic Activation: Since many nitrosamines are not direct-acting mutagens, the test is performed both with and without a metabolic activation system, typically a liver post-mitochondrial fraction (S9) from Aroclor- or phenobarbital/β-naphthoflavone-induced rats or hamsters. For nitrosamines, hamster liver S9 is often more effective.
-
Exposure: The test compound, bacterial culture, and S9 mix (if used) are combined and pre-incubated.
-
Plating: The mixture is then plated on a minimal glucose agar (B569324) medium deficient in histidine.
-
Incubation and Scoring: Plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect chromosomal damage. It identifies micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
-
Cell Culture: A suitable mammalian cell line (e.g., CHO, V79, TK6) or primary cells (e.g., human peripheral blood lymphocytes) are cultured.
-
Treatment: Cells are exposed to various concentrations of the test compound, with and without metabolic activation (S9), for a short period (e.g., 3-6 hours) followed by a recovery period, or for a longer period (e.g., 24 hours) without S9.
-
Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of nuclear division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium (B1200493) iodide, or acridine (B1665455) orange).
-
Scoring: The frequency of micronucleated cells is determined by microscopic or flow cytometric analysis, typically by scoring at least 2000 cells per concentration. A dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation and Embedding: A suspension of single cells is mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA (containing strand breaks) migrates faster and further than intact DNA, forming a "comet" shape with a head (intact DNA) and a tail (fragmented DNA).
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified using image analysis software. Common parameters measured include the percentage of DNA in the tail, tail length, and tail moment.
Mechanistic Insights and Visualizations
The genotoxicity of many N-nitrosamines is initiated by their metabolic activation, primarily by cytochrome P450 (CYP) enzymes. This process typically involves the hydroxylation of the α-carbon atom, leading to the formation of an unstable α-hydroxynitrosamine. This intermediate then spontaneously decomposes to form a highly reactive diazonium ion, which is a potent alkylating agent that can form adducts with DNA bases. These DNA adducts, if not repaired, can lead to mispairing during DNA replication and result in mutations.
Caption: Metabolic activation and genotoxicity pathway of N-nitrosamines.
The diagram above illustrates the general pathway for N-nitrosamine-induced genotoxicity. The initial metabolic activation by CYP enzymes is a critical step for many compounds in this class. The resulting DNA adducts can trigger various cellular responses, including the activation of DNA repair pathways, cell cycle arrest to allow time for repair, or apoptosis (programmed cell death) if the damage is too extensive.
Caption: Workflow for key in vitro genotoxicity assays.
This workflow diagram provides a simplified overview of the main steps involved in the Ames test, the in vitro micronucleus assay, and the comet assay, which are fundamental tools for assessing the genotoxic potential of chemical compounds.
Conclusion
The comparative analysis of this compound and its analogs reveals significant differences in their genotoxic profiles, highlighting the influence of chemical structure on biological activity. While data for this compound itself in standard in vitro genotoxicity assays is limited, its carcinogenicity in animal models warrants a high degree of caution. The potent, direct-acting mutagenicity of NMU contrasts sharply with the photo-dependent genotoxicity of NPRO, illustrating the diverse mechanisms of action within this chemical class. This guide serves as a valuable resource for researchers and professionals in the pharmaceutical industry, providing a foundation for informed decision-making in the safety assessment of N-nitrosamine impurities. Further quantitative studies on this compound and a broader range of its analogs are necessary to build a more complete and predictive model of their genotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Efficient and specific induction of esophageal tumors in rats by precursors of this compound ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. conservancy.umn.edu [conservancy.umn.edu]
- 7. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Methods for N-Nitrososarcosine (NSAR) Detection
For researchers, scientists, and drug development professionals, the accurate and precise quantification of N-Nitrososarcosine (NSAR), a potential human carcinogen, is of paramount importance. This guide provides an objective comparison of the leading analytical methodologies for NSAR analysis, supported by available experimental data, to aid in the selection of the most appropriate technique for specific research and quality control needs.
The primary analytical techniques employed for the determination of NSAR include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Thermal Energy Analyzer (GC-TEA), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and sample preparation requirements.
Performance Comparison of Analytical Methods
The selection of an analytical method for NSAR is often dictated by the sample matrix, the required level of sensitivity, and the available instrumentation. The following table summarizes the key quantitative performance parameters for the most common NSAR analytical methods.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy (% Recovery) |
| LC-MS/MS | 4 - 27.3 ng/g[1] | 14 - 91.0 ng/g[2][3] | 5 - 8[1][2][3] | 17 - 90%[2] |
| GC-TEA | Trace levels (<1 ppb)[2] | Not explicitly found for NSAR | Not explicitly found for NSAR | 84 - 90%[2] |
| GC-MS | ~10 µg/kg[4] | Not explicitly found for NSAR | Not explicitly found for NSAR | Not explicitly found for NSAR |
Detailed Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a highly sensitive and selective method for the direct analysis of NSAR without the need for derivatization.
Sample Preparation (Tobacco) [5]
-
Weigh 2 grams of the tobacco sample.
-
Spike with an internal standard (NSAR-D3).
-
Extract with 25 mL of 2% aqueous formic acid for 45 minutes with agitation.
-
Load 10 mL of the supernatant onto a solid-supported liquid extraction (SLE) cartridge.
-
Elute with two 20 mL portions of ethyl formate.
-
Evaporate the eluate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
Chromatographic Conditions
-
Column: A suitable reversed-phase column is typically used. Due to the high polarity of NSAR, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can also be employed to improve retention.[5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol (B129727) or acetonitrile).
-
Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.
Gas Chromatography-Thermal Energy Analyzer (GC-TEA)
GC-TEA is a highly specific detection method for nitroso compounds. For non-volatile N-nitrosoamino acids like NSAR, a derivatization step is necessary to increase volatility for gas chromatographic analysis.
Derivatization (Methylation) [2]
-
The extracted NSAR is converted to its more volatile methyl ester.
-
This can be achieved by reaction with diazomethane (B1218177) or BF3-methanol.
Gas Chromatography Conditions
-
The specific column and temperature program will depend on the derivative being analyzed.
Thermal Energy Analyzer (TEA) Detection
-
The TEA detector pyrolyzes the eluting compounds, and the resulting nitric oxide (NO) is detected via a chemiluminescence reaction with ozone. This provides high specificity for N-nitroso compounds.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
Similar to GC-TEA, GC-MS analysis of NSAR requires a derivatization step to improve its volatility and chromatographic behavior.
Derivatization (Esterification) [4]
-
NSAR is converted to its methyl ester. This is a common derivatization strategy for acidic analytes.
Derivatization (Pentafluorobenzyl Bromide - PFBBr) [7]
-
The dried sample extract is reconstituted.
-
A solution of N,N-diisopropylethylamine (DIPEA) and PFBBr is added.
-
The mixture is heated to facilitate the derivatization reaction.
-
The derivatized sample is then dried and reconstituted in a suitable solvent for GC-MS analysis.
Gas Chromatography-Mass Spectrometry Conditions
-
Injection: Splitless injection is commonly used for trace analysis.
-
Column: A mid-polarity capillary column is often suitable for separating the derivatized NSAR.
-
Detection: Mass spectrometry in Selected Ion Monitoring (SIM) or full scan mode is used for detection and quantification.
Experimental Workflows
Caption: General workflow for the analysis of this compound.
Signaling Pathways and Logical Relationships
The formation of this compound is a chemical reaction that does not involve a biological signaling pathway. The logical relationship in its analysis is a sequential process from sample preparation to detection and data interpretation, as illustrated in the workflow diagram above.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Identification and quantitative determination of nitrosoproline and nitrososarcosine and preliminary investigations on nitrosohydroxyproline in cured meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. coresta.org [coresta.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Solid-Phase Extraction of N-Nitrososarcosine: A Comparative Evaluation
For researchers, scientists, and drug development professionals engaged in the analysis of N-nitrosamine impurities, the selection of an appropriate sample preparation method is critical for achieving accurate and reliable results. N-Nitrososarcosine (NSAR), a non-volatile nitrosamine, presents a particular challenge due to its high polarity. This guide provides a comparative evaluation of various Solid-Phase Extraction (SPE) cartridges for the extraction of NSAR, supported by experimental data from studies on similar polar nitrosamines, to aid in the selection of the most effective SPE strategy.
Understanding the Challenge: Physicochemical Properties of this compound
This compound is a highly polar molecule, as indicated by its high water solubility and negative octanol-water partition coefficient (log Kow). These properties make it difficult to retain on traditional non-polar reversed-phase (C18) SPE sorbents, often leading to poor recovery.
| Property | Value | Reference |
| Molecular Weight | 118.09 g/mol | [1] |
| Melting Point | 66-67 °C | [1] |
| Water Solubility | 1000 g/L at 25°C | [2] |
| log Kow | -0.78 | [2] |
Performance Comparison of SPE Cartridges
Direct comparative studies on a wide range of SPE cartridges for this compound are limited in publicly available literature. However, data from studies on other low-molecular-weight and polar nitrosamines can provide valuable insights into the expected performance of different sorbent types. The following table summarizes recovery data for various nitrosamines, including the highly polar N-nitrosodiethanolamine (NDELA), which can serve as a surrogate for estimating the performance for this compound.
| SPE Cartridge | Sorbent Type | Target Analytes | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Strata™-X-C | Polymeric Strong Cation Exchange | 11 N-Nitrosamines (including NDELA) | >80% for 9 out of 11 NAs | Not Reported | [3] |
| Oasis™ MCX | Polymeric Mixed-Mode Cation Exchange | 11 N-Nitrosamines (including NDELA) | ~20% for NDMA, failed to retain NDELA | Not Reported | [3] |
| Oasis™ HLB | Hydrophilic-Lipophilic Balanced Polymeric | 13 N-Nitrosamines | Limited API retention | Not Reported | [3] |
| Strata™-X | Polymeric Reversed-Phase | 13 N-Nitrosamines | Limited API retention | Not Reported | [3] |
| HyperSep™ Hypercarb™ | Porous Graphitic Carbon | 13 N-Nitrosamines | Good retention of polar compounds | Not Reported | [3] |
| Activated Carbon | Activated Carbon | 9 N-Nitrosamines | 68-83% for eight of the nine NAs | Not Reported | [1] |
| Florisil® | Magnesium Silicate | 7 N-Nitrosamines | ~85% (for volatile NAs) | Not Reported | [2] |
Inference for this compound: Based on the superior performance with the highly polar NDELA, mixed-mode strong cation exchange cartridges like Strata™-X-C are anticipated to provide the most effective retention and recovery for this compound. The cation exchange functionality can interact with the protonated amine group of NSAR, while the polymeric backbone provides reversed-phase retention. Porous graphitic carbon and activated carbon cartridges also show promise for retaining polar compounds. Traditional polymeric reversed-phase cartridges (Oasis™ HLB, Strata™-X) may offer insufficient retention for the highly polar NSAR.
Experimental Protocols
The following is a generalized experimental protocol for the solid-phase extraction of polar nitrosamines, which can be adapted and optimized for this compound analysis.
Sample Preparation
-
Aqueous Samples (e.g., Water, Beverages): Acidify the sample to pH 2-3 with a suitable acid (e.g., formic acid) to ensure this compound is in its protonated form, which is necessary for retention on cation exchange sorbents.
-
Solid Samples (e.g., Food, Tobacco):
-
Homogenize the sample.
-
Extract with an appropriate solvent. For this compound in tobacco, extraction with 2% aqueous formic acid has been reported.[4]
-
Centrifuge and collect the supernatant for SPE.
-
Solid-Phase Extraction (SPE) Procedure (using a Mixed-Mode Cation Exchange Cartridge)
-
Conditioning: Condition the SPE cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of acidified water (matching the sample pH).
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash with 1-2 column volumes of acidified water to remove polar interferences.
-
Wash with 1-2 column volumes of a weak organic solvent (e.g., methanol) to remove less polar interferences.
-
-
Elution: Elute the retained this compound with a small volume (e.g., 2 x 1 mL) of a strong base in an organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol). The base will neutralize the charge on the analyte, disrupting the ion-exchange retention.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
Analytical Instrumentation
-
Chromatography: Liquid chromatography (LC) is the preferred method for non-volatile nitrosamines. Due to the high polarity of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better retention and separation than traditional reversed-phase chromatography.
-
Detection: Tandem mass spectrometry (MS/MS) is essential for selective and sensitive quantification of this compound at trace levels.
Visualizing the Workflow
The following diagrams illustrate the logical relationships in SPE sorbent selection and the general experimental workflow.
Caption: Logic for SPE sorbent selection for this compound.
Caption: General workflow for this compound SPE.
Conclusion
The selection of an appropriate SPE cartridge is paramount for the successful analysis of the highly polar this compound. Based on available data for similar compounds, mixed-mode cation exchange SPE cartridges are the most promising option, offering the potential for high recovery and effective sample clean-up. Porous graphitic carbon and activated carbon-based sorbents also present viable alternatives. It is essential for researchers to perform in-house validation and optimization of the chosen SPE method for their specific sample matrix to ensure data quality and reliability. This guide provides a foundational framework to streamline the method development process for the accurate quantification of this compound.
References
Correlation of In Vitro and In Vivo Data for N-Nitrososarcosine Carcinogenicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo carcinogenic potential of N-Nitrososarcosine (N-SAR), supported by experimental data. This compound, a nitrosamine (B1359907) compound, is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[1][2] This document summarizes key findings, details experimental methodologies, and visualizes the underlying mechanisms to facilitate a comprehensive understanding of its carcinogenic risk.
In Vitro Genotoxicity Data
This compound (N-SAR) has been evaluated in several in vitro assays to determine its genotoxic potential. These assays are crucial for understanding the compound's ability to interact with DNA and induce mutations, which are key initiating events in carcinogenesis.
| Assay Type | Test System | Metabolic Activation | Concentration Range | Results | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains | With and without S9 | Data not available | Data not available | [3][4] |
| Mammalian Cell Gene Mutation Assay (CHO/HGPRT) | Chinese Hamster Ovary (CHO) cells | With and without S9 | Data not available | Data not available | [5][6][7] |
| Sister Chromatid Exchange (SCE) Assay | Mammalian cells | Data not available | Data not available | Data not available | [8][9][10][11] |
Experimental Protocols: In Vitro Assays
Below are detailed methodologies for the key in vitro experiments typically used to assess the genotoxicity of N-nitroso compounds.
1. Bacterial Reverse Mutation Assay (Ames Test)
-
Principle: This assay uses various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the ability of a test chemical to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.
-
Methodology:
-
Strains: A panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) is used to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with enzyme inducers like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. This is crucial for N-nitrosamines, which often require metabolic activation to become mutagenic.
-
Procedure (Plate Incorporation Method):
-
A mixture of the tester strain, the test compound at various concentrations, and with or without S9 mix is added to molten top agar (B569324).
-
This mixture is poured onto minimal glucose agar plates.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the solvent control plates. A dose-dependent increase in the number of revertants, typically a two-fold or greater increase over the background, is considered a positive result.[12][13]
-
2. Mammalian Cell Gene Mutation Assay (CHO/HGPRT)
-
Principle: This assay measures forward mutations at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) locus in Chinese Hamster Ovary (CHO) cells. Cells with a functional HGPRT enzyme are sensitive to the toxic effects of purine (B94841) analogs like 6-thioguanine (B1684491) (6-TG), while mutant cells lacking HGPRT activity can survive in its presence.
-
Methodology:
-
Cell Culture: CHO cells are maintained in appropriate culture medium.
-
Treatment: Cells are exposed to N-SAR at various concentrations, with and without S9 metabolic activation, for a defined period (e.g., 3-5 hours).
-
Phenotypic Expression: After treatment, the cells are cultured in a non-selective medium for a period (typically 6-8 days) to allow for the expression of the mutant phenotype.
-
Mutant Selection: Cells are then plated in a medium containing 6-thioguanine. Only the mutant cells (HGPRT-deficient) will form colonies. A parallel plating in non-selective medium is done to determine the cloning efficiency.
-
Data Analysis: The number of mutant colonies is counted, and the mutant frequency is calculated by dividing the number of mutant colonies by the number of viable cells. A dose-related increase in mutant frequency is indicative of a mutagenic effect.[5][14]
-
In Vivo Carcinogenicity Data
Animal studies have provided sufficient evidence for the carcinogenicity of this compound. These studies are critical for assessing the potential cancer risk to humans.
| Species | Strain | Route of Administration | Dose | Duration of Treatment | Target Organ(s) | Tumor Incidence | Reference |
| Rat | BD | Oral (drinking water) | 0.4 mg/day | 300 days | Esophagus | 10/15 (67%) with papillomas and carcinomas | [15] |
| Mouse | (Not specified) | Oral | Data not available | Data not available | Nasal Cavity | Carcinomas | [1] |
| Newborn Mouse | (Not specified) | Intraperitoneal injection | Data not available | Data not available | Liver | Liver-cell carcinomas | [1] |
Experimental Protocols: In Vivo Carcinogenicity Study
The following protocol is a general representation of a chronic carcinogenicity study in rodents.
-
Principle: To evaluate the carcinogenic potential of a substance by observing tumor development in animals exposed to the substance over a significant portion of their lifespan.
-
Methodology:
-
Animals: Typically, rats (e.g., Sprague-Dawley, Fischer 344) and mice of both sexes are used. Animals are randomly assigned to control and treatment groups.
-
Administration of Test Substance: N-SAR is administered through a relevant route of exposure, such as in the drinking water or diet. Dosing is typically done daily for a period of 18-24 months for mice and 24-30 months for rats.
-
Dose Selection: Multiple dose levels are used, including a high dose that is expected to produce some toxicity but not significantly shorten the lifespan of the animals, a low dose, and one or more intermediate doses. A concurrent control group receives the vehicle (e.g., untreated drinking water).
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.
-
Pathology: At the end of the study, all animals are subjected to a complete necropsy. All organs and tissues are examined macroscopically for any abnormalities. Tissues are collected and preserved for histopathological examination.
-
Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods. The time to tumor onset is also analyzed.
-
Mechanism of Carcinogenicity
The carcinogenic activity of N-nitrosamines, including N-SAR, is primarily attributed to their metabolic activation into reactive electrophilic species that can damage DNA.
Metabolic Activation and DNA Adduct Formation
The proposed metabolic activation pathway for N-nitrosamines generally involves enzymatic hydroxylation of the carbon atom alpha to the nitroso group, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes, such as CYP2E1 and CYP2A6.[16][17] This hydroxylation leads to the formation of an unstable intermediate that spontaneously decomposes to yield a reactive alkylating agent (a diazonium ion or a carbocation). This electrophile can then react with nucleophilic sites on DNA bases, forming DNA adducts. If these adducts are not repaired, they can lead to miscoding during DNA replication, resulting in permanent mutations and the initiation of cancer.
Caption: Proposed metabolic activation pathway of this compound.
Experimental Workflow
The assessment of N-SAR's carcinogenicity follows a structured workflow, integrating both in vitro and in vivo studies to build a comprehensive risk profile.
Caption: Workflow for assessing the carcinogenicity of this compound.
Conclusion
The available data strongly indicate that this compound is a carcinogen in animal models, with the primary mechanism involving metabolic activation to a DNA-reactive species. While in vivo studies have demonstrated its ability to induce tumors in the esophagus and nasal cavity of rodents, there is a notable lack of specific quantitative data from in vitro genotoxicity assays for N-SAR itself.[1] This data gap is a significant limitation in performing a complete correlation between in vitro and in vivo findings. The general mechanistic understanding of N-nitrosamine carcinogenicity, however, provides a strong basis for considering N-SAR as a potential human carcinogen. Further research to generate robust quantitative in vitro genotoxicity data for N-SAR would be invaluable for a more precise risk assessment and for establishing a clearer in vitro-in vivo correlation.
References
- 1. This compound (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]
- 2. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. The mutagenicity of 45 nitrosamines in the Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A procedure for the CHO/HGPRT mutation assay involving treatment of cells in suspension culture and selection of mutants in soft-agar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of mutagenicity results for nine compounds evaluated at the hgprt locus in the standard and suspension CHO assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An evaluation of the CHO/HGPRT mutation assay involving suspension cultures and soft agar cloning: results for 33 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative correlation between carcinogenicity and sister chromatid exchange induction in vivo for a group of 11 N-nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of sister chromatid exchanges by tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in human and hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of sister chromatid exchanges and chromosome aberrations in cultured mammalian cells by N-nitrosocimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of sister-chromatid exchange induction caused by nitrosoureas that alkylate or alkylate and crosslink DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. re-place.be [re-place.be]
- 13. re-place.be [re-place.be]
- 14. A quantitative assay of mutation induction at the hypoxanthine-guanine phosphoribosyl transferase locus in Chinese hamster ovary cells (CHO/HGPRT system): development and definition of the system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Organotropic carcinogenic effects of 65 various N-nitroso- compounds on BD rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of N-Nitrososarcosine levels in different consumer products
For Researchers, Scientists, and Drug Development Professionals
N-Nitrososarcosine (NSAR), a non-volatile N-nitrosamine, has been identified as a potential contaminant in a variety of consumer products. Classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans, the presence of NSAR in everyday items warrants careful consideration and analysis. This guide provides a comparative overview of NSAR levels found in different consumer product categories, supported by experimental data and detailed analytical methodologies.
Quantitative Comparison of this compound Levels
The concentration of this compound varies significantly across different types of consumer products. The following table summarizes the quantitative data reported in scientific literature. It is important to note that data for specific this compound levels in cosmetics and rubber products are limited in the available literature. Much of the research in these areas focuses on other volatile and non-volatile nitrosamines.
| Product Category | Specific Product | This compound (NSAR) Concentration | Reference(s) |
| Food Products | Cured Meat | Approximately 10 µg/kg | [1] |
| Smoked Meat | 2 to 56 µg/kg | ||
| Beer | Traces (<1 ppb) found in some malt (B15192052) samples | ||
| Tobacco Products | Cigarette Tobacco | 22 - 460 ng/cigarette | [2] |
| Smokeless Tobacco (Dry Snuff) | 550.5 ± 43.7 ng/g | [3] | |
| Smokeless Tobacco (Moist Snuff) | Low amounts detected | [3] | |
| Chewing Tobacco | 0.01 ppm (µg/g) | [2] | |
| Cosmetics | - | Data not available (focus is on other nitrosamines like NDELA) | |
| Rubber Products | - | Data not available (focus is on volatile nitrosamines) |
Experimental Protocols for this compound Analysis
Accurate quantification of this compound requires sophisticated analytical techniques. The two primary methods employed are Gas Chromatography-Thermal Energy Analysis (GC-TEA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: A Critical First Step
The extraction and purification of NSAR from complex matrices are crucial for obtaining reliable results.
-
Food Products (Cured Meats): A common procedure involves liquid-liquid extraction followed by ion-exchange chromatography for cleanup before derivatization for GC analysis[1].
-
Tobacco Products: A supported liquid-liquid (SL-L) extraction is a simple and fast method. This is often coupled with the use of an isotope-labeled internal standard to ensure accuracy[3].
-
Rubber Products: Migration studies are often performed using simulants like artificial saliva or sweat. The extraction of nitrosamines from the rubber matrix can be achieved through methods like Soxhlet extraction with a solvent such as dichloromethane[4][5].
-
Cosmetics: Sample preparation can involve vortex-assisted dispersive liquid-liquid microextraction (VA-DLLME) to extract and preconcentrate nitrosamines[3][4].
Instrumental Analysis
GC-TEA is a highly specific method for the detection of N-nitroso compounds.
-
Principle: The sample extract is injected into a gas chromatograph for separation. The eluted compounds are then passed through a pyrolyzer, which cleaves the N-NO bond. The resulting nitric oxide (NO) radical is detected by a chemiluminescence reaction with ozone[6][7].
-
Derivatization: For non-volatile nitrosamines like NSAR, a derivatization step to convert them into their volatile methyl esters is often necessary before GC analysis[1].
-
Instrumentation Details (Example for Tobacco Analysis):
-
Injector Temperature: Programmable, e.g., 35 to 220 °C.
-
Oven Temperature Program: Ramped, e.g., 50 to 170 to 212 °C.
-
Carrier Gas: Helium.
-
TEA Furnace Temperature: 500-525 °C[8].
-
LC-MS/MS offers high sensitivity and selectivity and does not typically require derivatization for non-volatile compounds.
-
Principle: The sample extract is injected into a liquid chromatograph for separation. The separated compounds are then ionized and detected by a tandem mass spectrometer, which provides structural information and quantification[3][9][10].
-
Chromatography: Reversed-phase or HILIC columns can be used for separation.
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) mode is employed for sensitive and specific quantification.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for NSAR analysis and the formation pathway of N-nitrosamines.
Caption: General workflow for this compound analysis.
Caption: Simplified formation of N-Nitrosamines.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. Determination of nine prohibited N-nitrosamines in cosmetic products by vortex-assisted dispersive liquid–liquid microextraction prior to gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ikw.org [ikw.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Determination of Nitrosamines in Whole Tobacco [healthycanadians.gc.ca]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
Assessing the efficacy of methods to reduce N-Nitrososarcosine formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various methods to reduce the formation of N-Nitrososarcosine (NSAR), a potential carcinogen. The efficacy of different approaches is supported by experimental data drawn from scientific literature. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of further studies.
Executive Summary
The formation of this compound (NSAR) from its precursors, sarcosine (B1681465) and nitrosating agents (such as nitrite), is a significant concern in the pharmaceutical, food, and tobacco industries. This guide assesses the efficacy of common chemical inhibitors and process modifications aimed at mitigating NSAR formation. Key findings indicate that antioxidants, particularly ascorbic acid and α-tocopherol, are highly effective inhibitors. Additionally, controlling the pH of the reaction environment is a critical factor in reducing NSAR levels.
Comparison of Reduction Method Efficacy
The following table summarizes the quantitative efficacy of various methods in reducing N-nitrosamine formation. While data specific to this compound is limited, the presented data for other N-nitrosamines, such as N-nitrosodimethylamine (NDMA), serve as a strong indicator of expected efficacy due to the shared mechanism of formation and inhibition.
| Method/Inhibitor | Target Nitrosamine | Inhibition Efficacy (%) | Molar Ratio (Inhibitor:Nitrite) | pH | Reference System |
| Ascorbic Acid | NDMA | ~75% | Not Specified (1% w/w) | Not Specified | Model Pharmaceutical Formulation[1] |
| Nitrite (B80452) Levels | ~87% | Not Specified (1% w/w) | Not Specified | Placebo Tablet Formulation[1] | |
| N-Nitrosoproline | Complete Inhibition | >20:1 | Acidic | In vivo (Human)[2] | |
| α-Tocopherol | N-Nitrosoproline | Significant Decrease | Not Specified | Acidic | In vivo (Rat)[3] |
| NDELA | Significant Decrease | Not Specified (100-1000 µg/ml) | 2 | Cosmetic Formulation[4] | |
| Gallic Acid | Nitrosation | High | Not Specified | Stomach Simulating | In vitro[5] |
| Catechin | Nitrosation | High | Not Specified | Stomach Simulating | In vitro[5] |
| Various Amino Acids | NDMA | >50% | 2:1 | 3 | In vitro[6] |
| pH Control | General Nitrosation | High Risk at pH 3-5, Low Risk at pH >7 | Not Applicable | 3-5 vs. >7 | General Pharmaceutical Context[7] |
Chemical Pathways and Inhibition Mechanisms
The formation of this compound and its inhibition by antioxidants can be visualized through the following reaction pathways.
Experimental Protocols
In Vitro this compound Formation and Inhibition Assay
This protocol describes a general method for assessing the efficacy of inhibitors on NSAR formation in a controlled in vitro environment.
1. Materials and Reagents:
-
Sarcosine hydrochloride
-
Sodium nitrite (NaNO₂)
-
Inhibitor stock solutions (e.g., Ascorbic acid, α-tocopherol, gallic acid dissolved in an appropriate solvent)
-
Citrate-phosphate buffer (pH range 2.5 - 7.0)
-
This compound (NSAR) analytical standard
-
Internal Standard (e.g., this compound-d3)
-
Methanol (B129727), Water, Formic Acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges for sample cleanup
2. Experimental Workflow:
3. Detailed Procedure:
-
Reaction Mixture Preparation: In a series of reaction vials, prepare a final volume of 1 mL. Add citrate-phosphate buffer of the desired pH. Add sarcosine to a final concentration of 10 mM. Add the test inhibitor at various concentrations (e.g., 0.5, 1, 2, 5 mM). For the control group, add the solvent vehicle used for the inhibitor. Pre-incubate the mixtures at 37°C for 10 minutes.
-
Initiation and Incubation: Initiate the nitrosation reaction by adding sodium nitrite to a final concentration of 1 mM. Immediately vortex the vials and incubate at 37°C for a defined period, typically 60 minutes.
-
Sample Preparation for Analysis: After incubation, quench the reaction. Spike the samples with an internal standard (e.g., NSAR-d3). For sample cleanup and concentration, a supported liquid-liquid extraction or solid-phase extraction is recommended.[8] The final eluate is evaporated to dryness and reconstituted in the mobile phase for analysis.
-
Quantification: Analyze the samples using a validated LC-MS/MS method.[9][10] Separation can be achieved on a C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid.[11] Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (NSAR concentration in inhibitor sample / NSAR concentration in control sample)] * 100
Factors Influencing Efficacy
Several factors can significantly impact the effectiveness of methods to reduce NSAR formation:
-
pH: The rate of N-nitrosation is highly pH-dependent. Acidic conditions (optimally around pH 3-5) favor the formation of the active nitrosating species from nitrite, thus increasing the rate of NSAR formation.[7] Conversely, increasing the pH to above 7 significantly reduces the reaction rate. However, it's important to note that in the presence of certain catalysts like formaldehyde, nitrosation can still occur at neutral or basic pH.[7]
-
Inhibitor Concentration: The efficacy of inhibitors like ascorbic acid and α-tocopherol is dose-dependent. A higher molar ratio of inhibitor to nitrosating agent generally results in a greater reduction in NSAR formation.[2]
-
Matrix Effects: The surrounding chemical environment, or matrix, can influence both the formation of NSAR and the efficacy of inhibitors. For instance, in a biphasic system containing lipids, ascorbic acid's effect can shift from inhibitory to promotional.[12] This is because nitric oxide, a product of the reaction between ascorbic acid and the nitrosating species, can diffuse into the lipid phase, where it is reconverted to a nitrosating agent, away from the aqueous-phase inhibitor.[12]
-
Temperature: Higher temperatures can accelerate the rate of nitrosation. Therefore, controlling temperature during manufacturing and storage is a relevant consideration.
Conclusion
The formation of this compound can be effectively mitigated through several strategies. The use of chemical inhibitors, particularly ascorbic acid and α-tocopherol, has demonstrated high efficacy in reducing N-nitrosamine levels.[1][13][14] These antioxidants function by scavenging nitrosating agents, thereby preventing the nitrosation of sarcosine.[15] Additionally, process control, with a particular focus on maintaining a pH outside the optimal range for nitrosation (pH 3-5), is a crucial preventative measure.[7] For professionals in drug development and other relevant fields, a combination of formulation strategies—incorporating effective inhibitors—and rigorous process control offers the most robust approach to minimizing NSAR formation.
References
- 1. dsm.com [dsm.com]
- 2. files.isec.pt [files.isec.pt]
- 3. This compound | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Formation and inhibition of N-nitrosodiethanolamine in cosmetics under pH, temperature, and fluorescent, ultraviolet, and visual light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects and reactions of gallic acid, catechin, and procyanidin B2 with nitrosation under stomach simulating… [ouci.dntb.gov.ua]
- 6. Proteins and amino acids as scavengers of nitrite: inhibitory effect on the formation of nitrosodimethylamine and diazoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eurachem.org [eurachem.org]
- 11. lcms.cz [lcms.cz]
- 12. Fat transforms ascorbic acid from inhibiting to promoting acid‐catalysed N‐nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of vitamins C and E on N-nitroso compound formation, carcinogenesis, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Blocking the endogenous formation of N-nitroso compounds and related carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for N-Nitrososarcosine (NSAR) Detection
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitrosamines, such as N-Nitrososarcosine (NSAR), in pharmaceutical products, food, and tobacco is a significant safety concern due to their classification as probable human carcinogens.[1][2] Consequently, robust and sensitive analytical methods are crucial for their accurate detection and quantification at trace levels. This guide provides a comprehensive comparison of the two primary analytical techniques employed for NSAR analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Performance Benchmark: LC-MS/MS vs. GC-MS
The choice of analytical technique for NSAR detection is pivotal in achieving the required sensitivity and selectivity, especially to meet stringent regulatory requirements. The following table summarizes the key performance characteristics of LC-MS/MS and GC-MS for the analysis of this compound.
| Performance Metric | LC-MS/MS | GC-MS | Key Considerations |
| Limit of Detection (LOD) | 27.3 ng/g (in tobacco matrix)[1] | Generally in the low ng/g to pg/g range, but requires derivatization for NSAR. | LC-MS/MS offers excellent sensitivity without the need for derivatization. |
| Limit of Quantification (LOQ) | 91.0 ng/g (in tobacco matrix)[1] | Typically higher than LOD, dependent on derivatization efficiency and matrix effects. | The LOQ for LC-MS/MS is well-defined for specific matrices.[1] |
| Accuracy & Precision | Good precision (RSD of 7.94% for 1S2 samples, n=100)[1] | Can be high, but the multi-step derivatization process can introduce variability. | The simpler sample preparation for LC-MS/MS often leads to better reproducibility.[1] |
| Linearity | Excellent (R² ≥ 0.999 over 3–2000 ng/mL)[1] | Good, but the derivatization step can affect the linear range. | LC-MS/MS demonstrates a wide linear dynamic range.[1] |
| Sample Preparation | Simple extraction and cleanup (e.g., Supported Liquid-Liquid Extraction)[1] | Requires a multi-step process including extraction and chemical derivatization (e.g., esterification) to increase volatility.[3] | The need for derivatization in GC-MS adds complexity and potential for sample loss or contamination. |
| Throughput | High, due to simpler sample preparation. | Lower, due to the time-consuming derivatization step. | LC-MS/MS is generally more suited for high-throughput screening. |
| Matrix Effects | Can be significant but managed with appropriate internal standards and sample cleanup.[1] | Can be problematic, but derivatization can sometimes mitigate matrix suppression. | Both techniques require careful method development to address matrix interference. |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are representative protocols for the analysis of this compound using LC-MS/MS and GC-MS.
LC-MS/MS Method for NSAR in Tobacco Products[1]
This method is based on a validated procedure for the determination of NSAR in complex matrices like tobacco.
1. Sample Preparation (Supported Liquid-Liquid Extraction - SLE)
-
Weigh 0.5 g of the homogenized sample into a centrifuge tube.
-
Add an internal standard solution (e.g., ¹³C₂-¹⁵N₂-NSAR).
-
Add 5 mL of 0.1 M HCl and vortex for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Load the supernatant onto a pre-conditioned SLE cartridge.
-
Elute the analyte with dichloromethane.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: A suitable reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Methanol (B129727).
-
Gradient: A linear gradient from 5% to 95% B over a specified time.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Tandem Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
NSAR: Precursor ion m/z > Product ion m/z (specific values to be optimized).
-
Internal Standard: Precursor ion m/z > Product ion m/z (specific values to be optimized).
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.
Representative GC-MS Method for NSAR
As this compound is a non-volatile N-nitrosoamino acid, a derivatization step is mandatory for GC-MS analysis.[3] Esterification is a common approach.
1. Sample Preparation and Derivatization
-
Extraction: Extract NSAR from the sample matrix using an appropriate solvent (e.g., methanol or ethyl acetate) followed by a cleanup step (e.g., solid-phase extraction).
-
Derivatization (Esterification):
-
Evaporate the cleaned extract to dryness.
-
Add a derivatizing agent such as BF₃-methanol or diazomethane (B1218177) to convert the carboxylic acid group of NSAR into its methyl ester.
-
Heat the reaction mixture as required.
-
After the reaction, neutralize the mixture and extract the derivatized NSAR into an organic solvent (e.g., hexane).
-
Concentrate the final extract before GC-MS analysis.
-
2. Gas Chromatography Conditions
-
Column: A mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C (or optimized).
-
Oven Temperature Program: A programmed temperature ramp to ensure separation of the analyte from other components.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
-
Monitored Ions: Select characteristic ions of the derivatized NSAR for quantification and confirmation.
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the general workflows for LC-MS/MS and GC-MS analysis of this compound.
Caption: General experimental workflow for LC-MS/MS analysis of this compound.
Caption: General experimental workflow for GC-MS analysis of this compound.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the detection of this compound. However, for routine analysis of NSAR, LC-MS/MS is generally the superior technique . Its primary advantages include a simpler sample preparation procedure that avoids the need for chemical derivatization, leading to higher throughput and potentially better accuracy and precision.[1] While GC-MS can achieve high sensitivity, the mandatory derivatization step for non-volatile compounds like NSAR adds complexity, time, and potential sources of error to the analytical workflow.[3] The choice of method will ultimately depend on the specific application, available instrumentation, and the required level of sensitivity and throughput. For researchers and drug development professionals, the adoption of a validated LC-MS/MS method is recommended for the reliable and efficient monitoring of this compound.
References
A Researcher's Guide to Statistical Comparison of N-Nitrososarcosine Analytical Methods
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to statistically compare analytical methods for the detection and quantification of N-Nitrososarcosine (NSAR). The focus is on providing objective performance comparisons supported by experimental data and detailed methodologies.
Introduction to this compound and Analytical Challenges
This compound (NSAR) is a non-volatile N-nitrosamine that has been identified as a potential human carcinogen.[1][2] Its presence in various consumer products and pharmaceuticals has necessitated the development of sensitive and robust analytical methods for its detection and quantification.[1][3] The primary analytical techniques employed for NSAR analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization.[4][5][6]
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. A thorough statistical comparison of different methods is crucial for validating a new method against a standard, comparing results across different laboratories, and ensuring the reliability of analytical data.
Comparative Performance of Analytical Methods
The performance of two common analytical methods for this compound, LC-MS/MS and GC-MS, are summarized below. The data presented is a synthesis of typical performance characteristics reported in the literature.
| Performance Parameter | LC-MS/MS | GC-MS/MS (with derivatization) |
| Limit of Detection (LOD) | 0.03 - 27.3 ng/g[1][4] | ~0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.1 - 91.0 ng/g[1][4] | ~0.3 µg/kg |
| Linearity (R²) | >0.999[1][4] | >0.995 |
| Precision (%RSD) | < 10%[1][4] | < 15% |
| Accuracy (Recovery) | 85-115% | 80-120% |
| Sample Throughput | High | Moderate |
| Derivatization Required | No[4][5] | Yes |
Experimental Protocols
Detailed methodologies for the analysis of this compound using LC-MS/MS and GC-MS are provided below.
LC-MS/MS Method for this compound
This protocol is adapted from established methods for the analysis of NSAR in complex matrices.[4][5]
3.1.1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Weigh 1g of the homogenized sample into a centrifuge tube.
-
Add an internal standard solution (e.g., this compound-d3).
-
Add 10 mL of extraction solvent (e.g., 1% formic acid in water) and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Condition an SPE cartridge (e.g., a strong cation exchange cartridge) with methanol (B129727) followed by the extraction solvent.
-
Load the supernatant from the sample onto the SPE cartridge.
-
Wash the cartridge with a mild organic solvent (e.g., methanol).
-
Elute the analyte with an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
3.1.2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: A suitable gradient to separate NSAR from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
3.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): 117.1
-
Product Ions (m/z): 71.1, 43.1 (quantifier and qualifier)
-
Collision Energy: Optimized for the specific instrument.
GC-MS/MS Method for this compound (with Derivatization)
This protocol outlines a general procedure for the analysis of non-volatile nitrosamines like NSAR by GC-MS, which requires a derivatization step to increase volatility.
3.2.1. Sample Preparation and Derivatization
-
Perform an initial extraction as described for the LC-MS/MS method (steps 1-4).
-
The extracted sample is then subjected to derivatization. A common method is esterification to form a more volatile derivative.
-
To the dried extract, add a derivatizing agent (e.g., 3 mL of 3 N HCl in n-butanol) and heat at 90°C for 20 minutes.
-
After cooling, neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the derivative with an organic solvent (e.g., dichloromethane).
-
The organic layer is then concentrated for GC-MS/MS analysis.
3.2.2. Gas Chromatography Conditions
-
Column: A mid-polarity column suitable for nitrosamine (B1359907) analysis (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: A suitable temperature program to separate the derivatized NSAR.
-
Injection Mode: Splitless
3.2.3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: Determined based on the mass spectrum of the derivatized NSAR.
Statistical Analysis for Method Comparison
A robust statistical analysis is essential to objectively compare the performance of different analytical methods. The following statistical tests are recommended.
Workflow for Statistical Comparison
Caption: A logical workflow for the statistical comparison of analytical methods.
F-Test: Comparing Precision
The F-test is used to compare the variances of two data sets to determine if they are statistically different. This provides a measure of the relative precision of the two analytical methods.
-
Null Hypothesis (H₀): The variances of the two methods are equal.
-
Alternative Hypothesis (H₁): The variances of the two methods are not equal.
-
Procedure:
-
Calculate the variance for each data set.
-
Calculate the F-statistic: F = (larger variance) / (smaller variance).
-
Compare the calculated F-value with the critical F-value from F-distribution tables at a chosen significance level (e.g., α = 0.05) and the respective degrees of freedom.
-
-
Interpretation: If the calculated F-value is greater than the critical F-value, the null hypothesis is rejected, indicating a significant difference in the precision of the two methods.
t-Test: Comparing Accuracy
The t-test is used to determine if there is a significant difference between the means of two data sets. This is a measure of the agreement in the accuracy of the two methods.
-
Null Hypothesis (H₀): The means of the two methods are equal.
-
Alternative Hypothesis (H₁): The means of the two methods are not equal.
-
Procedure:
-
Calculate the mean and standard deviation for each data set.
-
Calculate the t-statistic using the appropriate formula (depending on whether the variances are equal or unequal, as determined by the F-test).
-
Compare the calculated t-value with the critical t-value from the t-distribution table at a chosen significance level and degrees of freedom.
-
-
Interpretation: If the absolute calculated t-value is greater than the critical t-value, the null hypothesis is rejected, suggesting a systematic difference (bias) between the two methods.
Analysis of Variance (ANOVA): Comparing More Than Two Methods
If more than two analytical methods are being compared, ANOVA should be used to determine if there is a statistically significant difference among their means.
-
Null Hypothesis (H₀): The means of all methods are equal.
-
Alternative Hypothesis (H₁): At least one method's mean is different.
-
Procedure: ANOVA partitions the total variance in the data into between-group and within-group variance. An F-statistic is calculated as the ratio of the between-group variance to the within-group variance.
-
Interpretation: If the calculated F-value is greater than the critical F-value, it indicates that there is a significant difference among the methods. Post-hoc tests (e.g., Tukey's HSD) can then be used to identify which specific methods differ from each other.
Signaling Pathway for Method Selection
The choice of an analytical method is a critical decision in the drug development process. The following diagram illustrates a simplified signaling pathway for selecting an appropriate analytical method for this compound.
Caption: A decision-making pathway for selecting an NSAR analytical method.
Conclusion
The statistical comparison of analytical methods for this compound is a critical step in ensuring data quality and reliability. By employing the appropriate statistical tools, such as F-tests, t-tests, and ANOVA, researchers can make informed decisions about method selection and validation. The detailed protocols and performance data provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and safety assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereospecific Response of E/Z-isomers of this compound in LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Determination of this compound in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification and quantitative determination of nitrosoproline and nitrososarcosine and preliminary investigations on nitrosohydroxyproline in cured meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Nitrosamines: A Comparative Guide to N-Nitrososarcosine Validation in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitrosamine impurities in pharmaceutical products remains a critical focus for regulatory bodies and manufacturers worldwide. N-Nitrososarcosine (NSAR), a potential nitrosamine (B1359907) impurity, falls under the stringent regulatory scrutiny of agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This guide provides a comprehensive comparison of analytical methodologies for the validation of NSAR, supported by experimental data and aligned with current regulatory expectations.
Regulatory Landscape: A Unified Approach to a Common Threat
Global regulatory agencies, including the FDA, EMA, and the International Council for Harmonisation (ICH), have established a harmonized three-step approach for the control of nitrosamine impurities.[1][2][3] This framework is essential for any pharmaceutical manufacturer to ensure the safety and quality of their products.
-
Risk Assessment: A thorough evaluation of the manufacturing process of both the active pharmaceutical ingredient (API) and the finished drug product is required to identify potential sources of nitrosamine formation or contamination.[4][5][6][7]
-
Confirmatory Testing: If a risk is identified, highly sensitive and validated analytical methods must be employed to detect and quantify the presence of nitrosamine impurities.
-
Mitigation: Should nitrosamines be detected above the acceptable intake (AI) limit, manufacturers must implement changes to their processes to reduce the impurity to an acceptable level.
The ICH M7(R1) guideline classifies nitrosamines as a "cohort of concern" due to their potential as mutagenic carcinogens, necessitating control at or below established AI limits.[8]
Analytical Methodologies: A Comparative Analysis
The detection of N-nitrosamines at trace levels requires highly sensitive and specific analytical techniques. Traditional methods such as HPLC-UV or standalone GC are often insufficient for reaching the low detection limits required by regulatory agencies.[2] The industry standard relies on advanced hyphenated mass spectrometry techniques.
A comparison of the most prevalent and emerging analytical techniques for N-nitrosamine analysis is presented below.
| Feature | LC-MS/MS | GC-MS/MS | Supercritical Fluid Chromatography (SFC)-MS/MS | Capillary Electrophoresis (CE)-MS |
| Principle | Separation based on polarity, followed by mass-to-charge ratio detection. | Separation of volatile compounds based on boiling point, followed by mass-to-charge ratio detection. | Separation using a supercritical fluid as the mobile phase, followed by mass-to-charge ratio detection. | Separation based on electrophoretic mobility in a capillary, followed by mass-to-charge ratio detection. |
| Applicability | Broad applicability to a wide range of nitrosamines, including non-volatile and thermally labile compounds like NSAR.[2] | Best suited for volatile and thermally stable nitrosamines. | A "green" alternative with high separation efficiency for a range of polar and non-polar compounds.[1][9] | High-resolution separation, particularly for charged species, and requires minimal sample volume.[8][10][11] |
| Advantages | High sensitivity, high selectivity, and wide applicability. | Excellent for volatile nitrosamines, robust, and widely available. | Faster analysis times, reduced solvent consumption, and unique selectivity.[1] | High separation efficiency, low sample and reagent consumption.[11] |
| Limitations | Potential for matrix effects that can suppress or enhance ionization. | Not suitable for non-volatile or thermally unstable compounds. | Instrumentation is less common than HPLC or GC. | Can be less robust than LC or GC methods; potential for issues with reproducibility. |
Performance Data: A Quantitative Comparison
The validation of analytical methods for N-nitrosamines is guided by the ICH Q2(R1) guideline, which outlines key performance characteristics.[5][7][12][13] The following table summarizes typical validation parameters for the detection of various nitrosamines, which can be considered representative for this compound method development.
| Parameter | LC-MS/MS | GC-MS/MS |
| Limit of Detection (LOD) | 0.05 - 20 ng/g[3] | 0.02 - 3 ppb[6][14] |
| Limit of Quantitation (LOQ) | 0.1 - 50 ng/g[3] | 0.06 - 10 ppb[4][6] |
| Linearity (r²) | > 0.99[4] | > 0.99[6][14] |
| Accuracy (Recovery) | 80 - 120%[3] | 70 - 130%[4] |
| Precision (%RSD) | < 15% | < 15% |
Experimental Protocols
Detailed below are generalized experimental protocols for the two primary analytical techniques used for N-nitrosamine validation.
LC-MS/MS Protocol
-
Sample Preparation:
-
Accurately weigh the sample (API or crushed tablets).
-
Dissolve in an appropriate solvent (e.g., methanol, water).
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample clean-up and concentration.
-
The final extract is filtered and transferred to an autosampler vial.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For this compound, ESI is commonly employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for NSAR and its isotopically labeled internal standard are monitored. A study on this compound highlighted the importance of considering its E/Z stereoisomers, as they can exhibit different mass spectrometric responses.[15]
-
GC-MS/MS Protocol
-
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent (e.g., dichloromethane).
-
For volatile nitrosamines, headspace sampling can be utilized.
-
The sample is then injected into the GC system.
-
-
Chromatographic Conditions:
-
Column: A polar capillary column (e.g., WAX) is often used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is common for trace analysis.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electron Ionization (EI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the target nitrosamines and their internal standards are monitored.
-
Visualizing the Workflow and Risk Assessment
To aid in understanding the logical flow of N-nitrosamine validation and risk assessment, the following diagrams are provided.
Caption: Workflow for N-Nitrosamine Impurity Validation.
Caption: Decision Tree for Nitrosamine Risk Assessment.
References
- 1. Simultaneous detection of nitrosamines and other sartan-related impurities in active pharmaceutical ingredients by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ICH Official web site : ICH [ich.org]
- 6. turkjps.org [turkjps.org]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simultaneous detection of nitrosamines and other sartan-related impurities in active pharmaceutical ingredients by supercritical fluid chromatography | PPTX [slideshare.net]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jordilabs.com [jordilabs.com]
- 13. database.ich.org [database.ich.org]
- 14. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling N-Nitrososarcosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling N-Nitrososarcosine (NSAR), a compound reasonably anticipated to be a human carcinogen.[1] Adherence to these protocols is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
This compound is a pale yellow, crystalline solid that may decompose when exposed to light.[1] It is used in laboratory research to induce tumors in experimental animals.[1] This substance is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC) and is toxic if swallowed, causes skin irritation, and poses a risk of serious eye damage.[1][2]
Hazard Summary & Personal Protective Equipment (PPE)
All handling of this compound, whether in solid or solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3] A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact.[3]
| Hazard | Classification | Required Personal Protective Equipment (PPE) | Specifications & Rationale |
| Carcinogenicity | IARC Group 2B: Possibly carcinogenic to humans.[1] NTP: Reasonably anticipated to be a human carcinogen.[1] | Full PPE Ensemble | Given the carcinogenic risk, a complete barrier is essential. |
| Acute Oral Toxicity | Toxic if swallowed.[2] | No eating, drinking, or smoking in the handling area.[2] | Prevents accidental ingestion of the substance. |
| Skin Irritation/Corrosion | Causes skin irritation.[2] | Nitrile Gloves (Double-Gloving Recommended)[3][4] | Double-gloving minimizes exposure risk from a tear or puncture in the outer glove. Change gloves immediately if contaminated.[3] |
| Chemical-Resistant Laboratory Coat[3] | A buttoned lab coat protects skin and personal clothing from contamination.[3] | ||
| Eye Damage/Irritation | Causes serious eye damage.[2] | Chemical Splash-Proof Safety Goggles & Face Shield[3] | Goggles are mandatory. A face shield provides an additional layer of protection against splashes and aerosols.[3][5] |
| Inhalation | Potential for aerosol/dust inhalation. | N95 Respirator or Higher[3] | Recommended when handling the powdered form of the compound to prevent inhalation of fine particles.[3] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ventilation: All manipulations, including weighing and solution preparation, must occur within a certified chemical fume hood.[1][3]
-
Designated Area: Designate a specific area for this compound work, clearly labeled with appropriate hazard warnings.
-
Equipment: Use dedicated spatulas, glassware, and other equipment to prevent cross-contamination.[3]
2. Handling the Solid Compound:
-
Weighing: When weighing the powder, use an analytical balance inside the fume hood or a containment enclosure to control the dispersal of fine particles.[3]
-
Static Control: Prevent the build-up of electrostatic charge.[6]
3. Solution Preparation:
-
Procedure: Slowly add the solvent to the solid compound to prevent splashing.[3]
-
Labeling: Ensure all containers are clearly labeled with the compound name, concentration, date, and hazard symbols.[3]
4. Storage:
-
Location: Store in a cool, dry, and well-ventilated area, as close as practical to the laboratory where it will be used.[1][6]
-
Conditions: Keep the container tightly sealed and protected from light.[1][6] Storage in an explosion-proof refrigerator or freezer is recommended.[1]
-
Inventory: Maintain a detailed inventory showing the quantity of the carcinogen and the date it was acquired.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
